Product packaging for (5R)-Dinoprost tromethamine(Cat. No.:CAS No. 126850-03-1)

(5R)-Dinoprost tromethamine

Cat. No.: B145349
CAS No.: 126850-03-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation;  when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9;  pKa = 8.3 at 20 ℃;  pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals;  as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed;  Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO3 B145349 (5R)-Dinoprost tromethamine CAS No. 126850-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of (5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring Prostaglandin (B15479496) F2 alpha (PGF2α).[1][2][3] This document details its interaction with target receptors, subsequent intracellular signaling cascades, and the resulting physiological effects. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core pathways.

Core Mechanism of Action: FP Receptor Activation and Gq Signaling

This compound functions as a potent agonist for the prostaglandin F2α receptor (FP receptor).[4][5][6] The FP receptor is a member of the G-protein-coupled receptor (GPCR) superfamily.[2][5] The primary mechanism of action is initiated by the binding of Dinoprost to the FP receptor on the surface of target cells, particularly smooth muscle cells in the uterus and corpus luteum.[1][2]

This binding event activates the associated heterotrimeric G-protein, specifically coupling to the Gαq subunit. This activation initiates a well-defined intracellular signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Generation of Second Messengers: This hydrolysis yields two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2]

  • Smooth Muscle Contraction: The resulting sharp increase in cytosolic Ca2+ concentration is the primary trigger for smooth muscle contraction, such as the myometrial contractions essential for labor induction.[2]

Primary Signaling Pathway of Dinoprost Tromethamine cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ SMC Smooth Muscle Contraction Ca2->SMC Triggers ER->Ca2 Releases Dinoprost Dinoprost Tromethamine Dinoprost->FP_Receptor Binds

Caption: Primary Gq-protein coupled signaling pathway activated by Dinoprost tromethamine.

Secondary Mechanism: Regulation of Prostaglandin Transport

Beyond the primary contractile pathway, activation of the FP receptor also modulates the activity of the human prostaglandin transporter (hPGT).[7] Stimulation of the FP receptor with PGF2α inhibits prostaglandin uptake via hPGT.[7] This action appears to be mediated through a Gαs protein, yet it occurs independently of the canonical Gαs pathway involving adenylate cyclase activation and cyclic AMP (cAMP).[7] This inhibition of prostaglandin import serves to increase the local extracellular concentration of prostanoids, enhancing their availability to act on membrane receptors and amplifying their biological effect.[7]

Regulation of Prostaglandin Transporter cluster_membrane Cell Membrane FP_Receptor FP Receptor Gs_Protein Gs Protein FP_Receptor->Gs_Protein Activates hPGT Prostaglandin Transporter (hPGT) Gs_Protein->hPGT Inhibits AC_PKA Adenylate Cyclase / cAMP / PKA Gs_Protein->AC_PKA Independent of Inhibition Inhibition of PG Uptake Availability Increased Local Prostanoid Availability hPGT->Availability Leads to Dinoprost Dinoprost Tromethamine Dinoprost->FP_Receptor Binds Experimental Workflow for Cattle Pharmacodynamic Study A Start: Ovsynch Protocol on Lactating Holstein Cows B Day 6: Fit Indwelling Jugular Catheters A->B C Day 7: Randomize & Treat (n=6/group) B->C D Group 1: 25mg Dinoprost (IM) C->D E Group 2: 25mg Dinoprost (SC) C->E F Blood Sampling Schedule: - q15min x 1.75h - q2h x 48h - 60h & 72h D->F E->F G Process Samples: Centrifuge & Store Plasma at -20°C F->G H Hormone Analysis: ELISA for PGFM and Progesterone G->H I Data Analysis: Compare Hormone Profiles Between Routes H->I

References

(5R)-Dinoprost tromethamine signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the (5R)-Dinoprost Tromethamine Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent therapeutic agent with significant applications in reproductive medicine and ophthalmology.[1][2][3] Its biological effects are mediated through the activation of the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][4][5] Understanding the intricate signaling network initiated by the binding of this compound to the FP receptor is paramount for the development of novel therapeutics with enhanced specificity and efficacy. This technical guide provides a comprehensive overview of the core signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms of this compound.

Core Signaling Pathways

The binding of this compound to the FP receptor triggers a cascade of intracellular events, primarily through the activation of the Gq family of G proteins.[6] This initiates the canonical phospholipase C (PLC) pathway, leading to the generation of second messengers and the activation of downstream kinases. Furthermore, the FP receptor can also engage other signaling pathways, including the transactivation of the epidermal growth factor receptor (EGFR), activation of the mitogen-activated protein kinase (MAPK) cascade, modulation of the RhoA pathway, and stabilization of β-catenin.

The Canonical Gq/Phospholipase C Pathway

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G protein Gq.[6] The activated α-subunit of Gq (Gαq) stimulates phospholipase C-β (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses such as smooth muscle contraction.[1][7]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates

Figure 1: The canonical Gq/PLC signaling pathway.
MAPK/ERK Pathway and EGFR Transactivation

The activation of the FP receptor can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[1][8] This can occur through both PKC-dependent and PKC-independent mechanisms. One significant PKC-independent mechanism involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[1][9] This process can be initiated by G-protein-mediated activation of Src family kinases, which then phosphorylate the EGFR, leading to the recruitment of adaptor proteins like Grb2 and the activation of the Ras-Raf-MEK-ERK signaling module.[4] This pathway is crucial for regulating cellular processes such as proliferation and differentiation.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G_Protein G Protein FP_Receptor->G_Protein Activates Src Src Kinase G_Protein->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates

Figure 2: EGFR transactivation and MAPK/ERK pathway.
RhoA Signaling Pathway

The FP receptor has also been shown to couple to G12/G13 proteins, leading to the activation of the small GTPase RhoA.[10] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a critical role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction. This pathway is distinct from the Gq/PLC cascade and contributes to the diverse physiological effects of this compound.

RhoA_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Receptor FP Receptor G12_13 G12/13 FP_Receptor->G12_13 Activates RhoGEF RhoGEF G12_13->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Catalyzes GDP/GTP Exchange RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Changes Cytoskeletal Reorganization ROCK->Cytoskeletal_Changes Mediates

Figure 3: The RhoA signaling pathway.
β-Catenin Signaling Pathway

Recent evidence suggests a potential crosstalk between FP receptor signaling and the Wnt/β-catenin pathway. Activation of the FP receptor can lead to the stabilization and nuclear accumulation of β-catenin, a key transcriptional co-activator. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation and development.

bCatenin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FP_Receptor FP Receptor Destruction_Complex Destruction Complex FP_Receptor->Destruction_Complex Inhibits b_Catenin_cyto β-Catenin Destruction_Complex->b_Catenin_cyto Phosphorylates for Degradation b_Catenin_nuc β-Catenin b_Catenin_cyto->b_Catenin_nuc Translocates TCF_LEF TCF/LEF b_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Regulates

Figure 4: The β-Catenin signaling pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of PGF2α and its analogs with the FP receptor.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorCell Line/TissueKi (nM)Reference
PGF2α (Dinoprost)Human FP1321N1 cells3.1[11]
AL-8810Human FP--[1]

Table 2: Functional Potencies (EC50/IC50)

CompoundAssayCell LineEC50/IC50 (nM)Reference
PGF2α (Dinoprost)Calcium flux1321N1 cells11.5[11]
AL-8810MAPK ActivationFP-R cells~10,000[1]
PGF2α (Dinoprost)MAPK ActivationFP-R cells~1,000[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the .

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of ligands for the FP receptor.

Methodology:

  • Membrane Preparation: Culture cells expressing the FP receptor (e.g., 1321N1-hFP) and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGF2α) and increasing concentrations of the unlabeled competitor ligand (this compound).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 of the competitor ligand, from which the Ki can be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep binding Binding Reaction (Radioligand + Competitor) prep->binding incubation Incubation binding->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Figure 5: Radioligand binding assay workflow.
Western Blot Analysis for MAPK/ERK Activation

Objective: To detect and quantify the phosphorylation of ERK1/2 in response to this compound stimulation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing FP receptor) in 6-well plates.[1] Once confluent, serum-starve the cells and then treat them with this compound for various time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software and express the results as the ratio of p-ERK to total ERK.[1]

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblotting Immunoblotting (p-ERK & Total ERK) transfer->immunoblotting detection Detection (ECL) immunoblotting->detection analysis Densitometric Analysis detection->analysis end End analysis->end

Figure 6: Western blot workflow for MAPK activation.
TCF/LEF Reporter Assay for β-Catenin Activity

Objective: To measure the transcriptional activity of the β-catenin/TCF/LEF complex.

Methodology:

  • Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After transfection, treat the cells with this compound or other compounds of interest.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.

TCF_LEF_Assay_Workflow start Start transfection Cell Transfection (Reporter Plasmids) start->transfection treatment Cell Treatment transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay analysis Data Analysis (Fold Induction) luciferase_assay->analysis end End analysis->end

Figure 7: TCF/LEF reporter assay workflow.

Conclusion

The signaling network activated by this compound through the FP receptor is complex and multifaceted, extending beyond the canonical Gq/PLC pathway to involve crucial cellular processes regulated by the MAPK, RhoA, and β-catenin pathways. A thorough understanding of these signaling cascades, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational design of novel therapeutic agents targeting the FP receptor for a range of clinical applications. Further research will continue to unravel the finer details of this intricate signaling network, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

(5R)-Dinoprost Tromethamine: An In-Depth Technical Guide to its Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Receptor Binding Data

The binding affinity of Dinoprost (Prostaglandin F2α) for the FP receptor has been determined through various radioligand binding studies. The following table summarizes the key quantitative data.

LigandReceptorAssay TypeRadioligandCell Line/TissueAffinity ValueReference
Dinoprost (PGF2α)Human Prostanoid FP ReceptorSaturation Binding[3H]PGF2α1321N1 cellsKd: 3.1 nMRevvity

Note: The provided data is for Dinoprost (PGF2α). A comprehensive literature search did not yield specific quantitative binding affinity data (Ki, Kd, or IC50) for the (5R)-Dinoprost tromethamine salt. It is generally expected that the tromethamine salt form of a drug does not significantly alter its binding affinity for the receptor compared to the free acid form (Dinoprost).

FP Receptor Signaling Pathway

Activation of the FP receptor by this compound initiates a well-defined signaling cascade. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in mediating the physiological responses to FP receptor activation, such as smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response Leads to

Caption: FP Receptor Signaling Pathway.

Experimental Protocols: Competitive Radioligand Binding Assay

The following protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the FP receptor.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the human prostanoid FP receptor (e.g., from 1321N1 cells).

  • Radioligand: [3H]-Prostaglandin F2α.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled Prostaglandin (B15479496) F2α.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

2. Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the FP receptor in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, a high concentration of unlabeled PGF2α, and membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, serial dilutions of this compound, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound radioligand (passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep 1. Prepare FP Receptor Membranes Assay_Setup 3. Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Membrane_Prep->Assay_Setup Reagent_Prep 2. Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Assay_Setup Incubation 4. Incubate to reach equilibrium Assay_Setup->Incubation Filtration 5. Filter to separate bound and free radioligand Incubation->Filtration Washing 6. Wash filters Filtration->Washing Scintillation_Counting 7. Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation_Counting Data_Analysis 8. Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound is a potent agonist of the FP receptor, initiating a signaling cascade that plays a crucial role in various physiological processes. While specific binding affinity data for the tromethamine salt remains to be publicly documented, the data for its parent compound, Dinoprost (PGF2α), demonstrates a high affinity in the low nanomolar range. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the binding characteristics of this and other related compounds, contributing to a deeper understanding of their pharmacological profiles and facilitating the development of novel therapeutics targeting the prostaglandin signaling pathway.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost (B1670695) tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent pharmacological agent primarily used in veterinary and human medicine for the reproductive management.[2] As a luteolytic agent, it is instrumental in synchronizing estrus cycles, inducing labor, and treating certain reproductive disorders.[1][2] The compound is the tromethamine salt of dinoprost, a formulation that enhances its water solubility.[3] This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Nomenclature

Dinoprost tromethamine is an ionic salt complex formed between the biologically active dinoprost acid and the organic base tromethamine (also known as tris(hydroxymethyl)aminomethane).[4]

  • Systematic Name: (E,Z)-(1R,2R,3R,5S)-7-[3,5-Dihydroxy-2-[(3S)-(3-hydroxy-1-octenyl)]cyclopentyl]-5-heptenoic acid compound with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1).[4][5]

  • Common Names: Dinoprost Trometamol, Prostaglandin F2α tromethamine salt.[6][7]

  • CAS Number: 38562-01-5.[6]

The active moiety, dinoprost, is a C20 carboxylic acid derived from the prostanoic acid skeleton.[8] Its structure is characterized by a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains.[9]

A Note on Stereochemistry: (5R)-Dinoprost vs. Dinoprost (PGF2α)

It is critical to distinguish the subject of this guide, Dinoprost (PGF2α), from its stereoisomers. The user query specified "(5R)-Dinoprost," which correctly refers to Prostaglandin F2β (PGF2β) .[10][11] PGF2β is the 9β-hydroxy stereoisomer of PGF2α and is significantly less biologically active in terms of luteolytic and bronchoconstrictor effects.[10] The pharmaceutically and commercially significant compound is Dinoprost , which has a cis or (Z) configuration at the C5-C6 double bond of the heptenoic acid side chain.[5][9] The full stereochemical designation for dinoprost is (5Z,9α,11α,13E,15S).[5][12] This guide focuses exclusively on this latter, clinically relevant molecule.

Chemical Identity:

  • Dinoprost Moiety (C₂₀H₃₄O₅): Molecular Weight: 354.48 g/mol .[4]

  • Tromethamine Moiety (C₄H₁₁NO₃): Molecular Weight: 121.14 g/mol .[4]

  • Combined Salt (C₂₄H₄₅NO₈):

    • Molecular Formula: C₂₄H₄₅NO₈.[6][13]

    • Molecular Weight: 475.62 g/mol .[1][6][13]

  • InChIKey: IYGXEHDCSOYNKY-RZHHZEQLSA-N.[4][6]

  • Canonical SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O.[4][6]

Physicochemical and Spectroscopic Properties

The physicochemical properties of dinoprost tromethamine are crucial for its formulation, storage, and bioavailability. It typically presents as a white or off-white crystalline powder.[8]

Table 1: Physicochemical Properties of Dinoprost Tromethamine

Property Value References
Physical Form White to off-white, hygroscopic, crystalline powder [2][9]
Melting Point 100-101 °C [2][13]
Specific Rotation [α] +19° to +26° (20 mg/mL in alcohol) [5]
Solubility Water: 1 mg/mLEthanol: 50 mg/mL[2]DMSO: >50 mg/mLPBS (pH 7.2): >25 mg/mL[12]
Loss on Drying Not more than 1.0% (in vacuum at RT for 16h) [5]

| Residue on Ignition | Not more than 0.5% |[5] |

Spectroscopic Data While detailed spectral charts are proprietary, identification is confirmed by methods like Infrared Absorption.[5] Mass spectrometry provides key structural information. The following table summarizes LC-MS data for the dinoprost free acid.

Table 2: LC-MS Fragmentation Data for Dinoprost ([M-H]⁻)

Property Value Reference
Precursor Ion (m/z) 353.2337 [8]
Adduct Type [M-H]⁻ [8]
Fragmentation Mode HCD [8]

| Major Fragment Ions (m/z) | 335.22101, 309.20688, 83.05019, 59.01385 |[8] |

Mechanism of Action and Signaling Pathway

Dinoprost tromethamine exerts its biological effects by acting as a potent agonist for the Prostaglandin F Receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[2][14][15] The binding of dinoprost to the FP receptor initiates a cascade of intracellular events.

This signaling is primarily mediated through the Gαq subunit of the G-protein complex. Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sharp increase in intracellular Ca²⁺ concentration is the primary driver for the contraction of smooth muscle cells, particularly in the myometrium.[8]

In the corpus luteum, this pathway leads to luteolysis by inhibiting steroidogenesis and inducing apoptosis of luteal cells, which subsequently causes a decline in progesterone (B1679170) production.[1][2]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects DT Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) DT->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Luteolysis Luteolysis G_Protein->Luteolysis Leads to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms Ca_Release ↑ Intracellular [Ca²⁺] IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Prog_Inhibit ↓ Progesterone Luteolysis->Prog_Inhibit

Caption: Dinoprost FP receptor signaling pathway.

Experimental Protocols

Synthesis and Crystallization

The industrial synthesis of the active moiety, PGF2α, is a complex, multi-step process. A notable total synthesis was developed by E.J. Corey, which established the foundation for subsequent stereocontrolled syntheses.[16] Modern approaches often start from key intermediates like the Corey lactone.[17]

Synthesis_Workflow start Corey Lactone Intermediate step1 Protection & Reduction start->step1 step2 Wittig Reaction (α-chain installation) step1->step2 step3 Functional Group Manipulation step2->step3 step4 Horner-Wadsworth-Emmons (ω-chain installation) step3->step4 step5 Ketone Reduction (Stereoselective) step4->step5 pgf2a Dinoprost (PGF2α) step5->pgf2a salt_formation Salt Formation with Tromethamine pgf2a->salt_formation end Dinoprost Tromethamine Crystals salt_formation->end

Caption: Generalized synthetic workflow for Dinoprost Tromethamine.

The final crystallization step to form the tromethamine salt is a critical purification process. A representative protocol is as follows:

  • Dissolution: Dissolve crude dinoprost (PGF2α) oil in a suitable solvent, such as acetonitrile (B52724), with heating.

  • Amine Addition: Prepare a concentrated aqueous solution of tromethamine.

  • Crystallization: Add the warm tromethamine solution to the dinoprost solution with vigorous stirring. The salt will begin to crystallize.

  • Maturation: Cool the mixture and allow it to stir for an extended period (e.g., 18-24 hours) to ensure complete crystallization.

  • Isolation: Collect the crystals by filtration under an inert atmosphere (e.g., nitrogen).

  • Washing: Wash the filter cake with cold acetonitrile to remove impurities.

  • Drying: Dry the final product under vacuum to a constant weight.

Analytical Methods: Chromatographic Purity

The purity of Dinoprost Tromethamine is typically assessed using High-Performance Liquid Chromatography (HPLC), as outlined in pharmacopeial monographs like the USP.[5]

Protocol: USP Chromatographic Purity Assay [5]

  • Mobile Phase: A buffered organic-aqueous mixture, specific details provided in the monograph.

  • Standard Solution Preparation: Accurately weigh USP Dinoprost Tromethamine Reference Standard (RS) and dissolve in the mobile phase to a final concentration of approximately 1.0 mg/mL. For purity analysis, dilute this stock to a lower concentration (e.g., 0.02 mg/mL).

  • Test Solution Preparation: Accurately weigh about 25.0 mg of the Dinoprost Tromethamine sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the mobile phase.

  • Chromatographic System:

    • Detector: UV, 200 nm.

    • Column: L1 packing (C18 silica), e.g., 3.9-mm × 15-cm.

    • Flow Rate: Approximately 2 mL/min.

  • System Suitability: The resolution (R) between the dinoprost tromethamine peak and any adjacent impurity peak must be not less than 1.0. The relative standard deviation for replicate injections of the standard solution should not exceed 2.0%.

  • Procedure: Inject equal volumes (e.g., 10 µL) of the Standard and Test solutions. Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the percentage of each impurity in the sample by comparing the area of each impurity peak from the Test solution to the area of the main peak from the Standard solution, taking into account the concentrations and applying any specified relative response factors for known impurities.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_calc Quantification prep_std Prepare Standard Solution (Known Concentration) inject Inject Equal Volumes prep_std->inject prep_test Prepare Test Solution (Sample) prep_test->inject hplc HPLC System (UV @ 200nm, C18 Column) run Record Chromatograms hplc->run measure Measure Peak Responses run->measure calc Calculate % Impurity (Using Response Factors) measure->calc result Final Purity Report calc->result

Caption: Workflow for HPLC purity analysis of Dinoprost Tromethamine.
In-Vivo Experimental Protocol Example

The pharmacokinetics and pharmacodynamics of dinoprost tromethamine are often studied in animal models. The following is a summarized protocol for comparing routes of administration in dairy cows.[18][19]

  • Subjects: Multiparous, lactating Holstein cows.

  • Pre-treatment: Cows are synchronized using a standard protocol (e.g., Ovsynch). Indwelling jugular catheters are fitted for blood sampling.

  • Treatment Groups:

    • IM Group: Administer 25 mg of dinoprost tromethamine via intramuscular injection.

    • SC Group: Administer 25 mg of dinoprost tromethamine via subcutaneous injection.

  • Blood Sampling Schedule:

    • Baseline samples are taken prior to administration.

    • Frequent sampling (e.g., every 15 minutes) for the first 1.75 hours post-injection.

    • Less frequent sampling (e.g., every 2 hours) for the next 46 hours.

    • Final samples at 60 and 72 hours post-injection.

  • Analysis: Plasma is harvested and stored frozen. Concentrations of the dinoprost metabolite (PGFM) and progesterone are determined using validated assays such as ELISA.

Conclusion

Dinoprost tromethamine is a well-characterized synthetic prostaglandin F2α analog with a precisely defined chemical structure and stereochemistry that are essential for its biological activity. Its formulation as a tromethamine salt provides the necessary physicochemical properties for pharmaceutical use. A thorough understanding of its structure, mechanism of action via the FP receptor, and the analytical methods used to ensure its quality is fundamental for professionals in drug development, research, and clinical application.

References

An In-Depth Technical Guide to the Synthesis and Purification of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α. Dinoprost and its derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their potent biological activities. This document outlines a well-established synthetic route, commencing from the pivotal Corey lactone intermediate. Detailed experimental protocols for each synthetic transformation are provided, alongside tabulated quantitative data for yields and purity. Furthermore, this guide includes methodologies for the purification of synthetic intermediates and the final active pharmaceutical ingredient (API). Visualizations of the synthetic workflow are presented to facilitate a clear understanding of the entire process.

Introduction

Dinoprost, pharmaceutically known as prostaglandin F2α (PGF2α), is a naturally occurring lipid compound that plays a crucial role in various physiological processes, including uterine contraction.[1] Its tromethamine salt, this compound, is utilized in veterinary medicine for estrus synchronization and induction of parturition. The complex stereochemistry of the molecule, featuring multiple contiguous stereocenters on a cyclopentane (B165970) core and two side chains with specific geometries, presents a significant synthetic challenge.[2]

The Corey lactone-based synthesis has been a foundational and widely adopted strategy for the preparation of prostaglandins.[3] This approach offers a high degree of stereocontrol, enabling the precise construction of the desired isomer. This guide will focus on a synthetic pathway that leverages the Corey lactone diol as the starting material.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into the following key stages:

  • Corey Aldehyde Formation: Oxidation of the commercially available (-)-Corey lactone diol to the corresponding aldehyde.

  • Omega-Chain Installation: Introduction of the lower side chain via a Horner-Wadsworth-Emmons reaction.

  • Carbonyl Reduction: Stereoselective reduction of the enone to the allylic alcohol.

  • Alpha-Chain Installation: Attachment of the upper side chain through a Wittig reaction.

  • Deprotection and Saponification: Removal of protecting groups and hydrolysis of the ester to yield Dinoprost free acid.

  • Tromethamine Salt Formation and Purification: Formation of the tromethamine salt and final purification by crystallization.

The overall synthetic workflow is depicted in the following diagram:

G A (-)-Corey Lactone Diol B Oxidation A->B C Corey Aldehyde B->C D Horner-Wadsworth-Emmons Reaction C->D E Enone Intermediate D->E F Stereoselective Reduction E->F G Allylic Alcohol Intermediate F->G H Wittig Reaction G->H I Protected Dinoprost H->I J Deprotection & Saponification I->J K Dinoprost (Free Acid) J->K L Tromethamine Salt Formation K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Corey Aldehyde

The synthesis commences with the selective oxidation of the primary alcohol of (-)-Corey lactone diol to the corresponding aldehyde.

Experimental Protocol:

  • To a solution of (-)-Corey lactone diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Slowly add a solution of sulfur trioxide pyridine (B92270) complex (3 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude Corey aldehyde.

Purification: The crude aldehyde is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

Parameter Value
Starting Material (-)-Corey Lactone Diol
Key Reagents SO3-Pyridine, DIPEA, DMSO
Solvent Dichloromethane
Temperature 0 °C
Reaction Time 2 hours
Yield 85-95%
Purity >98% (by HPLC)
Installation of the Omega-Chain via Horner-Wadsworth-Emmons Reaction

The omega-chain is introduced by reacting the Corey aldehyde with a suitable phosphonate (B1237965) ylide generated in situ.

Experimental Protocol:

  • To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude enone is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Parameter Value
Starting Material Corey Aldehyde
Key Reagents Dimethyl (2-oxoheptyl)phosphonate, NaH
Solvent Tetrahydrofuran
Temperature 0 °C to Room Temperature
Reaction Time 5 hours
Yield 75-85%
Purity >97% (by HPLC)
Stereoselective Reduction of the Enone

The C-15 ketone of the enone intermediate is stereoselectively reduced to the desired (S)-alcohol.

Experimental Protocol:

  • Dissolve the enone intermediate (1 equivalent) in a mixture of methanol (B129727) and DCM at -78 °C.

  • Add cerium(III) chloride heptahydrate (1.1 equivalents) and stir for 15 minutes.

  • Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with acetone (B3395972) and then add saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: The product is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient).

Parameter Value
Starting Material Enone Intermediate
Key Reagents Sodium Borohydride, Cerium(III) Chloride
Solvent Methanol/Dichloromethane
Temperature -78 °C
Reaction Time 3 hours
Yield 80-90% (as a mixture of diastereomers)
Diastereomeric Ratio ~(S):(R) > 9:1
Installation of the Alpha-Chain via Wittig Reaction

The alpha-chain is introduced using a Wittig reaction with a triphenylphosphonium ylide.

Experimental Protocol:

  • To a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) in anhydrous THF at -78 °C, add potassium hexamethyldisilazide (KHMDS, 4 equivalents, 0.5 M solution in toluene) dropwise.

  • Stir the resulting red-orange solution at -78 °C for 1 hour.

  • Add a solution of the allylic alcohol intermediate (1 equivalent) in THF.

  • Slowly warm the reaction mixture to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Adjust the pH to ~4 with 1 M HCl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: The crude protected Dinoprost is purified by flash column chromatography on silica gel.

Parameter Value
Starting Material Allylic Alcohol Intermediate
Key Reagents (4-carboxybutyl)triphenylphosphonium bromide, KHMDS
Solvent Tetrahydrofuran
Temperature -78 °C to Room Temperature
Reaction Time 13 hours
Yield 60-70%
Purity >95% (by HPLC)
Deprotection and Saponification

The protecting groups are removed, and the ester is saponified to yield the free acid form of Dinoprost.

Experimental Protocol:

  • Dissolve the protected Dinoprost (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide (B78521) (5 equivalents) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 4-5 with 1 M HCl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Dinoprost free acid as an oil.

Parameter Value
Starting Material Protected Dinoprost
Key Reagents Lithium Hydroxide
Solvent Methanol/Water
Temperature Room Temperature
Reaction Time 24 hours
Yield 90-98%
Purity Crude
Tromethamine Salt Formation and Purification

The final step involves the formation of the tromethamine salt and its purification by crystallization.

Experimental Protocol:

  • Dissolve the crude Dinoprost free acid (1 equivalent) in acetonitrile.

  • In a separate flask, dissolve tromethamine (1.1 equivalents) in a minimal amount of water and add it to the Dinoprost solution.

  • Stir the mixture at room temperature, and crystallization should commence.

  • Cool the mixture in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with cold acetonitrile, and dry under vacuum.

Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent system such as acetonitrile/water.

Parameter Value
Starting Material Dinoprost (Free Acid)
Key Reagents Tromethamine
Solvent Acetonitrile/Water
Temperature Room Temperature to 0 °C
Yield 85-95%
Purity >99.5% (by HPLC)

Conclusion

This technical guide has detailed a robust and well-documented synthetic route for the preparation of this compound, starting from the readily accessible (-)-Corey lactone diol. The provided experimental protocols and tabulated data offer a practical resource for researchers and professionals in the field of drug development and organic synthesis. The successful execution of this multi-step synthesis relies on careful control of reaction conditions and rigorous purification of intermediates to ensure the high purity of the final active pharmaceutical ingredient.

References

An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, more commonly known in scientific literature as Prostaglandin (B15479496) F2β (PGF2β) tromethamine, is a stereoisomer of the naturally occurring and clinically significant Prostaglandin F2α (PGF2α), the active component of Dinoprost tromethamine. While PGF2α has been extensively studied and utilized for its potent oxytocic and luteolytic effects, its epimer, PGF2β, presents a distinct pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, offering valuable insights for researchers and professionals in drug development.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader exploration of prostaglandins (B1171923), a class of lipid autacoids discovered in the 1930s. The initial focus of prostaglandin research was on the more abundant and biologically active α-isomers. The pioneering work of chemists like E.J. Corey in the late 1960s on the total synthesis of prostaglandins, including PGF2α, was a landmark achievement that opened the door for the synthesis and investigation of various isomers and analogs.[1][2][3]

The Upjohn Company played a pivotal role in translating this fundamental research into clinical applications, extensively investigating the therapeutic potential of prostaglandins.[4] While the bulk of their research centered on PGF2α for reproductive health, this era of intensive prostaglandin research led to the isolation and characterization of other isomers, including PGF2β. Early comparative studies in the 1970s began to delineate the distinct biological activities of PGF2α and PGF2β, revealing that the stereochemistry at the C-9 hydroxyl group significantly influences their pharmacological effects.[5]

Stereoselective Synthesis and Characterization

The synthesis of prostaglandins with specific stereochemistry is a complex challenge. The methods pioneered by E.J. Corey and others laid the groundwork for the stereocontrolled synthesis of various prostaglandin isomers.

Experimental Protocol: Stereoselective Synthesis of PGF2β (Conceptual Outline)

A common strategy for the stereoselective synthesis of PGF2β involves the reduction of a prostaglandin E2 (PGE2) intermediate. The orientation of the incoming hydride during the reduction of the C-9 ketone determines the stereochemistry of the resulting hydroxyl group.

Key Steps:

  • Preparation of a suitable PGE2 intermediate: This often starts from a commercially available prostaglandin precursor or is synthesized through a multi-step sequence.

  • Stereoselective reduction of the C-9 ketone: This is the critical step for establishing the β-configuration of the hydroxyl group. Different reducing agents and reaction conditions can be employed to favor the formation of the PGF2β isomer over the PGF2α isomer. For example, using a bulky reducing agent might favor hydride attack from the less hindered α-face, leading to the desired β-hydroxyl group.

  • Purification and separation of isomers: Following the reduction, a mixture of PGF2α and PGF2β is often obtained. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for separating the two diastereomers.

  • Characterization: The purified PGF2β is then rigorously characterized using various analytical methods, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the stereochemistry and overall structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Optical Rotation: To measure the specific rotation, which is characteristic of the enantiomer.

  • Formation of the Tromethamine Salt: The purified PGF2β free acid is then reacted with tromethamine (Tris) in a suitable solvent to form the more stable and water-soluble tromethamine salt.

Comparative Pharmacology of PGF2α and PGF2β

The differing spatial arrangement of the C-9 hydroxyl group in PGF2α and PGF2β leads to distinct interactions with their target receptors, resulting in different biological activities.

Quantitative Data: In Vivo Comparison of PGF2α and PGF2β in Dogs
ParameterProstaglandin F2αProstaglandin F2βReference
Effect on Bronchial Airway Resistance Significant increaseMinimal effect[5]
Effect on Systemic Blood Pressure Hypertensive effectMinimal effect[5]
Effect on Smooth Muscle Contraction (Uterus) Potent contractionWeaker contraction[5]

Mechanism of Action and Signaling Pathways

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The primary receptor for PGF2α is the Prostaglandin F receptor (FP receptor). While it is understood that PGF2β also interacts with this receptor, the precise binding affinities and downstream signaling consequences are areas of ongoing research.

Prostaglandin F Receptor (FP Receptor) Signaling

The binding of an agonist, such as PGF2α, to the FP receptor initiates a cascade of intracellular events.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF PGF2α / PGF2β FP_receptor FP Receptor (GPCR) PGF->FP_receptor Binding Gq Gq Protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ ER->Ca Release Ca->PKC Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular_Response Direct Activation PKC->Cellular_Response Phosphorylation of target proteins

FP Receptor Signaling Pathway. (Max Width: 760px)

Signaling Cascade Description:

  • Ligand Binding: PGF2α or PGF2β binds to the extracellular domain of the FP receptor.

  • Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C.

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C.

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction. The elevated intracellular calcium levels also directly contribute to this response.

While both PGF2α and PGF2β are thought to signal through this pathway, the lower potency of PGF2β in inducing smooth muscle contraction suggests it may have a lower binding affinity for the FP receptor or be a partial agonist compared to PGF2α.[5] Further research is needed to fully elucidate the specific molecular interactions and downstream consequences of PGF2β binding.

Experimental Workflows

Workflow for Comparative Pharmacological Analysis

Pharmacological_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Conclusion Synthesis Stereoselective Synthesis of PGF2α and PGF2β Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Tromethamine_Salt Formation of Tromethamine Salts Purification->Tromethamine_Salt Receptor_Binding Receptor Binding Assays (e.g., Radioligand displacement) Tromethamine_Salt->Receptor_Binding Cell_Based Cell-Based Functional Assays (e.g., Calcium mobilization, IP3 accumulation) Tromethamine_Salt->Cell_Based Animal_Model Animal Model Selection (e.g., Rat, Dog) Tromethamine_Salt->Animal_Model Data_Analysis Quantitative Data Analysis (e.g., EC50, Kd, Potency) Receptor_Binding->Data_Analysis Cell_Based->Data_Analysis Dose_Response Dose-Response Studies (e.g., Blood pressure, Uterine contraction) Animal_Model->Dose_Response Pharmacokinetics Pharmacokinetic Analysis (ADME) Animal_Model->Pharmacokinetics Dose_Response->Data_Analysis Pharmacokinetics->Data_Analysis Conclusion Conclusion on Comparative Pharmacology and Therapeutic Potential Data_Analysis->Conclusion

Comparative Pharmacological Analysis Workflow. (Max Width: 760px)

Conclusion and Future Directions

This compound, or PGF2β tromethamine, represents an important stereoisomer in the prostaglandin family. While historically overshadowed by its more potent α-epimer, the distinct pharmacological profile of PGF2β warrants further investigation. Its reduced smooth muscle contractile activity compared to PGF2α suggests a potential for a better side-effect profile in certain therapeutic applications where the potent oxytocic effects of PGF2α are undesirable.

Future research should focus on:

  • Detailed Receptor Binding Studies: Quantifying the binding affinity (Kd) of PGF2β for the FP receptor and other prostanoid receptors to better understand its selectivity.

  • Elucidation of Specific Signaling Pathways: Investigating whether PGF2β binding to the FP receptor activates identical or subtly different downstream signaling cascades compared to PGF2α.

  • Exploration of Novel Therapeutic Applications: Given its unique pharmacological profile, PGF2β could be explored for indications where a more nuanced modulation of the prostaglandin system is required.

This in-depth guide provides a foundational understanding of the discovery and history of this compound. By building upon this knowledge and addressing the remaining research questions, the scientific and drug development communities can further unlock the therapeutic potential of this intriguing prostaglandin isomer.

References

An In-depth Technical Guide: (5R)-Dinoprost Tromethamine vs. Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a well-established therapeutic agent, primarily utilized in obstetrics and veterinary medicine for its potent luteolytic and uterotonic activities.[1] Its biological effects are mediated through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] The stereoisomer, (5R)-Dinoprost, also known as prostaglandin F2β (PGF2β), differs from Dinoprost (PGF2α) in the stereochemical orientation of the hydroxyl group at the C-5 position. This seemingly minor structural alteration has profound implications for the molecule's pharmacological profile and biological activity. This technical guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine and Dinoprost tromethamine, focusing on their chemical structures, pharmacological properties, and the underlying signaling mechanisms. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Stereochemistry

The fundamental difference between Dinoprost and (5R)-Dinoprost lies in their stereochemistry at the C-5 carbon of the cyclopentane (B165970) ring. Dinoprost (PGF2α) possesses an α-configuration for the hydroxyl group at this position, meaning it is oriented below the plane of the ring. In contrast, (5R)-Dinoprost (PGF2β) has a β-configuration, with the hydroxyl group positioned above the plane of the ring. Both are tromethamine salts, which enhances their solubility.[3][4]

Table 1: Chemical and Physical Properties

PropertyDinoprost TromethamineThis compound
Synonyms PGF2α tromethamine, Prostin F2 alphaPGF2β tromethamine
Chemical Formula C₂₀H₃₄O₅ · C₄H₁₁NO₃C₂₀H₃₄O₅ · C₄H₁₁NO₃
Molecular Weight 475.62 g/mol 475.62 g/mol
Stereochemistry at C-5 α-hydroxylβ-hydroxyl
CAS Number 38562-01-5Not specified

Comparative Pharmacology

The stereochemical difference between PGF2α and PGF2β significantly impacts their interaction with the FP receptor and, consequently, their biological activity. While comprehensive, direct comparative studies are limited, available data indicate a marked difference in their potency and efficacy.

Table 2: Comparative Pharmacological Data

ParameterDinoprost (PGF2α)(5R)-Dinoprost (PGF2β)Reference
FP Receptor Binding Affinity (Ki) High affinity (nM range)Significantly lower affinity[5] (Implied)
FP Receptor Agonist Potency (EC50) Potent agonist (nM range)Weak or inactive[6] (Implied)
Smooth Muscle Contraction Potent contractile agentWeak or inactive[7] (Implied)
Luteolytic Activity PotentWeak or inactive[1] (Implied)

Signaling Pathways

Dinoprost (PGF2α) exerts its effects by activating the FP receptor, which primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-characterized signaling cascade. The signaling pathway for (5R)-Dinoprost (PGF2β) is less defined, but given its weak activity at the FP receptor, it is presumed to not significantly engage this pathway.

Dinoprost (PGF2α) Signaling Pathway

Activation of the FP receptor by Dinoprost triggers the following cascade:

  • Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: Gαq-GTP activates PLC.

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG synergistically activate PKC.

  • Downstream Effects: The rise in intracellular Ca²⁺ and activation of PKC lead to various cellular responses, including smooth muscle contraction, through the phosphorylation of downstream target proteins.[8][9]

The FP receptor can also couple to other signaling pathways, including the mTOR and MAPK/ERK pathways, which are involved in cellular growth and proliferation.[10][11]

PGF2a_Signaling_Pathway PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor G_protein Gαq/11 FP_receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction mediates PKC->Contraction phosphorylates targets

Caption: Dinoprost (PGF2α) Signaling Pathway via the FP Receptor.

Experimental Protocols

FP Receptor Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands, such as (5R)-Dinoprost, by measuring their ability to displace a radiolabeled ligand from the FP receptor.

Materials:

  • Membrane preparation from cells expressing the FP receptor (e.g., HEK293-FP or bovine corpus luteum)

  • Radioligand: [³H]-PGF2α

  • Unlabeled ligands: Dinoprost (PGF2α) and (5R)-Dinoprost (PGF2β)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled ligands (Dinoprost and (5R)-Dinoprost) in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled ligand at various concentrations.

    • 50 µL of [³H]-PGF2α (at a concentration close to its Kd).

    • 100 µL of membrane preparation.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of unlabeled Dinoprost (e.g., 10 µM).

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Membrane suspension - Radioligand ([³H]-PGF2α) - Unlabeled ligands (PGF2α, PGF2β) start->prep_reagents incubation Incubate: - Membranes - Radioligand - Unlabeled ligand prep_reagents->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for FP Receptor Competitive Radioligand Binding Assay.

In Vitro Smooth Muscle Contraction Assay

This assay measures the potency (EC50) of Dinoprost and (5R)-Dinoprost in inducing the contraction of smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., uterine or aortic strips) from a suitable animal model (e.g., rat, rabbit).

  • Organ bath system with a force transducer.

  • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

  • Dinoprost and (5R)-Dinoprost stock solutions.

Procedure:

  • Mount the smooth muscle strip in the organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed continuously.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension.

  • Record the baseline contractile force.

  • Add cumulative concentrations of either Dinoprost or (5R)-Dinoprost to the organ bath, allowing the contractile response to stabilize at each concentration.

  • Record the maximal contraction at each concentration.

  • At the end of the experiment, add a maximal dose of a standard contractile agent (e.g., KCl) to determine the maximum possible contraction of the tissue.

  • Express the contractile responses as a percentage of the maximum KCl-induced contraction.

  • Plot the percentage of maximal contraction against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

Conclusion

The stereochemical difference at the C-5 position between Dinoprost tromethamine (PGF2α) and this compound (PGF2β) results in a significant disparity in their pharmacological profiles. Dinoprost is a potent agonist of the FP receptor, inducing robust downstream signaling and physiological responses such as smooth muscle contraction and luteolysis. In contrast, (5R)-Dinoprost exhibits markedly reduced affinity and activity at the FP receptor, rendering it largely inactive in FP receptor-mediated processes. This highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the high degree of selectivity of the prostaglandin F receptor. For researchers and drug development professionals, this comparison emphasizes the necessity of precise stereochemical control in the synthesis and evaluation of prostaglandin analogs to achieve desired therapeutic effects. Further quantitative studies are warranted to fully elucidate the pharmacological profile of (5R)-Dinoprost and its potential interactions with other prostanoid receptors.

References

An In-depth Technical Guide on the Biological Functions of Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "(5R)-Dinoprost tromethamine" as specified in the query is not a standard recognized chemical name. The biologically active and pharmaceutically used compound is Dinoprost tromethamine . Dinoprost is the non-proprietary name for the naturally occurring Prostaglandin (B15479496) F2α (PGF2α). Its systematic IUPAC name, which defines its specific stereochemistry, is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[1] The "(5S)" in the IUPAC name refers to the stereochemistry at carbon 5 of the cyclopentane (B165970) ring, which is crucial for its biological activity. This guide will focus on the well-documented biological functions of Dinoprost (PGF2α).

Introduction

Dinoprost tromethamine is the pharmaceutically formulated salt of Dinoprost, a synthetic analogue of the naturally occurring Prostaglandin F2α (PGF2α).[2][3][4] PGF2α is a lipid compound derived from arachidonic acid that acts as a potent hormone-like substance in a wide range of physiological and pathological processes.[2][5] It exerts its effects by binding to a specific G-protein coupled receptor, the Prostaglandin F receptor (FP receptor).[2][6] This guide provides a detailed overview of the molecular mechanisms, key biological functions, quantitative pharmacological data, and experimental protocols relevant to Dinoprost tromethamine, tailored for researchers and drug development professionals.

Molecular Mechanism of Action and Signaling Pathway

The primary mechanism of action for Dinoprost involves its binding to and activation of the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][6]

The Prostaglandin F (FP) Receptor

The FP receptor is found on the surface of various target cells, most notably on smooth muscle cells within the uterus and other reproductive tissues.[2][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq/11 family.[7]

Downstream Signaling Cascade

Activation of the Gq protein initiates a well-characterized intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[7][8]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[2][7][9]

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[8]

This signaling pathway, particularly the sharp increase in intracellular calcium concentration, is the primary driver for many of PGF2α's physiological effects, such as smooth muscle contraction.[2][10]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response Mediates PKC->Response Phosphorylates targets Calcium_Mobilization_Workflow cluster_prep Preparation cluster_run Execution & Analysis node_style node_style A 1. Plate Cells in Microplate B 2. Load Cells with Ca²⁺ Dye A->B D 4. Measure Baseline Fluorescence B->D C 3. Prepare Dinoprost Dilutions E 5. Inject Dinoprost & Record Kinetic Response C->E D->E F 6. Analyze Data & Calculate EC₅₀ E->F

References

Pharmacokinetics of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics of (5R)-Dinoprost Tromethamine

Introduction

(5R)-Dinoprost, the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a biologically active lipid compound with significant hormone-like effects. It is formulated as a tromethamine salt, this compound, to enhance its solubility and stability[1]. This compound is a potent luteolytic agent and is widely used in veterinary medicine to synchronize estrus cycles and manage reproductive disorders in livestock[1][2]. Its mechanism of action is mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular signaling events upon activation[3].

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound. It is intended for researchers, scientists, and drug development professionals, and focuses on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The guide summarizes available quantitative data, details relevant experimental protocols, and illustrates key biological and experimental pathways. It is important to note that the majority of publicly available pharmacokinetic data for dinoprost (B1670695) is derived from veterinary studies in cattle and often focuses on its primary metabolite rather than the parent compound.

Pharmacokinetic Profile

The study of pharmacokinetics involves understanding the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME)[4].

Absorption

The absorption of dinoprost tromethamine is highly dependent on the route of administration.

  • Intramuscular (IM) and Subcutaneous (SC) Injection: In veterinary applications, dinoprost tromethamine is commonly administered via IM or SC injection[2]. Studies in lactating Holstein cows demonstrate that after a 25 mg dose, the primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), is rapidly detected in plasma[5][6][7]. One study found that subcutaneous administration led to greater circulating PGFM concentrations in the first 15 to 90 minutes compared to intramuscular administration[6][7]. The peak concentration (Tmax) of the PGFM metabolite occurred at approximately 42 ± 16 minutes for IM and 50 ± 6 minutes for SC administration, with no statistically significant difference between the routes[6].

  • Intestinal Absorption: A study using a perfused rat jejunum model investigated the intestinal absorption of dinoprost. The results indicated that while dinoprost disappears from the intestinal lumen, there is a lag before it appears in the mesenteric circulation, suggesting it penetrates the blood at a relatively slow rate and may undergo metabolism within the gut wall[8].

Distribution

Once in systemic circulation, drugs are distributed to various tissues and organs. Specific data on the volume of distribution (Vd) and tissue-specific accumulation of this compound is limited in the public domain. As a prostaglandin, it is expected to act locally as a paracrine or autocrine mediator and is rapidly metabolized, which may limit its systemic distribution[9].

Metabolism

(5R)-Dinoprost is rapidly and extensively metabolized, primarily in the lungs, liver, and other tissues. The initial and most significant metabolic step is the oxidation of the 15-hydroxyl group to a ketone, forming 13,14-dihydro-15-keto-prostaglandin F2α (PGFM). This metabolite is biologically inactive and has a longer half-life than the parent dinoprost, making it a useful biomarker for monitoring dinoprost administration and endogenous PGF2α levels[5][6]. Further degradation occurs through beta-oxidation and omega-oxidation.

Excretion

The metabolites of dinoprost are primarily excreted in the urine. Detailed information on the clearance rates and specific excretion pathways for this compound is not extensively documented in the available literature.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic data for the primary metabolite of dinoprost (PGFM) following a single 25 mg dose of dinoprost tromethamine in lactating Holstein cows.

ParameterRoute of AdministrationValueSpeciesReference
Time to Peak Concentration (Tmax) of PGFM Intramuscular (IM)42 ± 16 minLactating Holstein Cow[6]
Subcutaneous (SC)50 ± 6 minLactating Holstein Cow[6]
Area Under the Curve (AUC) of PGFM (0-90 min) Intramuscular (IM)1,146 ± 177 pg·h/mLLactating Holstein Cow[6]
Subcutaneous (SC)1,664 ± 129 pg·h/mLLactating Holstein Cow[6]
Area Under the Curve (AUC) of PGFM (0-2 h) Intramuscular (IM)1,586 ± 150 pg·hr/mLLactating Holstein Cow[7]
Subcutaneous (SC)2,223 ± 160 pg·hr/mLLactating Holstein Cow[7]

Signaling Pathway and Experimental Workflows

FP Receptor Signaling Pathway

This compound exerts its effects by binding to the Prostaglandin F2α Receptor (FP), a G-protein-coupled receptor (GPCR)[3]. This interaction primarily activates the Gq alpha subunit of the associated G-protein. Activation of Gq stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which phosphorylates downstream target proteins, leading to various cellular responses such as smooth muscle contraction[3][10][11].

FP_Receptor_Signaling FP Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FP_Receptor FP Receptor G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets Ca_ion Ca²⁺ Ca_ion->PKC Activates IP3_Receptor->Ca_ion Releases Dinoprost Dinoprost (PGF2α) Dinoprost->FP_Receptor Binds PK_Workflow Typical Workflow for an In-Vivo PK Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Phase Protocol 1. Protocol Design (Species, Dose, Route, Timepoints) Animal_Acclimation 2. Animal Acclimation & Health Check Protocol->Animal_Acclimation Dosing 3. Drug Administration (e.g., IM, SC, IV) Animal_Acclimation->Dosing Sampling 4. Serial Blood Sampling (e.g., via catheter) Dosing->Sampling Processing 5. Plasma Isolation (Centrifugation) Sampling->Processing Extraction 6. Sample Extraction (e.g., LLE, SPE) Processing->Extraction Analysis 7. LC-MS/MS Analysis Extraction->Analysis PK_Calc 8. Concentration-Time Data Analysis->PK_Calc PK_Modeling 9. PK Parameter Calculation (AUC, Cmax, T1/2, etc.) PK_Calc->PK_Modeling Report 10. Final Report PK_Modeling->Report

References

(5R)-Dinoprost tromethamine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2] It is widely used in veterinary medicine for the synchronization of estrus and induction of parturition in livestock. Its therapeutic effects are mediated through the stimulation of myometrial activity, relaxation of the cervix, and luteolysis.[1][2] A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability of this compound, detailed experimental protocols, and an elucidation of its primary signaling pathway.

Solubility

The solubility of this compound is a critical parameter influencing its formulation, bioavailability, and route of administration. As a salt of a carboxylic acid (Dinoprost) and an organic base (Tromethamine), its aqueous solubility is expected to be pH-dependent.

Solubility in Various Solvents

This compound exhibits good solubility in a range of common pharmaceutical solvents. The tromethamine salt form significantly enhances its aqueous solubility compared to the free acid form, dinoprost (B1670695). Quantitative solubility data from various sources are summarized in the table below. It is important to note that there are some discrepancies in the reported aqueous solubility values, which may be attributable to differences in experimental conditions such as temperature and pH.

SolventReported SolubilityReference(s)
Water95 mg/mL[1][2]
Water200 mg/mL (readily soluble at room temperature)[3][4]
Water1 mg/mL[5][6]
Ethanol95 mg/mL[1][2]
DMSO95 mg/mL[1][2]
Saline95 mg/mL[3]

Note: The significant variation in reported aqueous solubility (from 1 mg/mL to 200 mg/mL) highlights the need for well-controlled, pH-specific solubility determinations.

pH-Dependent Solubility
Effect of Temperature on Solubility

The influence of temperature on the solubility of this compound has not been extensively reported. For most solid solutes, solubility increases with temperature; however, this relationship should be determined empirically for specific formulation development.

Stability

The stability of this compound is a critical quality attribute that can be affected by various environmental factors, including temperature, pH, light, and oxidizing agents.

Storage and Handling Recommendations

Based on available data, the following storage conditions are recommended to maintain the integrity of this compound:

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2]
In Solvent-80°C1 year[1][2]
In Solvent-20°C1 month[1][2]
Aqueous Solution2-8°C30 days[5][6]
Frozen Aqueous Sol.-0°CSeveral months[5][6]

It is also noted that the compound is hygroscopic, and therefore should be stored in tight containers to protect from moisture.[6]

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and elucidating degradation pathways. While specific degradation products for this compound are not extensively documented, studies on related prostaglandins, such as latanoprost (B1674536) and prostaglandin E2, provide insights into likely degradation mechanisms.[10][11] The primary degradation pathways are expected to include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: Prostaglandins of the F-series are generally more stable to hydrolysis than the E-series. However, under strongly acidic or basic conditions, degradation can occur. For prostaglandin E2, degradation under acidic conditions can lead to the formation of prostaglandin A and then prostaglandin B.[10] Alkaline conditions can also promote degradation, potentially through epimerization.[10]

  • Oxidation: The allylic alcohol and secondary alcohol functional groups in the dinoprost structure are potential sites for oxidation. Studies on latanoprost have identified oxidation products such as 5-keto and 15-keto derivatives.[11]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of prostaglandins. Latanoprost has been shown to undergo photo-induced degradation.[11]

A workflow for investigating degradation pathways is depicted below.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis Stability-Indicating HPLC Stability-Indicating HPLC Acid Hydrolysis->Stability-Indicating HPLC Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stability-Indicating HPLC Oxidation Oxidation Oxidation->Stability-Indicating HPLC Photolysis Photolysis Photolysis->Stability-Indicating HPLC Thermal Stress Thermal Stress Thermal Stress->Stability-Indicating HPLC LC-MS/MS LC-MS/MS Stability-Indicating HPLC->LC-MS/MS For structural elucidation Identify Degradation Products Identify Degradation Products LC-MS/MS->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Degradation Pathways->Develop Stability-Indicating Method Dinoprost Tromethamine Dinoprost Tromethamine Dinoprost Tromethamine->Acid Hydrolysis Dinoprost Tromethamine->Base Hydrolysis Dinoprost Tromethamine->Oxidation Dinoprost Tromethamine->Photolysis Dinoprost Tromethamine->Thermal Stress

Workflow for Forced Degradation Studies

Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit.

FP_Signaling_Pathway DT (5R)-Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) DT->FP_receptor Binds to G_protein Gq Protein (α, β, γ subunits) FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Physiological Effects: - Myometrial Contraction - Luteolysis Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates target proteins

FP Receptor Signaling Pathway

Experimental Protocols

Protocol for Determining pH-Dependent Aqueous Solubility

This protocol is adapted from general guidelines for determining the equilibrium solubility of ionizable drugs.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 10).

Materials:

  • This compound

  • Buffer solutions:

    • 0.1 M HCl (pH ~1)

    • Phosphate/citrate buffers at pH 2, 4, 6, 7.4, 8

    • 0.1 M NaOH (pH ~13)

  • Scintillation vials or glass test tubes with screw caps

  • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range. Verify the pH of each buffer solution after preparation.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of each buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids.

    • Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • HPLC Analysis:

    • Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in mg/mL or M for each pH value.

    • Plot the solubility as a function of pH to generate the pH-solubility profile.

Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%, 30%)

  • Methanol (B129727) or acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Controlled temperature ovens

  • Photostability chamber

  • HPLC-UV system

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.

    • Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 30%). Incubate at room temperature for a defined period, taking samples at various time points. Dilute with mobile phase for analysis.

    • Thermal Degradation: Place the solid drug substance in a controlled temperature oven (e.g., 80°C). At specified time intervals, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

    • Photodegradation: Expose the solid drug substance or a solution of the drug to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.

  • HPLC Analysis:

    • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

  • Identification of Degradation Products:

    • For samples showing significant degradation, use LC-MS/MS to identify the mass of the degradation products and obtain fragmentation patterns to aid in structural elucidation.

The following diagram illustrates the workflow for a typical forced degradation experiment.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) StockSolution->Base Oxidation Oxidation (3% H₂O₂, RT) StockSolution->Oxidation Photo Photolysis (ICH Q1B) StockSolution->Photo Thermal Thermal (Solid, 80°C) StockSolution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation observed

Forced Degradation Experimental Workflow

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound for professionals in pharmaceutical research and development. While key solubility and stability characteristics have been outlined, it is evident that further empirical studies are required to establish a comprehensive pH-solubility profile and to definitively identify and characterize all potential degradation products. The provided experimental protocols offer a robust starting point for these necessary investigations, which are crucial for the development of stable and effective drug products.

References

(5R)-Dinoprost Tromethamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α. This document details its chemical identity, physicochemical properties, mechanism of action through its signaling pathway, and representative experimental protocols for its use in research.

Chemical Identity and Synonyms

This compound is a well-characterized compound with the Chemical Abstracts Service (CAS) number 38562-01-5 .[1][2][3][4] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Synonym Reference
Dinoprost (B1670695) Trometamol[1][2][5][6][7]
Prostaglandin F2α tromethamine salt[2][3][7]
PGF2α THAM[6]
Lutalyse[6]
Prostin F2 Alpha[1][6]
Dinolytic[1][6][7]
Zinoprost[1][6][7]
(5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dienoic acid tris salt[4][8]
PGF2α−Tris[4]
Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9α,11α,13E,15S)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)[3][7]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

Property Value Reference
Molecular Formula C24H45NO8[7]
Molecular Weight 475.62 g/mol [7]
Appearance White to off-white crystalline powder
Melting Point 100-101 °C
Solubility DMSO: 95 mg/mL, Water: 95 mg/mL, Ethanol: 95 mg/mL[1]
Storage Conditions Store at -20°C for long-term stability.
Hazard Statements H302 (Harmful if swallowed), H360 (May damage fertility or the unborn child)
Precautionary Statements P202, P264, P270, P280, P301+P312, P308+P313

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist of the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family. The activation of the FP receptor initiates a cascade of intracellular signaling events.

Upon binding of this compound, the FP receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the dissociation of the Gq subunit, which in turn activates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. In some cell types, this pathway can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently engaging the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq Protein FP_receptor->Gq activates EGFR EGFR FP_receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG MAPK MAPK Signaling EGFR->MAPK activates Ca2 Ca2+ (intracellular) IP3->Ca2 releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates Cellular_Response Cellular Response (e.g., muscle contraction, luteolysis) PKC->Cellular_Response phosphorylates targets MAPK->Cellular_Response

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

The following is a representative experimental protocol for studying the luteolytic effect of this compound in a bovine model, synthesized from methodologies reported in the scientific literature.

Objective: To evaluate the efficacy of this compound in inducing luteolysis in dairy cows.

Materials:

  • This compound sterile solution

  • Healthy, non-pregnant, cycling dairy cows

  • Blood collection tubes (e.g., containing K2 EDTA)

  • Centrifuge

  • Hormone assay kits (e.g., for progesterone (B1679170) and 13,14-dihydro-15-keto-prostaglandin F2α [PGFM])

  • Syringes and needles for administration and blood collection

Methodology:

  • Animal Selection and Synchronization: Select healthy, cycling dairy cows and synchronize their estrous cycles using a standard protocol (e.g., Ovsynch).

  • Baseline Sampling: On a predetermined day of the synchronized cycle (e.g., Day 7 post-estrus), collect a baseline blood sample from the jugular or coccygeal vein.

  • Treatment Administration: Administer a single dose of this compound (e.g., 25 mg) via intramuscular (IM) or subcutaneous (SC) injection.

  • Post-Treatment Blood Sampling: Collect blood samples at specific time points following administration. A typical sampling schedule might be: 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection.

  • Plasma Separation: Centrifuge the collected blood samples to separate the plasma.

  • Hormone Analysis: Analyze the plasma samples for progesterone and PGFM concentrations using validated enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).

  • Data Analysis: Compare the post-treatment hormone concentrations to the baseline levels to determine the onset and extent of luteolysis.

Experimental_Workflow Start Start Animal_Selection Animal Selection and Estrous Cycle Synchronization Start->Animal_Selection Baseline_Sampling Baseline Blood Sampling Animal_Selection->Baseline_Sampling Treatment Administer (5R)-Dinoprost tromethamine Baseline_Sampling->Treatment Post_Treatment_Sampling Time-course Blood Sampling Treatment->Post_Treatment_Sampling Plasma_Separation Plasma Separation (Centrifugation) Post_Treatment_Sampling->Plasma_Separation Hormone_Analysis Hormone Analysis (e.g., Progesterone, PGFM) Plasma_Separation->Hormone_Analysis Data_Analysis Data Analysis and Interpretation Hormone_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for studying this compound.

References

In Vitro Effects of (5R)-Dinoprost Tromethamine on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] While its primary clinical and veterinary applications are in reproductive medicine due to its luteolytic and myometrial stimulant properties, emerging research has begun to explore its diverse effects on various cell types in vitro. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound and its active component, PGF2α, on cell lines, with a focus on cell viability, proliferation, apoptosis, and the underlying signaling pathways.

Quantitative Data on Cellular Effects

The in vitro effects of PGF2α are highly cell-type specific, ranging from growth inhibition to stimulation of proliferation. The following tables summarize the available quantitative data on the dose-dependent effects of PGF2α on different cell lines.

Cell LineCell TypeEffect ObservedEffective ConcentrationCitation
Neonatal Rat Ventricular MyocytesCardiomyocytesIncreased Protein Synthesis (Hypertrophy)EC50 = 11 nM[2]
MC3T3-E1Murine Osteoblastic CellsIncreased DNA Synthesis4-100 ng/mL[3]
IshikawaHuman Endometrial AdenocarcinomaIncreased Cell Proliferation1-100 nM[4]
L5178YMouse Leukemia LymphoblastsGrowth Inhibition25-100 µg/mL[5]
Swiss Mouse 3T3FibroblastsInitiation of DNA Synthesis and Cell ProliferationNot specified[6]
SW480, HCA7Human Colorectal CarcinomaIncreased Motility and InvasionNot specified[7]

Note: The variability in reported effective concentrations highlights the cell-specific nature of PGF2α's actions and differences in experimental conditions. Direct comparison of these values should be made with caution.

Experimental Protocols

Detailed below are synthesized protocols for key in vitro assays to assess the effects of this compound on cell lines.

Cell Proliferation Assay (WST-1 Method)

This protocol outlines a colorimetric assay to quantify cell proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Include vehicle controls (medium with the same concentration of the solvent) and untreated controls.

    • Aspirate the medium from the wells and replace it with the prepared drug dilutions or control media.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control.

    • Plot the normalized absorbance against the drug concentration to generate a dose-response curve and determine the EC50 or IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired time. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash cells with cold PBS and centrifuge.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Signaling Pathways

The biological effects of this compound are primarily mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).

Primary Signaling Pathway

PGF2a_Signaling PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC co-activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC Downstream Downstream Cellular Effects PKC->Downstream

Canonical PGF2α-FP receptor signaling pathway.

Alternative and Cell-Specific Signaling

In certain cell types, PGF2α has been shown to modulate other signaling pathways, leading to varied cellular responses.

PGF2a_Alternative_Signaling cluster_receptor Receptor Activation cluster_pathways Downstream Pathways cluster_effects Cellular Outcomes PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor MAPK MAPK/ERK Pathway FP_receptor->MAPK cAMP cAMP Production FP_receptor->cAMP Proliferation Proliferation (e.g., Endometrial Cells) MAPK->Proliferation Growth_Inhibition Growth Inhibition (e.g., Gastric Carcinoma) cAMP->Growth_Inhibition

Cell-specific signaling pathways of PGF2α.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Line Selection and Culture start->cell_culture treatment Treatment with This compound (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assays (e.g., MTT, WST-1) treatment->viability_assay proliferation_assay Proliferation Assays (e.g., BrdU, Ki67) treatment->proliferation_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase Activity) treatment->apoptosis_assay data_analysis Data Analysis and IC50/EC50 Determination viability_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) data_analysis->pathway_analysis conclusion Conclusion and Further Studies pathway_analysis->conclusion

General workflow for in vitro studies.

Conclusion

The in vitro effects of this compound are complex and highly dependent on the cellular context. While it primarily signals through the FP receptor and the PLC pathway, its influence on cell fate—ranging from proliferation to growth inhibition and apoptosis—varies significantly across different cell lines. The provided data and protocols offer a foundational guide for researchers investigating the cellular and molecular impacts of this compound. Further research is warranted to elucidate the precise mechanisms underlying its diverse biological activities and to explore its potential therapeutic applications beyond its established roles in reproductive health.

References

In Vivo Applications of (5R)-Dinoprost Tromethamine: An In-Depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine for reproductive management.[1] Its pharmacological effects, primarily mediated through the prostaglandin F2α receptor (FP receptor), have also prompted investigations into its therapeutic potential in other areas, notably glaucoma. This technical guide provides a comprehensive overview of in vivo studies using this compound in various animal models, focusing on reproductive applications and its potential in ophthalmology. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.

Core Applications and Mechanisms of Action

This compound's primary mechanism of action involves binding to the FP receptor, a G-protein coupled receptor.[2][3] This interaction initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a key process in the regulation of the estrous cycle in many female mammals.[1] In the context of glaucoma, PGF2α analogs are known to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[2][4][5]

Reproductive Applications in Animal Models

In vivo studies of this compound have been extensively conducted in livestock for the synchronization of estrus, a critical component of modern breeding programs. The ability to induce luteolysis allows for the controlled timing of ovulation, facilitating artificial insemination and improving reproductive efficiency.[1][6]

Quantitative Data from In Vivo Reproductive Studies

The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound on reproductive parameters in cattle and mares.

Table 1: Efficacy of this compound for Estrus Synchronization in Cattle

Animal ModelDosageRoute of AdministrationKey OutcomesReference
Lactating Dairy Cows25 mgIntramuscular (IM)Estrus response rate: 83.3%; Conception rate: 73.0%[7]
Lactating Friesian Dairy CowsTwo 25 mg injections, 11 or 14 days apartIntramuscular (IM)Conception rate (11-day interval): 44%; Conception rate (14-day interval): 51%[8]
Lactating Holstein Cows25 mgIntramuscular (IM) or Subcutaneous (SC)Both routes effective in inducing luteolysis; SC administration resulted in greater circulating PGFM concentrations 15-90 min post-treatment.[9]
Dairy Cows25 mgIntramuscular (IM)Effective in inducing luteolysis and decreasing progesterone (B1679170) concentrations.[6]

Table 2: Efficacy of this compound for Estrus Synchronization in Mares

Animal ModelDosageRoute of AdministrationKey OutcomesReference
Mature Cycling Mares5-10 mgIntramuscular (IM)Shortened ovulatory interval and decreased progesterone concentrations.[6]
Experimental Protocols for Reproductive Studies
  • Animal Model: Sexually mature, non-pregnant dairy cows with a palpable corpus luteum (CL).

  • Housing and Acclimation: Animals are housed in standard dairy facilities and allowed to acclimate to handling procedures.

  • Drug Administration: A single intramuscular injection of 25 mg this compound is administered.[7]

  • Estrus Detection: Following injection, animals are monitored for signs of estrus (e.g., standing to be mounted, increased activity) at regular intervals (e.g., twice daily).

  • Artificial Insemination: Cows exhibiting estrus are artificially inseminated following standard farm protocols, typically 12 hours after the first observation of standing heat.

  • Outcome Measures:

    • Estrus Response Rate: Percentage of treated cows exhibiting estrus within a defined period (e.g., 2-5 days).

    • Conception Rate: Percentage of inseminated cows that become pregnant, typically confirmed by ultrasonography at 30-40 days post-insemination.

    • Progesterone Levels: Blood samples can be collected before and after treatment to measure serum progesterone concentrations and confirm luteolysis.

  • Animal Model: Mature, cycling mares with a functional corpus luteum.

  • Drug Administration: Two intramuscular injections of 5-10 mg this compound are administered 14 days apart.[6]

  • Ovulation Monitoring: Follicular development and ovulation are monitored via transrectal ultrasonography.

  • Breeding: Mares are typically bred upon detection of a preovulatory follicle (e.g., >35 mm) and signs of estrus.

  • Outcome Measures:

    • Ovulatory Interval: The time from the second injection to ovulation.

    • Progesterone Levels: Blood samples are collected to confirm luteolysis.

Ophthalmic Applications in Glaucoma Animal Models

While specific in vivo data for this compound in glaucoma animal models is less prevalent in publicly available literature, the well-established efficacy of other PGF2α analogs provides a strong rationale for its investigation. PGF2α analogs are a first-line treatment for open-angle glaucoma in humans.[4]

General Experimental Protocol for IOP Reduction Studies
  • Animal Models: Various animal models are used to study glaucoma, including dogs, cats, rabbits, and rodents with naturally occurring or induced ocular hypertension.[1][10][11][12]

  • Drug Administration: The test article, such as a topical ophthalmic solution of this compound, is administered to one eye, with the contralateral eye receiving a vehicle control.

  • Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer suitable for the specific animal model.

  • Outcome Measures:

    • Change in IOP: The primary endpoint is the reduction in IOP in the treated eye compared to baseline and the control eye.

    • Duration of Action: IOP is monitored over time to determine the duration of the pressure-lowering effect.

    • Ocular Tolerability: The eyes are examined for signs of irritation, such as conjunctival hyperemia, chemosis, and discharge.

Table 3: Representative In Vivo Studies of PGF2α Analogs in Glaucoma Animal Models

Animal ModelPGF2α AnalogDosageKey OutcomesReference
Healthy DogsLatanoprost (B1674536) 0.005%Once daily topicalSignificant decrease in IOP in the treated eye.[10][11]
Healthy CatsLatanoprost 0.005%Once daily topicalNo significant effect on IOP.[10][11]
Healthy MonkeysLatanoprostTopicalIncreased uveoscleral outflow.[2]
Wistar RatsLatanoprost (60 ng)Single topical doseBiphasic IOP response: initial increase followed by prolonged hypotension.[13]
NIH Swiss MiceLatanoprost (0.0025% or 0.01%)Single topical doseDose-dependent decrease in IOP at 2 and 3 hours post-application.[14]

Reproductive and Developmental Toxicity Studies

Regulatory guidelines for pharmaceuticals typically require reproductive and developmental toxicity studies in two species, commonly a rodent (rat) and a non-rodent (rabbit).[15][16][17][18]

General Protocol for a Rat Developmental Toxicity Study
  • Animal Model: Time-mated female rats.

  • Drug Administration: this compound is administered daily by an appropriate route (e.g., oral gavage, subcutaneous injection) during the period of organogenesis (gestation days 6-17). Multiple dose groups and a control group are included.

  • Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.

  • Fetal Evaluations: On gestation day 20, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Outcome Measures:

    • Maternal Toxicity: Effects on dam health, body weight, and reproductive parameters.

    • Developmental Toxicity: Effects on fetal viability, growth, and the incidence of malformations and variations.

Signaling Pathways and Experimental Workflows

Prostaglandin F2α Receptor Signaling Pathway

This compound exerts its effects by activating the FP receptor. The primary signaling cascade involves the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). Increased intracellular Ca2+ is a key trigger for many of the physiological responses to PGF2α, including smooth muscle contraction.

Gq_Signaling_Pathway Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein (α, β, γ subunits) FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Luteolysis, Smooth Muscle Contraction) Ca2->Cellular_Response Triggers Estrus_Sync_Workflow Animal_Selection Animal Selection (Healthy, Cycling Cows with Palpable CL) Randomization Randomization (Treatment vs. Control Groups) Animal_Selection->Randomization Treatment_Admin Treatment Administration (IM Injection of Dinoprost or Placebo) Randomization->Treatment_Admin Estrus_Detection Estrus Detection (Visual Observation, Activity Monitors) Treatment_Admin->Estrus_Detection AI Artificial Insemination (12h after Estrus Onset) Estrus_Detection->AI Pregnancy_Diagnosis Pregnancy Diagnosis (Ultrasonography at Day 30-40) AI->Pregnancy_Diagnosis Data_Analysis Data Analysis (Estrus Response Rate, Conception Rate) Pregnancy_Diagnosis->Data_Analysis

References

The Role of (5R)-Dinoprost Tromethamine in Uterine Contractions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), plays a pivotal role in the induction of uterine contractions. This technical guide provides an in-depth exploration of its mechanism of action, the associated signaling pathways, and the experimental methodologies used to characterize its effects. The information is tailored for researchers, scientists, and drug development professionals in the fields of reproductive biology and pharmacology.

Mechanism of Action

This compound exerts its uterotonic effects by mimicking endogenous PGF2α.[1] It is a potent agonist of the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR) found on the surface of myometrial smooth muscle cells.[1][2] The binding of dinoprost (B1670695) to the FP receptor initiates a cascade of intracellular events that culminate in smooth muscle contraction.

The signaling pathway is primarily mediated through the Gαq subunit of the G-protein complex.[3] Upon receptor activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium concentration is a critical step for muscle contraction.[1]

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response through multiple mechanisms, including the phosphorylation of proteins involved in the contractile apparatus and the modulation of ion channel activity. The increase in intracellular calcium facilitates the binding of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Beyond this primary pathway, PGF2α signaling in myometrial cells is complex and involves crosstalk with other signaling molecules. Evidence suggests the involvement of Gαi proteins, which can also contribute to the calcium response.[3][4] Furthermore, downstream effects include the activation of mitogen-activated protein kinases (MAPK), NF-κB, and the calcineurin/nuclear factor of activated T-cells (NFAT) pathway.[3][4] These pathways are implicated in the regulation of uterine activation proteins, such as connexin-43 (a gap junction protein crucial for coordinated contractions) and the oxytocin (B344502) receptor, further sensitizing the uterus to contractile stimuli.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling cascade initiated by this compound and a typical experimental workflow for studying its effects on uterine tissue.

Dinoprost_Signaling_Pathway Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gαq/Gαi FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_NFkB MAPK / NF-κB Pathways G_Protein->MAPK_NFkB Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms Contraction Uterine Contraction PKC->Contraction MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin Myosin Light Chains MLCK->Myosin Phosphorylates Myosin->Contraction UAPs Uterine Activation Proteins (e.g., CX43, OTR) UAPs->Contraction Potentiates MAPK_NFkB->UAPs Upregulates Expression

Caption: Signaling pathway of this compound in myometrial cells.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_contractility_assay In Vitro Contractility Assay cluster_molecular_analysis Molecular Analysis cluster_ca_imaging Intracellular Calcium Imaging (Cell Culture) Tissue_Acquisition 1. Myometrial Biopsy (e.g., from Cesarean Section) Dissection 2. Dissection into Strips (~10 x 2 x 2 mm) Tissue_Acquisition->Dissection Mounting 3. Mount Strips in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) Dissection->Mounting Equilibration 4. Equilibration & Tensioning (Spontaneous Contractions Develop) Mounting->Equilibration Dose_Response 5. Cumulative Dosing (Dinoprost Tromethamine) Equilibration->Dose_Response Recording 6. Isometric Tension Recording (Force, Frequency, Amplitude) Dose_Response->Recording Tissue_Harvest 7. Tissue Harvest (Snap-freeze in Liquid N₂) Recording->Tissue_Harvest Protein_Extraction 8. Protein Extraction Tissue_Harvest->Protein_Extraction Western_Blot 9. Western Blot (e.g., for Connexin-43, OTR) Protein_Extraction->Western_Blot Cell_Culture A. Culture Myometrial Cells Dye_Loading B. Load with Fura-2 AM Cell_Culture->Dye_Loading Stimulation C. Stimulate with Dinoprost Dye_Loading->Stimulation Imaging D. Fluorescence Microscopy (Ratio 340/380 nm) Stimulation->Imaging

Caption: Experimental workflow for studying uterine contractility.

Quantitative Data

The following tables summarize key quantitative parameters related to the action of PGF2α and its analogs on uterine tissue.

Table 1: Receptor Binding and Functional Potency

CompoundReceptorAssay TypeParameterValueSpeciesReference
PGF2αFPIntracellular Ca²⁺ MobilizationEC₅₀4 nMHuman[6]
Travoprost acidFPReceptor BindingKᵢ35 ± 5 nMHuman[7]
Tafluprost acidFPReceptor BindingKᵢ0.4 nMHuman[8]
Tafluprost acidFPFunctional AssayEC₅₀0.53 nMHuman[8]

Table 2: In Vitro Uterine Contraction Parameters

CompoundConcentrationEffect on ContractionTissueReference
PGF2α10⁻⁸ - 10⁻⁶ MWeak contractile responsePregnant Human Myometrium[9][10]
PGF2αDose-dependentIncreased intrauterine pressureNon-pregnant Swine Uteri[11]
Dinoprostone (PGE2)10⁻⁵ MNo significant effect on contractilityTerm Human Myometrium[8]
Misoprostol (PGE1)10⁻⁵ MSignificantly increased contractilityTerm Human Myometrium[8]

Table 3: Clinical Observations with Prostaglandin Analogs

DrugIndicationOutcomeRateReference
DinoprostoneLabor InductionUterine Tachysystole3.92%[12]
DinoprostoneLabor InductionUterine Hyperstimulation2.6% - 7.8%[13]

Experimental Protocols

In Vitro Myometrial Contractility Assay

This protocol is adapted from methodologies described for studying human myometrial strips.[2][14]

  • Tissue Preparation:

    • Obtain human myometrial biopsies from the upper lip of the lower uterine segment incision during elective cesarean sections, with informed consent.

    • Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

    • Dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2 mm in width, removing connective and vascular tissue.

  • Organ Bath Setup and Equilibration:

    • Mount the myometrial strips vertically in a multi-chamber organ bath system containing Krebs-bicarbonate solution maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O₂ / 5% CO₂).

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

  • Dose-Response Measurement:

    • Once stable spontaneous contractions are established, add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow sufficient time at each concentration for the contractile response to stabilize.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips using a data acquisition system.

    • Quantify the amplitude (peak force), frequency (contractions per unit time), and area under the curve (an integrated measure of total contractile activity) for each concentration.

    • Calculate the EC₅₀ value from the generated dose-response curve using non-linear regression analysis.

Intracellular Calcium Measurement

This protocol is based on the use of the ratiometric calcium indicator Fura-2 AM.[6][15]

  • Cell Preparation:

    • Culture primary human myometrial cells on glass coverslips in appropriate growth medium.

    • Prior to the experiment, wash the cells with a HEPES-buffered saline (HBS) solution.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM in HBS, potentially with a non-ionic surfactant like Pluronic F-127 to aid dissolution).

    • Incubate the cells with the Fura-2 AM solution for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBS to remove extracellular dye and allow for an additional 20-30 minutes for de-esterification of the dye within the cells.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Record a baseline fluorescence by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at 510 nm.

    • Stimulate the cells by adding this compound at the desired concentration to the perfusion chamber.

  • Data Analysis:

    • Continuously record the fluorescence intensity at both excitation wavelengths over time.

    • Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration.

    • Quantify the peak fluorescence response and the area under the curve to determine the magnitude and duration of the calcium transient.

Western Blotting for Uterine Activation Proteins

This protocol provides a general framework for detecting proteins such as Connexin-43 (GJA1) and the Oxytocin Receptor (OTR).[14][16]

  • Sample Preparation:

    • Treat cultured myometrial cells or myometrial tissue strips with this compound for the desired time.

    • Harvest the cells or snap-freeze the tissue in liquid nitrogen.

    • Homogenize the samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween-20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Connexin-43 or anti-Oxytocin Receptor) at an optimized dilution (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle agitation.[7][14][16]

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

    • Wash the membrane again extensively with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin) to compare protein expression levels between samples.

Conclusion

This compound is a potent stimulator of uterine contractions, acting through the FP receptor to initiate a well-defined signaling cascade that increases intracellular calcium. Its complex mechanism also involves the modulation of various other signaling pathways that contribute to uterine activation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of its pharmacological properties and the development of novel therapeutics targeting uterine contractility. A thorough understanding of its molecular and physiological effects is essential for its safe and effective clinical application.

References

Methodological & Application

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is widely utilized in medical and veterinary applications to stimulate myometrial activity, induce luteolysis, and as an abortifacient.[2] In the context of cell culture, this compound serves as a valuable tool for investigating a variety of cellular processes, including smooth muscle contraction, cell proliferation and differentiation, and apoptosis.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments and summarize key quantitative data to facilitate experimental design.

Data Presentation

The biological effects of this compound are highly dependent on the cell type and the specific biological endpoint being measured. The half-maximal effective concentration (EC50) can vary significantly. Below is a summary of reported effective concentrations in various in vitro systems.

Cell TypeSpeciesAssayEffective Concentration/EC50Reference
Neonatal Ventricular MyocytesRatHypertrophic GrowthEC50 = 11 nM[6]
Cerebrovascular Endothelial CellsNot SpecifiedAdenylate Cyclase Activation> 1 µM (High doses only)[7]
Human Umbilical Vein Endothelial Cells (HUVECs)HumanCell Differentiation (Network Formation)100 nM
Ciliary Smooth Muscle CellsHumanCalcium Efflux10⁻⁸ M to 10⁻⁶ M (Dose-dependent increase)[3]
Coronary Artery Smooth MusclePigContractionNot specified, but effective
NeutrophilsHumanChemotaxis5 ng/mL to 500 ng/mL[8]

Signaling Pathway

This compound mediates its effects by binding to the G-protein coupled FP receptor. This interaction primarily activates the Gαq subunit, initiating a downstream signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to the activation of various downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, ultimately influencing cellular processes like proliferation, differentiation, and contraction.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor Dinoprost->FP_receptor Binds to Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Proliferation, Contraction, etc.) Ca2->Cellular_Response Influences ERK ERK1/2 PKC->ERK Activates mTOR mTOR ERK->mTOR Activates mTOR->Cellular_Response Leads to

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Assay Types start Start cell_culture Cell Culture (Seed cells in appropriate plates) start->cell_culture treat_cells Treat Cells (Add diluted compound to cells) cell_culture->treat_cells prepare_stock Prepare Stock Solution of this compound prepare_stock->treat_cells incubation Incubate (Specific time and conditions) treat_cells->incubation assay Perform Assay incubation->assay viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability western Western Blot (Signaling protein phosphorylation) assay->western calcium Calcium Imaging (Intracellular Ca²⁺ flux) assay->calcium data_analysis Data Analysis end End data_analysis->end viability->data_analysis western->data_analysis calcium->data_analysis

Caption: General experimental workflow for cell culture studies.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is readily soluble in DMSO, water, and ethanol.[9] For cell culture experiments, preparing a concentrated stock solution in sterile DMSO is recommended to minimize the final solvent concentration in the culture medium.

  • To prepare a 10 mM stock solution, weigh out 4.756 mg of this compound (Molecular Weight: 475.62 g/mol ) and dissolve it in 1 mL of sterile DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Downstream Signaling

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

  • Treat the cells with the desired concentration of this compound for various time points (e.g., 5, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate in microcentrifuge tubes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Intracellular Calcium Imaging

Materials:

  • Cells of interest

  • Glass-bottom culture dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope with an imaging system

Protocol:

  • Seed cells on glass-bottom dishes or coverslips and allow them to attach and grow.

  • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with a small amount of Pluronic F-127 in HBSS.

  • Wash the cells with HBSS and then incubate them with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for about 30 minutes at room temperature.

  • Mount the dish or coverslip on the fluorescence microscope stage.

  • Acquire a baseline fluorescence signal.

  • Add this compound at the desired concentration to the cells while continuously recording the fluorescence signal.

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is used to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is monitored.

  • Analyze the data to quantify the change in intracellular calcium concentration in response to this compound stimulation.

References

Application Notes: Dissolution of (5R)-Dinoprost Tromethamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is widely utilized in research to study its effects on various physiological processes, including smooth muscle contraction, luteolysis, and intracellular signaling.[2][3][4] Accurate and reproducible results in in vitro assays depend critically on the proper dissolution and preparation of this compound. These application notes provide detailed protocols and guidelines for dissolving this compound to ensure its stability and biological activity for experimental use.

Key Considerations for Dissolution

  • Solvent Selection: The choice of solvent is crucial for achieving the desired stock concentration and ensuring compatibility with the in vitro assay system. This compound is highly soluble in several common solvents.[3][4][5] For cell-based assays, it is imperative to prepare a high-concentration stock in an organic solvent like DMSO or ethanol (B145695) and then dilute it to the final working concentration in an aqueous medium to minimize solvent toxicity.[5]

  • Stability and Storage: As a crystalline solid, this compound is stable for years when stored at -20°C.[5] Once dissolved, the stability varies with the solvent. Stock solutions in organic solvents are stable for at least one month at -20°C or up to a year at -80°C.[3] Aqueous solutions are less stable; it is recommended to prepare them fresh for each experiment or store them for no longer than one day.[2][5] To maintain integrity, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2][3]

  • Safety Precautions: this compound is a potent biological agent. Care should be taken to avoid inhalation of the powder and to prevent skin and eye contact.[6] Standard laboratory personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn during handling.

Quantitative Data: Solubility

The solubility of this compound in various solvents is summarized below. This data is essential for selecting the appropriate solvent to prepare stock solutions at the desired concentration.

SolventSolubilityReference
Water95 mg/mL[3][7]
PBS (pH 7.2)>25 mg/mL[4][5]
DMSO95 mg/mL (199.73 mM)[3][7]
Ethanol95 mg/mL[3]
Methanol>100 mg/mL[4][5]
Acetonitrile<5 mg/mL[4][5]
Acetone<5 mg/mL[4][5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Calibrated analytical balance

  • Sterile micropipette and tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen), optional

Procedure:

  • Weighing: Tare the sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg) directly into the vial.

  • Solvent Addition: Using a micropipette, add the calculated volume of DMSO to the vial to achieve the target concentration. For 10 mg of powder, add 1 mL of DMSO to make a 10 mg/mL solution.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary.

  • (Optional) Inert Gas Purge: To enhance stability, gently blow a stream of inert gas over the surface of the solution before capping to displace oxygen.[5]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the serial dilution of the high-concentration stock solution to prepare working solutions for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Sterile micropipettes and tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution: Perform an initial dilution of the stock solution in the desired aqueous medium (e.g., cell culture medium). For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of medium to create a 100 µg/mL intermediate solution. Vortex gently to mix.

  • Serial Dilutions: Perform subsequent serial dilutions from the intermediate solution to achieve the final desired working concentrations. Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically ≤0.1%) to avoid cellular toxicity.[5]

  • Application: Add the final working solutions to the in vitro assay system (e.g., cell culture wells). Always include a vehicle control containing the same final concentration of the solvent used (e.g., 0.1% DMSO in medium) to account for any effects of the solvent itself.

  • Discard Unused Solution: Aqueous dilutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[5]

Visualizations

experimental_workflow cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh 1. Weigh (5R)-Dinoprost tromethamine powder add_dmso 2. Add anhydrous DMSO to desired concentration weigh->add_dmso dissolve 3. Vortex until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 1. Thaw one stock aliquot store->thaw Begin Experiment intermediate 2. Prepare intermediate dilution in aqueous medium thaw->intermediate serial 3. Perform serial dilutions to final concentrations intermediate->serial apply 4. Apply to in vitro assay (with vehicle control) serial->apply

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates response Cellular Responses (e.g., muscle contraction) Ca2->response PKC->response

Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (5R)-Dinoprost tromethamine, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), in in vivo mouse studies. This document includes information on its mechanism of action, signaling pathways, and detailed protocols for its administration, drawing from available literature on PGF2α and its analogs.

Introduction

This compound is a potent luteolytic agent that mimics the action of endogenous PGF2α.[1][2] It is widely used in veterinary medicine to synchronize estrus and induce parturition. In research, its ability to stimulate smooth muscle contraction and modulate inflammatory processes makes it a valuable tool for studying various physiological and pathological conditions in mouse models.[1][3]

Mechanism of Action

Dinoprost (B1670695) tromethamine exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] This binding initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are crucial for smooth muscle contraction.[1]

Signaling Pathway

The signaling pathway of Dinoprost tromethamine (PGF2α) is multifaceted, leading to various cellular responses depending on the tissue type. Key downstream effects include the activation of the ERK1/2 and mTOR pathways, which are involved in cell growth and proliferation, and the induction of apoptosis through the upregulation of Bax and activation of caspases.

PGF2alpha_Signaling PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Smooth_muscle Smooth Muscle Contraction Ca_release->Smooth_muscle ERK ERK1/2 Activation PKC->ERK Apoptosis Apoptosis PKC->Apoptosis mTOR mTOR Pathway ERK->mTOR Bax ↑ Bax Apoptosis->Bax Caspases ↑ Caspases Apoptosis->Caspases

PGF2α Signaling Pathway

Quantitative Data on Dosages for In Vivo Mouse Studies

The appropriate dosage of this compound can vary significantly depending on the research application, the mouse strain, and the route of administration. The following table summarizes dosages of PGF2α or its analogs from various mouse studies.

ApplicationCompoundDosage RangeRoute of AdministrationMouse StrainReference
Reproductive Studies
Suppression of SpermatogenesisProstaglandin F2α3 mg/kg/day for 21 daysNot specifiedLaboratory Mouse[1]
Neuroscience/Pain Studies
Induction of AllodyniaProstaglandin F2α0.1 pg - 2.5 µ g/mouse (maximal effect at 1.0 µ g/mouse )IntrathecalConscious Mice[4]
Traumatic Brain Injury (Antagonist)AL-8810 (FP receptor antagonist)1 - 10 mg/kgIntraperitonealWild-type and FP-/- mice
Inflammation Models
LPS-Induced Systemic Inflammation (Antagonist)AL-8810 (FP receptor antagonist)Not specified, but used to inhibit FP receptorsNot specifiedMice[3]
Ocular Studies
Ocular Surface InflammationLatanoprost, Travoprost, Bimatoprost, Tafluprost0.0015% - 0.01% solution (5 µL topical application)Topical (ocular)C57BL/6[5][6][7]
Lowering Intraocular PressureLatanoprost, Travoprost, Bimatoprost0.004% - 0.03% solution (3 µL topical application)Topical (ocular)Wild-type and FP-receptor deficient mice[8][9]
Toxicity Studies
Acute Oral Toxicity (LD50)Dinoprost tromethamine1300 mg/kg (male), 1550 mg/kg (female)OralMice[10]
Acute Intravenous ToxicityDinoprost tromethamineNo lethal effects at 402 mg/kgIntravenousMice[10]

Experimental Protocols

Preparation of this compound for Injection

This compound is readily soluble in water.[11] For in vivo studies, sterile preparations are essential.

  • Vehicle: Sterile Water for Injection is the primary vehicle.[12] Commercial veterinary preparations often include benzyl (B1604629) alcohol (e.g., 16.5 mg/mL) as a preservative.[13] For laboratory preparations, sterile saline can be a suitable vehicle. If the compound is first dissolved in a solvent like DMSO, the final concentration of the solvent in the injection solution should be minimized (typically <5%) and a vehicle control group should be included in the experiment.

  • Concentration: The concentration of the stock solution should be prepared based on the desired final dosage and the maximum recommended injection volume for the chosen route of administration.

  • pH Adjustment: The pH of the final solution may be adjusted to between 6.0 and 7.5.[12]

  • Storage: Store the solution according to the manufacturer's instructions, typically refrigerated.

Administration Routes

The choice of administration route depends on the target tissue and the desired systemic or local effect.

A common route for systemic administration.

  • Recommended Volume: Up to 20 mL/kg body weight.

  • Needle Size: 25-27 gauge.

  • Procedure:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a 15-30 degree angle.

    • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

    • Inject the solution slowly.

Used for systemic administration, often providing slower absorption than IP injection.

  • Recommended Volume: Up to 10 mL/kg body weight.

  • Needle Size: 25-27 gauge.

  • Procedure:

    • Gently lift the loose skin over the back or flank to form a "tent".

    • Insert the needle, bevel up, into the base of the tented skin.

    • Aspirate to check for blood.

    • Inject the solution.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo mouse study using this compound.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (e.g., 1 week) start->animal_acclimation group_assignment Random Group Assignment (Treatment vs. Vehicle Control) animal_acclimation->group_assignment baseline_measurement Baseline Measurements (e.g., physiological parameters, behavioral tests) group_assignment->baseline_measurement drug_preparation Prepare Dinoprost Tromethamine Solution baseline_measurement->drug_preparation drug_administration Administer Drug (e.g., IP, SC) drug_preparation->drug_administration monitoring Monitor Animal Health and Behavior drug_administration->monitoring endpoint_measurement Endpoint Measurements (e.g., tissue collection, biochemical assays, histology) monitoring->endpoint_measurement data_analysis Data Analysis and Interpretation endpoint_measurement->data_analysis end End data_analysis->end

General Experimental Workflow

Important Considerations

  • Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

  • Dose-Response: It is advisable to perform a dose-response study to determine the optimal dose for the specific experimental model and desired effect.

  • Safety Precautions: this compound can be absorbed through the skin.[12] Appropriate personal protective equipment, including gloves, should be worn when handling the compound.

By following these guidelines and protocols, researchers can effectively and safely utilize this compound in their in vivo mouse studies to investigate its diverse physiological and pathological roles.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent stimulator of smooth muscle contraction.[1] Its primary mechanism of action involves the activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[2][3] This activation triggers a cascade of intracellular signaling events, ultimately leading to an increase in intracellular calcium and subsequent muscle contraction.[2][4] Due to its robust and reliable effects, this compound is a valuable tool in pharmacological research for studying smooth muscle physiology and for the screening and characterization of novel therapeutic agents that modulate smooth muscle tone.

This document provides detailed application notes and experimental protocols for the use of this compound in both ex vivo and in vitro smooth muscle contraction assays.

Mechanism of Action

This compound exerts its contractile effect on smooth muscle cells by binding to and activating the FP receptor.[4] This interaction initiates a signaling cascade predominantly through the Gq/11 G-protein pathway.[2] Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

G Signaling Pathway of this compound in Smooth Muscle Contraction Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Calmodulin Calmodulin Ca_release->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction Induces

Caption: Signaling pathway of this compound.

Data Presentation

The following table summarizes the reported potency (EC50 values) of Prostaglandin F2α (the active component of this compound) in inducing contraction in various smooth muscle tissues. It is important to note that specific EC50 values for the this compound salt are not widely available in the literature, and the potency can vary depending on the species, tissue preparation, and experimental conditions.

TissueSpeciesEC50 (nM)Reference(s)
Aorta (Vascular)Rat4800[3]
Bronchial Smooth MuscleHumanPotent Contraction (EC50 not specified)[2]
Urinary BladderRabbitPotent Contraction (EC50 not specified)[6]
UrethraRabbitContraction (EC50 not specified)[6]

Experimental Protocols

Two primary methods are commonly employed to assess the contractile effects of this compound on smooth muscle: the ex vivo organ bath assay and the in vitro collagen gel contraction assay.

Ex Vivo Organ Bath Assay

This method utilizes isolated smooth muscle tissue strips or rings to measure isometric contractions in a controlled physiological environment.

Materials:

  • This compound stock solution

  • Isolated smooth muscle tissue (e.g., uterine horn, aortic rings, tracheal rings, bladder strips)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, freshly prepared and bubbled with 95% O2 / 5% CO2

  • Organ bath system with force-displacement transducers and data acquisition software

  • Dissection tools (forceps, scissors)

  • Sutures (e.g., silk)

  • Standard contractile agonist for tissue viability check (e.g., KCl, phenylephrine)

Protocol:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue and immediately place it in ice-cold, oxygenated PSS.

    • Clean the tissue of any adhering connective or fatty tissue.

    • Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for arteries, 10-15 mm long strips for uterine muscle).

    • For ring preparations, be cautious not to damage the endothelium if its presence is required for the study.

    • Tie sutures to both ends of the tissue strip or pass them through the lumen of the ring.

  • Mounting the Tissue:

    • Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the suture to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams, this needs to be optimized for each tissue type).

    • During equilibration, wash the tissue with fresh, pre-warmed, and oxygenated PSS every 15-20 minutes.

  • Viability Check:

    • After equilibration, challenge the tissue with a high concentration of a standard agonist (e.g., 60-80 mM KCl) to ensure its viability and contractile capacity.

    • Wash the tissue extensively with PSS to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the contractile force generated at each concentration.

  • Data Analysis:

    • Express the contraction at each concentration as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or the maximal response to this compound.

    • Plot the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value and the maximum effect (Emax).

In Vitro Collagen Gel Contraction Assay

This assay measures the ability of cultured smooth muscle cells embedded in a 3D collagen matrix to contract in response to stimuli.

Materials:

  • Primary or immortalized smooth muscle cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Type I collagen solution (sterile, acid-solubilized)

  • Reconstitution buffer (e.g., 10x PBS, 1N NaOH)

  • 24-well or 48-well cell culture plates

  • Digital imaging system and analysis software

Protocol:

  • Cell Culture:

    • Culture smooth muscle cells in appropriate medium until they reach 80-90% confluency.

  • Preparation of Cell-Collagen Mixture:

    • On ice, mix the type I collagen solution with the reconstitution buffer and cell culture medium to neutralize the pH and achieve the desired final collagen concentration (e.g., 1-2 mg/mL).

    • Trypsinize and resuspend the smooth muscle cells in a small volume of serum-free medium.

    • Quickly and thoroughly mix the cell suspension with the neutralized collagen solution to achieve a final cell density of, for example, 2-5 x 10^5 cells/mL.

  • Gel Polymerization:

    • Pipette the cell-collagen mixture into the wells of a pre-warmed culture plate (e.g., 0.5 mL per well for a 24-well plate).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow the collagen to polymerize.

  • Gel Contraction:

    • After polymerization, gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

    • Add serum-free medium containing different concentrations of this compound to each well. Include a vehicle control.

  • Image Acquisition and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), capture images of the collagen gels using a digital camera or scanner.

    • Measure the area of the gel in each well using image analysis software (e.g., ImageJ).

    • Calculate the percentage of gel contraction relative to the initial gel area.

  • Data Analysis:

    • Plot the percentage of contraction against the concentration of this compound.

    • Determine the EC50 value from the resulting concentration-response curve.

G Experimental Workflow for Smooth Muscle Contraction Assay cluster_exvivo Ex Vivo Organ Bath Assay cluster_invitro In Vitro Collagen Gel Assay Tissue_Prep Tissue Preparation (Strips/Rings) Mounting Mounting in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Check (e.g., KCl) Equilibration->Viability CRC Cumulative Concentration- Response Curve Viability->CRC Data_Analysis_ExVivo Data Analysis (EC50, Emax) CRC->Data_Analysis_ExVivo Cell_Culture Smooth Muscle Cell Culture Collagen_Mix Prepare Cell- Collagen Mixture Cell_Culture->Collagen_Mix Polymerization Gel Polymerization (37°C) Collagen_Mix->Polymerization Contraction_Induction Induce Contraction with Dinoprost Polymerization->Contraction_Induction Imaging Image Acquisition (Time-course) Contraction_Induction->Imaging Data_Analysis_InVitro Data Analysis (% Contraction, EC50) Imaging->Data_Analysis_InVitro

Caption: Workflow for smooth muscle contraction assays.

References

Application Notes and Protocols for Inducing Luteolysis in Research Animals with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in reproductive research and veterinary medicine.[1] It effectively induces the regression of the corpus luteum (CL), leading to a rapid decline in progesterone (B1679170) production. This action is fundamental for the synchronization of estrus, induction of parturition, and the study of physiological processes regulated by the CL. These application notes provide detailed protocols and quantitative data for the use of this compound to induce luteolysis in various research animal models.

Mechanism of Action: The PGF2α Signaling Pathway

This compound exerts its luteolytic effect by binding to the PGF2α receptor (PTGFR), a G-protein coupled receptor on luteal cells.[2] This binding initiates a signaling cascade that leads to both functional and structural luteolysis.

Functional Luteolysis: This involves the inhibition of progesterone synthesis. The signaling pathway includes the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events disrupt steroidogenesis by inhibiting key enzymes and reducing the expression of the LH receptor.[3]

Structural Luteolysis: This is characterized by apoptosis and tissue regression of the CL. The PGF2α signaling pathway activates pro-apoptotic pathways, including the caspase cascade, leading to programmed cell death of luteal cells.[4][5]

Below is a diagram illustrating the PGF2α signaling pathway in a luteal cell.

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) PTGFR PGF2α Receptor (PTGFR) PGF2a->PTGFR Gq Gq Protein PTGFR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ Steroidogenesis ↓ Progesterone Synthesis Ca2->Steroidogenesis PKC->Steroidogenesis Apoptosis ↑ Apoptosis PKC->Apoptosis LH_receptor ↓ LH Receptor Expression PKC->LH_receptor ER->Ca2

Caption: PGF2α Signaling Pathway in Luteal Cells.

Experimental Protocols

The following are detailed protocols for inducing luteolysis in common research animal models. It is crucial to adhere to all institutional and national guidelines for animal care and use.

General Experimental Workflow

The general workflow for a luteolysis induction study is outlined below.

Experimental_Workflow A Animal Model Selection & Acclimatization B Estrous Cycle Monitoring (e.g., Vaginal Smears, Progesterone Assay) A->B C Administration of This compound (Mid-luteal phase) B->C D Post-treatment Monitoring (e.g., Blood sampling, Ultrasound) C->D E Data Collection & Analysis (Progesterone levels, CL size, etc.) D->E F Endpoint Determination (e.g., Return to estrus, Tissue collection) E->F

Caption: General Experimental Workflow for Luteolysis Induction.

Protocol 1: Induction of Luteolysis in Cattle (Bovine Model)

1. Materials:

  • This compound sterile solution (e.g., Lutalyse®)

  • Syringes and needles (18-20 gauge)

  • Animal restraining facilities

  • Blood collection tubes (e.g., EDTA or heparinized)

  • Centrifuge

  • Progesterone assay kit (ELISA or RIA)

  • Ultrasound equipment with a rectal probe (optional)

2. Animal Model:

  • Sexually mature, non-pregnant cycling beef or dairy cows with a palpable corpus luteum. Luteolysis is most effective when administered at least five days after ovulation.[6]

3. Experimental Procedure:

  • Estrous Cycle Synchronization (Optional but Recommended): To ensure animals are in the appropriate stage of the estrous cycle, a synchronization protocol (e.g., Ovsynch) can be employed.

  • Drug Preparation: this compound is typically available at a concentration of 5 mg/mL.

  • Administration:

    • Administer a single dose of 25 mg (5 mL) of dinoprost (B1670695) tromethamine via intramuscular (IM) injection.[6]

    • Alternatively, a subcutaneous (SC) injection can be used.[7]

  • Assessment of Luteolysis:

    • Progesterone Monitoring: Collect blood samples via jugular venipuncture at baseline (0 hours) and at 24, 48, and 72 hours post-injection. Centrifuge the blood to separate plasma or serum and store at -20°C until analysis. A significant drop in progesterone levels indicates luteolysis.

    • Ultrasonography: Monitor the regression of the CL by measuring its diameter and observing changes in its structure using transrectal ultrasonography.

    • Estrus Detection: Observe animals for signs of estrus (e.g., standing to be mounted, increased activity), which is expected to occur 1 to 5 days after injection if a corpus luteum was present.[8]

Protocol 2: Induction of Luteolysis in Horses (Equine Model)

1. Materials:

  • This compound sterile solution

  • Syringes and needles

  • Blood collection tubes

  • Centrifuge

  • Progesterone assay kit

  • Ultrasound equipment with a rectal probe

2. Animal Model:

  • Sexually mature, non-pregnant cycling mares with a functional corpus luteum (typically 4 or more days after ovulation).

3. Experimental Procedure:

  • Drug Preparation: Prepare the required dose based on the mare's body weight.

  • Administration:

    • Administer a single intramuscular (IM) injection of 1 mg of dinoprost tromethamine per 45.5 kg (100 lbs) of body weight. This usually equates to a 1 to 2 mL injection.

    • Lower doses have also been shown to be effective. For example, a single dose of 1.25 mg or two doses of 0.5 mg given 24 hours apart can induce luteolysis with fewer side effects.[9]

  • Assessment of Luteolysis:

    • Progesterone Monitoring: Collect blood samples before and at 24-hour intervals after injection to monitor the decline in progesterone concentrations.[10]

    • Ultrasonography: Perform transrectal ultrasonography to observe the regression of the corpus luteum.

    • Estrus Behavior: Monitor for signs of estrus, which typically occurs within 2 to 4 days, with ovulation following 8 to 12 days after treatment.

Protocol 3: Induction of Luteolysis in Sheep (Ovine Model)

1. Materials:

  • This compound sterile solution

  • Syringes and needles

  • Blood collection tubes

  • Centrifuge

  • Progesterone assay kit

2. Animal Model:

  • Sexually mature, non-pregnant cycling ewes.

3. Experimental Procedure:

  • Administration:

    • Administer a single intramuscular (IM) injection of 10.0 mg to 12.5 mg of dinoprost tromethamine.[11][12]

  • Assessment of Luteolysis:

    • Progesterone Monitoring: Collect blood samples to measure progesterone levels, expecting a significant decrease following treatment.

    • Estrus Detection: Use a vasectomized ram to detect estrus in treated ewes.

Protocol 4: Induction of Luteolysis in Non-Human Primates (e.g., Rhesus Monkey)

1. Materials:

  • This compound

  • Vehicle for dilution (e.g., sterile saline)

  • Surgical equipment for implantation of osmotic pumps (if applicable)

  • Blood collection supplies

  • Progesterone assay kit

2. Animal Model:

  • Sexually mature, cycling female non-human primates. All procedures must be approved by an Institutional Animal Care and Use Committee.[13]

3. Experimental Procedure:

  • Administration: Due to the short half-life of PGF2α, direct and continuous administration to the corpus luteum may be necessary.

    • Intra-luteal Infusion: A continuous infusion of PGF2α (e.g., 10 ng/µL/hr) directly into the corpus luteum via an osmotic pump has been shown to be effective.[14]

  • Assessment of Luteolysis:

    • Hormone Monitoring: Collect daily blood samples to measure serum progesterone and estradiol (B170435) levels. A significant decline in these hormones indicates functional luteolysis.[14]

Protocol 5: Induction of Luteolysis in Rodents (Rat Model - General Guidance)

While specific protocols for inducing luteolysis with this compound in rats are not as standardized as in larger animals, the following provides general guidance based on available research.

1. Materials:

  • This compound

  • Vehicle for dilution (e.g., sterile saline)

  • Syringes and needles (e.g., 25-27 gauge)

  • Blood collection supplies (e.g., for cardiac puncture or tail vein sampling)

  • Progesterone assay kit[15]

  • Supplies for vaginal smear collection and analysis[16]

2. Animal Model:

  • Sexually mature female rats with regular estrous cycles.

3. Experimental Procedure:

  • Estrous Cycle Monitoring: Perform daily vaginal smears to determine the stage of the estrous cycle.[16] Treatment should be administered during the diestrus phase when a functional corpus luteum is present.

  • Administration:

    • Subcutaneous (SC) or intramuscular (IM) injections are common routes.

    • A dose of 0.5 to 1.0 mg/kg has been used in non-teratogenicity studies and can serve as a starting point for dose-response experiments.[8]

  • Assessment of Luteolysis:

    • Progesterone Measurement: Collect blood samples at baseline and at various time points post-injection (e.g., 24, 48 hours) to measure serum progesterone levels using an ELISA kit.[15][17]

    • Vaginal Cytology: Monitor for a return to proestrus/estrus through daily vaginal smears, which would indicate a shortened luteal phase.[16][18][19][20][21]

    • Histology: At the end of the experiment, ovarian tissue can be collected for histological examination of the corpora lutea.

Data Presentation

The following tables summarize quantitative data on the use of this compound for inducing luteolysis in various species.

Table 1: Recommended Dosages of this compound for Luteolysis Induction

Animal ModelDosageRoute of AdministrationReference(s)
Cattle25 mgIntramuscular (IM) or Subcutaneous (SC)[6][7][8][22][23]
Horse1 mg / 45.5 kg (100 lbs) body weightIntramuscular (IM)
Horse (low dose)1.25 mg (single dose) or 0.5 mg (two doses, 24h apart)Intramuscular (IM)[9]
Sheep10.0 - 12.5 mgIntramuscular (IM)[11][12]
Donkey0.625 - 5 mgIntramuscular (IM)[24][25]
Non-Human Primate10 ng/µL/hrIntra-luteal infusion[14]
Rat (guideline)0.5 - 1.0 mg/kgSubcutaneous (SC) or Intramuscular (IM)[8]

Table 2: Expected Outcomes Following this compound Administration

Animal ModelTime to EstrusProgesterone DeclineReference(s)
Cattle1 - 5 daysSignificant decline within 24-48 hours[8][26][27][28][29]
Horse2 - 4 daysSignificant decline within 24 hours[10]
SheepVariable, typically within 96 hoursSignificant decline post-treatment[11][12]

Conclusion

This compound is a reliable and effective tool for inducing luteolysis in a variety of research animal models. The protocols and data presented here provide a comprehensive guide for researchers to design and execute studies involving the manipulation of the corpus luteum. Careful adherence to species-specific dosages and assessment methods is crucial for obtaining accurate and reproducible results.

References

Application Notes: Cell-Based Assays for Measuring (5R)-Dinoprost Tromethamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the prostaglandin F receptor (FP receptor) .[1][2][3][4][5] The FP receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including smooth muscle contraction, reproductive functions, and ocular hypertension management.[3][6][7] Measuring the activity of compounds like Dinoprost tromethamine is essential for drug discovery and development, particularly in obstetrics, gynecology, and ophthalmology.[3][6]

These application notes provide an overview of key cell-based assays to quantify the pharmacological activity of this compound. The primary mechanism of action involves the activation of the FP receptor, which couples to the Gαq protein. This initiates a signaling cascade resulting in the mobilization of intracellular calcium.[8] Therefore, the principal and most direct functional readout is the measurement of intracellular calcium flux. Other downstream events, such as the modulation of second messengers like cyclic AMP (cAMP) or changes in cell proliferation, can also serve as valuable endpoints for characterizing compound activity.

Mechanism of Action: FP Receptor Signaling

Dinoprost tromethamine binds to the FP receptor, a member of the GPCR family.[1][3] This binding event triggers the activation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium concentration is a hallmark of FP receptor activation and mediates many of the physiological responses associated with PGF2α, such as smooth muscle contraction.[1][3]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca Binds to IP3 Receptor on Ca_ion ↑ Intracellular [Ca²⁺] ER_Ca->Ca_ion Releases Response Cellular Responses (e.g., Muscle Contraction) Ca_ion->Response Leads to

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This is the most direct and widely used functional assay to measure the activity of FP receptor agonists. The assay relies on calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free Ca²⁺.[9]

Principle: Cells expressing the FP receptor are loaded with a calcium-sensitive dye. Upon stimulation with Dinoprost tromethamine, the activation of the Gq pathway leads to an increase in intracellular calcium, which is detected as a change in fluorescence. This method is highly suitable for high-throughput screening (HTS).[9][10]

Calcium_Assay_Workflow start Start step1 Seed cells expressing FP receptor into a 96/384-well plate start->step1 step2 Incubate for 24h to allow cell attachment step1->step2 step3 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) step2->step3 step4 Incubate for 30-60 min at 37°C step3->step4 step5 Add (5R)-Dinoprost Tromethamine (agonist) using a FLIPR or similar instrument step4->step5 step6 Simultaneously measure fluorescence kinetically (Excitation: ~485 nm, Emission: ~525 nm) step5->step6 step7 Analyze data: Calculate EC₅₀ from dose-response curve step6->step7 end End step7->end

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Protocol:

  • Materials:

    • HEK293 cells stably or transiently expressing the human FP receptor.

    • Black-walled, clear-bottom 96-well or 384-well microplates.

    • Fluo-4 AM or other suitable calcium indicator dye.

    • Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • This compound stock solution.

    • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).

  • Procedure:

    • Cell Seeding: Seed FP receptor-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO₂.[10]

    • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Aspirate the cell culture medium from the wells and add the loading buffer.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at concentrations 5-10 times the final desired concentration.

    • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure baseline fluorescence for 10-20 seconds.[10]

    • The instrument then automatically adds the Dinoprost tromethamine dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.

    • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[10]

cAMP Accumulation Assay

While the primary pathway for the FP receptor is Gq, some GPCRs can couple to multiple G-proteins. A cAMP assay can determine if the FP receptor also couples to Gs (stimulating cAMP production) or Gi (inhibiting cAMP production). For Gi-coupled receptors, cells are typically stimulated with an adenylyl cyclase activator like forskolin (B1673556), and the ability of the agonist to inhibit this cAMP production is measured.

Principle: This assay quantifies the level of intracellular cyclic AMP. Common methods include competitive immunoassays (e.g., HTRF) or bioluminescence-based reporter systems (e.g., Promega's cAMP-Glo™).[11][12]

cAMP_Assay_Workflow start Start step1 Seed FP receptor- expressing cells into a white, opaque 96/384-well plate start->step1 step2 Incubate overnight step1->step2 step3 Pre-treat cells with phosphodiesterase (PDE) inhibitor (e.g., IBMX) step2->step3 step4 Add (5R)-Dinoprost Tromethamine ± Forskolin (to test for Gi coupling) step3->step4 step5 Incubate for 15-30 min at room temperature step4->step5 step6 Lyse cells and add cAMP detection reagents (e.g., cAMP-Glo™ reagents) step5->step6 step7 Incubate as per kit instructions step6->step7 step8 Measure luminescence using a plate reader step7->step8 step9 Analyze data: Calculate IC₅₀ (for Gi) or EC₅₀ (for Gs) step8->step9 end End step9->end

Caption: Workflow for a luminescence-based cAMP accumulation assay.

Detailed Protocol (using cAMP-Glo™ Assay as an example): [11]

  • Materials:

    • FP receptor-expressing cells.

    • White, opaque-walled 96-well or 384-well plates suitable for luminescence.

    • cAMP-Glo™ Assay Kit (Promega) or similar.

    • Forskolin and IBMX (a phosphodiesterase inhibitor).

    • This compound.

    • Luminometer.

  • Procedure:

    • Cell Seeding: Seed cells into the appropriate microplate and incubate overnight.

    • Compound Addition: Remove media and add test compounds (this compound) and controls diluted in induction buffer (containing IBMX). To test for Gi coupling, include a submaximal concentration of forskolin in this step.

    • Induction: Incubate the plate for an appropriate time (e.g., 15-30 minutes) at room temperature to modulate cAMP levels.

    • Cell Lysis and cAMP Detection: Add cAMP-Glo™ Lysis Buffer, which contains a reagent to detect cAMP. This initiates a cascade where cAMP stimulates Protein Kinase A (PKA).

    • ATP Detection: Add Kinase-Glo® Reagent. This terminates the PKA reaction and measures the amount of remaining ATP via a luciferase reaction. Luminescence is inversely proportional to the cAMP concentration.

    • Measurement: Read the luminescent signal on a plate reader.

    • Data Analysis: Correlate the luminescence signal to cAMP concentrations using a standard curve. For Gi coupling, plot the inhibition of forskolin-stimulated cAMP against the compound concentration to determine an IC₅₀ value.

Cell Proliferation Assay

FP receptor activation has been linked to changes in cell proliferation in certain tissues.[6] Assays measuring cell proliferation or viability can be used as a downstream, long-term functional readout.

Principle: Metabolic assays like the MTT or WST-1 assay are colorimetric methods for assessing cell proliferation.[13] Viable, metabolically active cells reduce a tetrazolium salt (like MTT or WST-1) into a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells.[13][14]

Detailed Protocol (WST-1 Assay): [8]

  • Materials:

    • A relevant cell line (e.g., endometrial cells, trabecular meshwork cells).[15]

    • Clear 96-well cell culture plates.

    • This compound.

    • WST-1 reagent.

    • Microplate reader (spectrophotometer).

  • Procedure:

    • Cell Seeding: Seed cells at a low density (e.g., 2,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[8]

    • Treatment: Replace the medium with fresh medium (often low-serum) containing various concentrations of this compound. Include a vehicle control.

    • Incubation: Incubate the plate for an extended period (e.g., 24, 48, or 72 hours) to allow for changes in proliferation.

    • Reagent Addition: Add 10 µL of WST-1 reagent to each well.[8]

    • Incubation: Incubate the plate for 1-4 hours at 37°C.[8]

    • Measurement: Shake the plate gently and measure the absorbance at ~450 nm using a microplate reader.[8]

    • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values of treated wells to the vehicle control wells. Plot the normalized absorbance against the compound concentration to generate a dose-response curve and determine the EC₅₀ for proliferation.

Quantitative Data Summary

The activity of this compound is comparable to its natural analog, PGF2α. The following table summarizes representative pharmacological data for PGF2α activity on the FP receptor from various cell-based assays. Researchers should establish these values for this compound in their specific cell system.

CompoundAssay TypeCell Line / SystemEndpointPotency (EC₅₀ / IC₅₀)Reference
PGF2αCalcium MobilizationHuman Trabecular Meshwork CellsIntracellular Ca²⁺ IncreaseDose-dependent increase[15]
PGF2αInositol Phosphate HydrolysisHuman Trabecular Meshwork CellsTotal Inositol PhosphateDose-dependent increase[15]
PGF2αERK1/2 PhosphorylationEndometrial Adenocarcinoma Cells (FPS)pERK1/2 LevelsInduces phosphorylation[16]
PGF2αBinding AffinityCloned Human FP ReceptorReceptor Binding~1 nM (Kᵢ)[17]
PGF2α Glyceryl EsterCalcium MobilizationRAW 264.7 CellsIntracellular Ca²⁺ IncreaseConcentration-dependent[18]

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and induce parturition. In a laboratory setting, it is a valuable tool for research in reproductive biology, pharmacology, and toxicology. These application notes provide a comprehensive overview of the administration routes of this compound in common laboratory animals, including available dosage information and detailed experimental protocols.

It is important to note that while dinoprost (B1670695) tromethamine has been used in various animal species, detailed public-domain pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for standard laboratory models such as rats, rabbits, and monkeys are limited. The information presented herein is compiled from available safety, toxicology, and metabolism studies. Dinoprost is known to have a very short half-life in the blood, on the order of minutes, as it is rapidly metabolized.[1][2]

Data Presentation: Dosage Information

The following tables summarize reported dosages of this compound administered to various laboratory animal species via different routes. These dosages are primarily derived from non-teratogenicity and safety studies and may not represent therapeutically effective doses for all experimental paradigms. Researchers should consider these as starting points for dose-ranging studies.

Table 1: Oral Administration of (5R)-Dinoprost in Laboratory Animals

Animal SpeciesDosage (mg/kg/day)Study TypeReference(s)
Rat1.25, 3.2, 10.0, 20.0Non-teratogenicity[1][3]
Rabbit0.01, 0.1, 1.0, 5.0Non-teratogenicity[1][3]
Monkey8.090-day oral study (NOEL)[4]

Table 2: Subcutaneous Administration of (5R)-Dinoprost in Laboratory Animals

Animal SpeciesDosage (mg/kg/day)Study TypeReference(s)
Rat0.5, 1.0Non-teratogenicity[1][3]
Rat32.06-day intolerance study[4]
Rabbit0.5, 1.0Non-teratogenicity[1][3]

Table 3: Intravenous Administration of this compound in Laboratory Animals

Animal SpeciesDosage (mg/kg/day)Study TypeReference(s)
Rat3.228-day toxicity study[4]
Rat20.014-day continuous infusion[2]
Monkey15.014-day continuous infusion[2]

Signaling Pathway

This compound exerts its biological effects by acting as an agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including luteolysis and myometrial contraction.

dinoprost_signaling dinoprost (5R)-Dinoprost Tromethamine fp_receptor Prostaglandin F2α Receptor (FP Receptor - GPCR) dinoprost->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Physiological Response (e.g., Luteolysis, Muscle Contraction) ca_release->cellular_response pkc->cellular_response experimental_workflow animal_prep Animal Acclimation & Fasting (if required) admin Administration of This compound (IV, SC, PO, or IVag) animal_prep->admin dose_prep Dose Preparation (Vehicle selection, concentration) dose_prep->admin sampling Serial Blood/Tissue Sampling (Define time points) admin->sampling analysis Sample Processing & Bioanalysis (e.g., LC-MS/MS) sampling->analysis pk_pd_analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis analysis->pk_pd_analysis data_interp Data Interpretation & Reporting pk_pd_analysis->data_interp

References

Application Note: HPLC Analysis of (5R)-Dinoprost Tromethamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent used in both human and veterinary medicine. It plays a crucial role in reproductive health by inducing uterine contractions and regression of the corpus luteum. Accurate quantification of Dinoprost and its metabolites in biological matrices such as plasma and urine is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection, preceded by a robust solid-phase extraction (SPE) method for sample cleanup and concentration.

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its physiological effects by binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a downstream signaling cascade, primarily through the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC mediate various cellular responses, including smooth muscle contraction.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gαq FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation is critical for removing interfering substances from complex biological matrices.[2] This protocol is optimized for the extraction of Dinoprost from plasma or urine using a C18 SPE cartridge.[3]

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 100 mg/3 mL)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated PGF2α)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (reagent grade)

  • Ultrapure water

  • Biological matrix (plasma or urine)

  • SPE manifold

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw biological samples on ice.

    • To 1 mL of the sample, add the internal standard.

    • For plasma samples, perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.[3]

    • For urine samples, acidify to pH 3-4 with formic acid.[2]

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove less polar impurities. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Dinoprost with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds and transfer to an HPLC vial for analysis.

G cluster_prep Sample Preparation start Start: Biological Sample (Plasma/Urine) pretreatment Pre-treatment: - Add Internal Standard - Protein Precipitation (Plasma) - Acidification (Urine) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning: 1. Methanol 2. Ultrapure Water conditioning->loading washing Washing: 1. Ultrapure Water 2. 10% Methanol loading->washing elution Elution: Methanol washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution end Analysis by HPLC reconstitution->end

Caption: Experimental workflow for HPLC analysis of Dinoprost.
HPLC Method

This method is designed for the quantification of this compound using a reversed-phase HPLC system with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 210 nm[4]
Run Time Approximately 15 minutes

Calibration and Quantification: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should encompass the expected concentrations in the biological samples. A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of Dinoprost in the samples is then determined from this calibration curve.

Data and Performance

The performance of the method should be validated according to standard guidelines. The following tables summarize typical performance characteristics for the analysis of prostaglandins (B1171923) in biological samples.

Table 1: HPLC Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 0.1 - 10 µg/mL[5]
Correlation Coeff. (r²) > 0.997[5]
Limit of Detection (LOD) 20 pg/mL[6]
Limit of Quant. (LOQ) 100 pg/mL[6]
Intra-day Precision (%RSD) < 5%[6]
Inter-day Precision (%RSD) < 5%[6]

Table 2: Sample Preparation Performance

ParameterTypical ValueReference
Extraction Recovery > 90%[2]
Matrix Effect Minimal[2]

Conclusion

This application note provides a comprehensive and detailed methodology for the quantitative analysis of this compound in biological samples. The combination of a robust solid-phase extraction protocol and a sensitive HPLC-UV method allows for accurate and reliable determination of Dinoprost concentrations. This method is suitable for a wide range of applications in preclinical and clinical research, aiding in the understanding of the pharmacology of this important therapeutic agent.

References

Application Notes: (5R)-Dinoprost Tromethamine as a Tool Compound for Prostaglandin Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost tromethamine, the tromethamine salt of Prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the Prostaglandin F (FP) receptor.[1][2][3] The FP receptor is a G protein-coupled receptor (GPCR) that mediates a wide range of physiological and pathological processes, including female reproductive functions like luteolysis and parturition, blood pressure regulation, and inflammation.[4][5][6] As a stable and water-soluble synthetic analog of the naturally occurring PGF2α, Dinoprost (B1670695) tromethamine serves as an invaluable tool for researchers studying the downstream effects of FP receptor activation.[7][8][9] Its primary applications in research and medicine involve the stimulation of myometrial activity, induction of labor, and management of reproductive cycles in veterinary medicine.[7][10][11]

Mechanism of Action

Dinoprost tromethamine exerts its effects by binding to and activating the FP receptor.[5][10] The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[12] Upon agonist binding, the Gq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[10][13] The subsequent increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream target proteins, culminating in various cellular responses such as smooth muscle contraction.[7][10][13]

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Response Mediates PKC->Response Phosphorylates Targets

Caption: FP Receptor Signaling Pathway.

Quantitative Data

Dinoprost acts as a selective agonist at the FP receptor. While specific Ki or EC50 values for the this compound salt are not always detailed separately from the parent compound, the biological activity is attributed to the PGF2α molecule. The table below includes affinity data for related prostaglandin receptor ligands to provide context for its selectivity.

CompoundReceptorSpeciesAssay TypeKi / IC50 (nM)
PGF2α (Dinoprost) FP Human Competition Binding ~3-8 [14]
EbopiprantFPHumanCompetition Binding1[15]
EbopiprantFPRatCompetition Binding26[15]
BAY-6672FPHumanFunctional Assay11 (IC50)[15]
ONO-AE3-208EP3HumanCompetition Binding30[15]
ONO-AE3-208FPHumanCompetition Binding790[15]
ONO-AE3-208TPHumanCompetition Binding2400[15]

Note: Data is compiled from various sources and experimental conditions may differ. The Ki value for PGF2α is derived from early studies on rat adipocytes but is consistent with its high potency at the FP receptor.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity of this compound for the FP receptor by measuring its ability to compete with a radiolabeled prostaglandin.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture cells expressing FP receptor (e.g., HEK293T) p2 Harvest cells and prepare cell membrane fractions p1->p2 p3 Quantify membrane protein concentration p2->p3 a1 Prepare reaction in 96-well plate: - Membrane prep - [³H]-PGF2α (radioligand) - Varying concentrations of  this compound a2 Incubate to allow binding to reach equilibrium a1->a2 a3 Rapidly filter through glass fiber filters to separate bound and free radioligand a2->a3 a4 Wash filters with ice-cold buffer a3->a4 d1 Measure radioactivity on filters using a scintillation counter d2 Plot percentage of specific binding vs. log concentration of Dinoprost d1->d2 d3 Calculate IC50 and Ki values using non-linear regression d2->d3

Caption: Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293T or CHO cells stably expressing the human FP receptor.[16]

    • Harvest confluent cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[16]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[16]

  • Competitive Binding Assay:

    • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competition.[16]

    • Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (e.g., [³H]-PGF2α), and the membrane preparation.[16]

    • Non-specific Binding: Add assay buffer, [³H]-PGF2α, a high concentration of unlabeled PGF2α (e.g., 10 µM), and the membrane preparation.[16]

    • Competition: Add assay buffer, [³H]-PGF2α, varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.[16]

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[16]

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[16]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[16]

    • Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of Dinoprost that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the ability of this compound to activate the FP receptor and trigger the release of intracellular calcium, a key downstream signaling event.[17][18]

Methodology:

  • Cell Preparation:

    • Plate cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293-FP) into a 96-well black, clear-bottom plate.

    • Allow cells to adhere and grow to 80-90% confluency.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells gently to remove excess extracellular dye.

  • Compound Addition and Measurement:

    • Prepare a dilution series of this compound in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add the different concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each concentration, determine the peak fluorescence response and subtract the baseline fluorescence.

    • Plot the change in fluorescence (or ratio for ratiometric dyes like Fura-2) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Protocol 3: In Vivo Luteolysis Induction Model (Adapted from Bovine Studies)

This protocol provides a framework for using this compound to study induced luteolysis in an animal model. Procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Animal Selection and Synchronization:

    • Select healthy, non-pregnant female animals (e.g., cows, ewes, sows) with a functional corpus luteum (CL), typically in the mid-luteal phase of the estrous cycle.[19]

    • Hormonal synchronization protocols (e.g., Ovsynch for cattle) can be used to ensure animals are in the correct cycle stage.[19][20]

  • Baseline Measurements and Treatment:

    • Collect blood samples via jugular catheterization at several time points before treatment to establish baseline progesterone (B1679170) (P4) concentrations.[21] P4 is the primary hormone produced by the CL.

    • Administer a single dose of this compound. The dose and route (intramuscular or subcutaneous) will depend on the species. For example, 25 mg is a standard dose for lactating Holstein cows.[19][20]

  • Post-Treatment Monitoring and Sampling:

    • Collect blood samples at frequent intervals post-injection (e.g., every 15 minutes for the first 2 hours, then every 2-4 hours for 48-72 hours).[19][20]

    • Monitor animals for signs of estrus (heat).

    • The CL can also be monitored via transrectal ultrasonography to observe the physical regression.

  • Hormone Analysis and Data Interpretation:

    • Centrifuge blood samples to separate plasma or serum and store at -20°C until analysis.

    • Measure progesterone concentrations using a validated ELISA or radioimmunoassay.[19][22]

    • A successful induction of luteolysis is characterized by a rapid decline in circulating progesterone concentrations to basal levels (e.g., <0.5-1 ng/mL) within 48-72 hours post-treatment.[19]

    • Plot the progesterone concentration over time for each animal to visualize the rate and completeness of luteal regression.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Reproductive Biology

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in reproductive biology research and veterinary medicine. [1][2] As a synthetic analog of PGF2α, its primary function is to induce the regression of the corpus luteum (luteolysis), leading to a decline in progesterone (B1679170) levels and enabling the synchronization of estrous cycles.[1][3] It also stimulates myometrial contractions, which is applied in the induction of parturition or abortion.[4][5]

These notes provide detailed applications and experimental protocols for researchers, scientists, and drug development professionals working with this compound in various animal models.

Mechanism of Action

Dinoprost (B1670695) tromethamine exerts its effects by binding to and activating the prostaglandin F2 alpha receptor (FP receptor), a G-protein-coupled receptor.[1][5] This activation triggers intracellular signaling cascades that result in two primary physiological outcomes:

  • Luteolysis: The binding of Dinoprost to FP receptors on luteal cells inhibits steroidogenesis and initiates the structural and functional regression of the corpus luteum.[1][4][6] This leads to a rapid decrease in the secretion of progesterone, a hormone essential for maintaining pregnancy.[1]

  • Smooth Muscle Contraction: Activation of FP receptors on myometrial smooth muscle cells leads to an increase in intracellular calcium concentrations, causing uterine contractions.[1][3][5] This mechanism is leveraged for the induction of labor and treatment of uterine conditions like pyometra.[3][5]

PGF2a Dinoprost Tromethamine (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates Luteolysis Luteolysis (↓ Progesterone) FP_Receptor->Luteolysis PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of Dinoprost tromethamine.

Applications in Cattle

In cattle, Dinoprost tromethamine is a cornerstone of reproductive management, primarily for synchronizing estrus to facilitate artificial insemination (AI).[7][8]

The goal is to induce luteolysis in cycling cattle with a corpus luteum, causing them to return to estrus within a predictable timeframe.[7]

  • Single Injection Protocol: A single intramuscular (IM) or subcutaneous (SC) injection is administered to cattle determined to have a functional corpus luteum (at least 5 days post-ovulation).[7] Estrus is expected to occur 1 to 5 days post-injection.[7]

  • Double Injection Protocol: Two injections are given 10 to 14 days apart.[7][9] This protocol captures a larger proportion of the herd, as animals not in the luteal phase during the first injection will likely be responsive to the second. Timed AI can be performed approximately 80 hours after the second injection.[7]

  • Ovsynch Protocol (with GnRH): This is a widely used fixed-time AI (FTAI) protocol. Dinoprost is administered 7 days after an initial Gonadotropin-Releasing Hormone (GnRH) injection, followed by a second GnRH injection 48-56 hours later. AI is performed 0 to 24 hours after the second GnRH dose.[10][11]

  • Unobserved (Silent) Estrus: In lactating dairy cows with a corpus luteum, a single 25 mg dose can induce estrus.[7][10]

  • Pyometra (Chronic Endometritis): The luteolytic effect of Dinoprost helps resolve pyometra by bringing the animal back into estrus, which aids in uterine clearance.[3][7]

  • Abortion: Dinoprost can be used to induce abortion in feedlot heifers during the first 100 days of gestation.[7][10]

ApplicationSpecies/BreedDoseRouteEfficacy/OutcomeCitation(s)
Estrus SynchronizationBeef/Dairy Cattle25 mgIM or SCEstrus response: 83.3%; Conception rate: 73.0%[7][12]
Lactating Friesian CowsTwo 25 mg injections (14-day interval)IMConception rate: 51% with timed AI[9]
Unobserved EstrusLactating Dairy Cows25 mgIM or SCEstrus response: 65.7%; Conception rate: 50.9%[10][13]
AbortionBeef Heifers (<100 days gestation)25 mgIM or SCAbortion occurs within 35 days[7][10]
Progesterone DeclineLactating Holstein Cows25 mgIM or SCProgesterone <0.5 ng/mL within 56 hours[14]

Applications in Mares (Equine)

Dinoprost tromethamine is the only PGF2α analog approved by the FDA for equine use in the United States.[15][16] It is used to control the timing of the estrous cycle.

  • Controlling Estrus Timing: Administering Dinoprost during the diestrus phase (at least 5-6 days after ovulation) causes luteolysis, and the mare will typically return to estrus within 2 to 4 days and ovulate 8 to 12 days after treatment.[17][18]

  • Difficult-to-Breed Mares: Mares experiencing extended diestrus due to a persistent corpus luteum can be treated to induce a new cycle.[18]

ApplicationSpecies/BreedDoseRouteEfficacy/OutcomeCitation(s)
Luteolysis / Estrus InductionMares1 mg / 100 lbs (45.5 kg) body weightIMReturn to estrus in 2-4 days; Ovulation in 8-12 days[18]
Mares1.25 mg to 10.0 mg (single dose)IMShortens the luteal phase; Estrus in 3-4 days[16]
Low-Dose ProtocolMaresTwo 0.5 mg doses, 24 hours apartIMEffective luteolysis without common side effects[16]

Applications in Swine

In swine, the primary application of Dinoprost tromethamine is for the induction of parturition to manage farrowing schedules.[10][19]

  • Induction of Parturition: A single injection administered within 3 days of the normal predicted farrowing date can control the time of birth.[10][19] This allows for better supervision of farrowing, potentially reducing piglet mortality.

  • Libido Enhancement in Boars: Studies have shown that a 10 mg dose of Dinoprost can increase libido scores in boars being trained for semen collection.[20][21]

ApplicationSpecies/BreedDoseRouteEfficacy/OutcomeCitation(s)
Parturition InductionSows/Gilts10 mgIMMean interval from injection to parturition: ~30 hours[10][19]
Libido EnhancementSexually Inexperienced Boars10 mgIMSignificantly greater libido scores compared to controls[21]

Experimental Protocols

This protocol is designed for fixed-time artificial insemination, eliminating the need for estrus detection.

G Day0 Day 0 Inject 100 µg GnRH Day7 Day 7 Inject 25 mg Dinoprost Tromethamine Day0->Day7 7 days Day9 Day 9 (56h later) Inject 100 µg GnRH Day7->Day9 48-56 hours Day10 Day 10 (16h later) Perform Timed Artificial Insemination (TAI) Day9->Day10 0-24 hours

Caption: Experimental workflow for the Ovsynch protocol in cattle.

Methodology:

  • Day 0: Administer an initial intramuscular injection of Gonadotropin-Releasing Hormone (GnRH) or a GnRH analog. This synchronizes a new follicular wave.

  • Day 7: Administer a 25 mg intramuscular injection of this compound to induce luteolysis of any existing corpus luteum.[11]

  • Day 9 (48-56 hours post-Dinoprost): Administer a second injection of GnRH to trigger ovulation of the dominant follicle.[11]

  • Day 10 (0-24 hours post-second GnRH): Perform fixed-time artificial insemination.[11]

This protocol outlines the procedure for quantifying the luteolytic effect of Dinoprost by measuring circulating progesterone concentrations.

G cluster_animal_phase Animal Phase cluster_sampling_phase Sampling & Processing cluster_analysis_phase Analysis Phase Animal_Prep 1. Acclimatize Animal (e.g., Lactating Cow with CL) Catheter 2. Place Jugular Catheter (for frequent sampling) Animal_Prep->Catheter Treatment 3. Administer Dinoprost (e.g., 25 mg IM) Catheter->Treatment Sampling 4. Collect Blood Samples (e.g., every 15 min for 2h, then every 2h for 48h) Treatment->Sampling Centrifuge 5. Centrifuge Samples to Separate Plasma Sampling->Centrifuge Store 6. Aliquot and Store Plasma at -20°C Centrifuge->Store Assay 7. Analyze Progesterone (via RIA or ELISA) Store->Assay Data 8. Plot Progesterone Concentration vs. Time Assay->Data

Caption: Workflow for hormone profile analysis post-treatment.

Methodology:

  • Animal Selection: Select target animals confirmed to be in the diestrus phase with a functional corpus luteum. For precise and frequent sampling, an indwelling jugular catheter can be fitted.[14][22]

  • Baseline Sampling: Collect blood samples prior to treatment to establish baseline progesterone (P4) levels.[14]

  • Treatment: Administer this compound at the desired dose and route (e.g., 25 mg IM or SC for cattle).[14][22]

  • Post-Treatment Sampling: Collect blood samples at frequent, defined intervals. A typical schedule might be every 15 minutes for the first 2 hours, followed by hourly or bi-hourly samples for up to 72 hours to capture the full decline and nadir of progesterone.[14][22]

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., K2 EDTA). Centrifuge the samples to separate plasma, which is then aspirated and stored at -20°C until analysis.[14][22]

  • Hormone Analysis: Quantify progesterone concentrations in the plasma samples using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[14][23]

  • Data Analysis: Plot the mean progesterone concentrations over time to visualize the luteolytic response and calculate parameters such as the rate of decline and time to reach basal levels (<1 ng/mL).

Observed Side Effects and Considerations

While effective, Dinoprost tromethamine administration can be associated with transient side effects due to its potent effects on smooth muscle.[2]

  • Common Side Effects: Include sweating, increased heart rate, mild colic or abdominal discomfort, increased salivation, and transient diarrhea.[3][24] These effects are generally dose-dependent and subside within an hour of treatment.[15]

  • Species-Specific Effects: Horses may exhibit more pronounced colic.[24] Respiratory effects like bronchoconstriction can occur, particularly in swine.[24]

  • Contraindications: Should not be used in pregnant animals unless abortion or parturition induction is the intended outcome.[1] Caution is advised in animals with cardiovascular or respiratory disorders.[1]

  • Drug Interactions: Concomitant use with other oxytocic agents can amplify effects.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) may reduce efficacy by inhibiting prostaglandin synthesis.[1]

  • Human Safety: Dinoprost tromethamine can be absorbed through the skin and may cause bronchospasm or abortion. Women of childbearing age, asthmatics, and individuals with respiratory issues should handle the product with extreme caution.[11][18][19]

References

Application Notes and Protocols for Studying Prostaglandin Receptor Signaling with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR) belonging to the prostanoid receptor family.[3] Activation of the FP receptor by agonists like this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying a wide range of physiological and pathological processes. These include smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate prostaglandin receptor signaling pathways. The information is intended to guide researchers in designing and executing experiments to characterize the pharmacological properties of FP receptor ligands and to elucidate the downstream signaling mechanisms.

Pharmacological Profile of this compound

Table 1: Quantitative Data for PGF2α (parent compound of this compound) and Related FP Receptor Agonists

LigandReceptorAssay TypeValueUnitsReference
PGF2αHuman FPInositol (B14025) Phosphate AccumulationEC50 ≈ 10nM[4]
PGF2αFPBinding and Functional Assays~1nM (half-maximal activity)[3]
Latanoprost acidHuman FPRadioligand BindingKi = 98nM
Travoprost acidHuman FPRadioligand BindingKi = 35nM
CloprostenolHuman FPRadioligand BindingKi = 13-37nM[5]
FluprostenolHuman FPRadioligand BindingKi = 56-98nM[5]

Signaling Pathways Activated by this compound

Activation of the FP receptor by this compound primarily couples to the Gq family of G proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC).

Furthermore, FP receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently engages the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the phosphorylation and activation of ERK1/2.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates EGFR EGFR FP_Receptor->EGFR transactivates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ras Ras EGFR->Ras activates IP3R IP3 Receptor IP3->IP3R binds PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2->Cellular_Response PKC->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK phosphorylates ERK->Cellular_Response IP3R->Ca2 releases

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on FP receptor signaling.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the FP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptor Incubation Incubate membranes with radioligand and varying concentrations of This compound Membrane_Prep->Incubation Ligand_Prep Prepare radioligand (e.g., [³H]-PGF2α) and unlabeled this compound Ligand_Prep->Incubation Separation Separate bound and free radioligand (e.g., via vacuum filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification IC50_Calc Calculate IC50 value Quantification->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Materials:

  • Cells or tissues expressing the human FP receptor

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radiolabeled PGF2α (e.g., [³H]-PGF2α)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations (typically in log dilutions) or vehicle for total binding. For non-specific binding, add a high concentration of unlabeled PGF2α.

    • Radiolabeled PGF2α at a fixed concentration (typically at or below its Kd).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells expressing FP receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add varying concentrations of This compound Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a fluorescence plate reader Compound_Addition->Fluorescence_Measurement Response_Curve Plot the peak fluorescence response against the log concentration of the agonist Fluorescence_Measurement->Response_Curve EC50_Calc Calculate the EC50 value Response_Curve->EC50_Calc

Calcium Mobilization Assay Workflow

Materials:

  • Cells expressing the human FP receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the appropriate excitation and emission wavelengths for the chosen dye. Record a baseline fluorescence reading.

  • Compound Addition: Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Western Blotting for MAPK (ERK1/2) Phosphorylation

This protocol is used to detect the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment and Lysis cluster_electrophoresis Protein Separation cluster_detection Immunodetection cluster_analysis Data Analysis Cell_Treatment Treat cells with this compound for various time points Cell_Lysis Lyse cells to extract proteins Cell_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Densitometry Quantify band intensity using densitometry Detection->Densitometry Normalization Normalize phosphorylated protein to total protein Densitometry->Normalization

Western Blot Workflow for MAPK Activation

Materials:

  • Cells expressing the human FP receptor

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and grow to desired confluency. Serum-starve the cells for several hours before treatment. Treat cells with this compound at a specific concentration for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the intensity of the bands using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Conclusion

This compound is a powerful pharmacological tool for investigating the signaling pathways mediated by the prostaglandin FP receptor. The protocols and information provided herein offer a comprehensive guide for researchers to explore the binding, functional activity, and downstream signaling events initiated by this potent agonist. By employing these methodologies, scientists can further unravel the complex roles of the FP receptor in health and disease, potentially leading to the development of novel therapeutic agents.

References

Application Note and Protocol: Safe Handling and Storage of (5R)-Dinoprost Tromethamine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2 alpha, is a potent luteolytic agent.[1][2] It is widely utilized in reproductive management in both veterinary and human medicine to stimulate myometrial activity, relax the cervix, and induce luteolysis.[1][2] This document provides detailed protocols for the safe handling, storage, and use of this compound powder in a research and development setting.

Health and Safety Information

This compound is a bioactive compound that can be readily absorbed through the skin and may cause bronchospasm or abortion.[3][4] Therefore, extreme caution should be exercised during handling.[4][5]

2.1 Personal Protective Equipment (PPE)

Due to the hazardous nature of the compound, the following personal protective equipment should be worn at all times when handling the powder:[6][7][8]

  • Gloves: Impervious gloves are required.[7][8]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[6]

  • Eye Protection: Chemical safety goggles are necessary to prevent eye contact.[6][7]

  • Respiratory Protection: If there is a risk of inhaling particles, an approved respiratory protection should be used.[6]

2.2 First Aid Measures

In case of exposure, follow these first aid procedures:[7][8]

Exposure Route First Aid Protocol
Eye Contact Immediately flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing and wash the affected area immediately and thoroughly with soap and water.[3][7][8] Seek medical attention.[8]
Inhalation Move the individual to fresh air and keep them at rest. Seek immediate medical attention.[7][8]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7][8]

2.3 Spill and Waste Disposal

  • Spill Cleanup: In the event of a spill, contain the material to prevent it from entering sewers or streams.[6] Clean up spills immediately using absorbent materials and place the waste in a sealed, appropriately labeled container for disposal.[6][7] Only trained personnel should handle large spills.[7][8]

  • Waste Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[3][6]

Storage and Stability

Proper storage of this compound powder is crucial to maintain its stability and efficacy.

Parameter Recommendation
Temperature Store the powder at -20°C for long-term storage (up to 3 years).[2][9][10] It can be stored at 4°C for up to 2 years.[9] For solutions, store at -80°C for up to 1 year or -20°C for up to 1 month.[2][9]
Light Store in a tight, light-resistant container.[11]
Moisture Protect from moisture.[6]
Shelf Life The powder is stable for at least 3 years when stored at -20°C.[2][10]

Solubility and Solution Preparation

This compound is a white or slightly off-white crystalline powder.[3]

Solvent Solubility
Water ≥ 90 mg/mL[9], 95 mg/mL[10]
DMSO ≥ 90 mg/mL[9], 95 mg/mL[2][10]
Ethanol 95 mg/mL[2][10]
Methanol Freely soluble[11]
PBS (pH 7.2) >25 mg/mL[12]

4.1 Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in sterile phosphate-buffered saline (PBS).

  • Aseptic Technique: Perform all steps in a laminar flow hood or other controlled environment to ensure sterility.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile conical tube. Using a sterile pipette, add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile container.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

G Workflow for Preparing this compound Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_sterilize Sterilization & Storage weigh Weigh Powder add_solvent Add Sterile PBS weigh->add_solvent mix Vortex/Sonicate add_solvent->mix filter Filter Sterilize (0.22 µm) mix->filter aliquot Aliquot filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for the preparation of a sterile stock solution.

Biological Activity and Mechanism of Action

This compound is a prostaglandin F2α (PGF2α) analog and acts as a potent agonist for the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor.[9][13]

5.1 Signaling Pathway

The binding of Dinoprost (B1670695) tromethamine to the FP receptor initiates a signaling cascade that results in smooth muscle contraction.[1][13] This is primarily achieved through the activation of Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[13] The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the contraction of smooth muscle cells, such as those in the myometrium.[13]

G Dinoprost Tromethamine Signaling Pathway dinoprost (5R)-Dinoprost Tromethamine fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Preparing Stock Solutions of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1][2] It plays a crucial role in various physiological processes, including uterine muscle contraction, luteolysis, and the initiation of labor.[1][2][3] Accurate and consistent preparation of stock solutions is critical for researchers in pharmacology, reproductive biology, and drug development to ensure reliable and reproducible experimental outcomes. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.

Safety and Handling Precautions

This compound is readily absorbed through the skin and can cause systemic effects.[4][5] It is classified as harmful if swallowed and may damage fertility or the unborn child.[6] Therefore, extreme care should be exercised during handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and impervious gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[6][7]

  • Skin Contact: In case of accidental skin contact, wash the affected area immediately and thoroughly with soap and water.[4][5]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

  • Ingestion: Do not eat, drink, or smoke when handling the compound.[6] If ingested, rinse your mouth with water and seek immediate medical attention.[6]

Physicochemical Properties and Solubility

This compound is a white, crystalline powder that is hygroscopic.[1][8] It is the tromethamine salt of Dinoprost, which increases its water solubility.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₄₅NO₈[1][11]
Molecular Weight 475.62 g/mol [1][11]
Appearance White powder[1][8]
Melting Point 100-101°C[1][8]
Storage Temperature -20°C (powder)[1][8][11]

Table 2: Solubility Data for this compound

SolventSolubilityReference
Water 1 mg/mL to 95 mg/mL[1][8][11][12]
Ethanol >50 mg/mL to 95 mg/mL[1][9][11][12]
DMSO >50 mg/mL to 95 mg/mL[9][11][12]
PBS (pH 7.2) >25 mg/mL[9][10]
Methanol >100 mg/mL[9][10]
Acetonitrile <5 mg/mL[9][10]
Acetone <5 mg/mL[9][10]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 1 mg/mL)

This protocol is suitable for preparing a stock solution for use in aqueous-based in vitro assays.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1][8]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile water (e.g., 1 mL for a 1 mg/mL solution).

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) may aid dissolution if necessary.

  • Sterilization (Optional): If sterility is required for cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][8][11] Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., 50 mg/mL in DMSO)

This protocol is ideal for preparing a concentrated stock solution that can be further diluted in aqueous buffers or culture media for various experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Bring the vial of this compound powder to room temperature before opening.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the powder. For instance, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.

  • Dissolution: Transfer the powder to a sterile vial. Add the required volume of anhydrous DMSO (e.g., 1 mL for a 50 mg/mL solution).

  • Mixing: Tightly cap the vial and vortex until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber glass vials or polypropylene tubes to protect from light and moisture. Store at -80°C for long-term stability.[11]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound stock solutions.

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Powder -20°CUp to 3 years[11]
Aqueous Solution 2-8°CUp to 30 days[1][8]
Aqueous Solution -20°C (frozen aliquots)Several months[1][8]
Solution in Organic Solvent (e.g., DMSO, Ethanol) -20°CUp to 1 month[11]
Solution in Organic Solvent (e.g., DMSO, Ethanol) -80°CUp to 1 year[11]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: This can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1][8][11]

  • Hygroscopic Nature: The powder is hygroscopic, so it should be stored in a tightly sealed container in a desiccator.[1][8]

  • Fresh Solutions: For some applications, it may be advisable to prepare fresh solutions before each experiment.[2]

Visualization

Signaling Pathway of this compound

This compound, as a PGF2α analog, primarily exerts its effects by activating the G-protein coupled FP receptor. This initiates a signaling cascade that leads to various cellular responses.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage arrow arrow Equilibrate Equilibrate Reagent to RT Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Chosen Solvent Weigh->Dissolve Mix Vortex to Mix Dissolve->Mix Filter Sterile Filter (Optional) Mix->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store

References

Application Notes and Protocols: Measuring Progesterone Levels Following (5R)-Dinoprost Tromethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent used extensively in veterinary and human medicine for reproductive management.[1][2][3] Its primary function is to induce luteolysis, the regression of the corpus luteum (CL).[1] The corpus luteum is the primary source of progesterone (B1679170), a steroid hormone essential for the maintenance of pregnancy.[1][4] By initiating the degradation of the CL, Dinoprost (B1670695) tromethamine effectively reduces circulating progesterone levels, which is crucial for synchronizing estrus cycles, inducing labor, and treating certain reproductive disorders.[1][4][5]

The mechanism of action involves binding to the PGF2α receptor, a G-protein-coupled receptor on luteal cells.[4][5] This binding event triggers a cascade of intracellular signals that inhibit progesterone production and initiate apoptosis of the luteal cells, leading to the structural and functional demise of the corpus luteum.[6][7] Monitoring progesterone concentrations after the administration of this compound is therefore a critical step to confirm the efficacy of the treatment and to ensure the desired physiological outcome.

These application notes provide an overview of the signaling pathway, quantitative data on progesterone reduction, and detailed protocols for the accurate measurement of progesterone levels using common laboratory techniques.

Signaling Pathway of PGF2α-Induced Luteolysis

This compound mimics endogenous PGF2α, binding to its receptor on the corpus luteum. This action initiates a signaling cascade that has two primary effects: an anti-steroidogenic effect that rapidly blocks progesterone synthesis and a longer-term luteolytic effect that leads to cell death and complete regression of the CL. Key events include the inhibition of adenylate cyclase, a reduction in luteinizing hormone (LH) receptor binding, and altered ion flux, culminating in a sharp decline in progesterone secretion.[6][7][8]

PGF2a_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Luteal Cell Cytoplasm dinoprost (5R)-Dinoprost Tromethamine (PGF2α) receptor PGF2α Receptor (GPCR) dinoprost->receptor Binds g_protein Gq/Gi Protein Activation receptor->g_protein Activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Inhibits lh_receptor LH Receptor g_protein->lh_receptor Inhibits LH receptor binding apoptosis Apoptotic Pathways (e.g., Caspase activation) g_protein->apoptosis Activates camp cAMP adenylate_cyclase->camp pka Protein Kinase A (PKA) camp->pka Activates steroidogenesis Steroidogenic Enzymes (e.g., StAR, P450scc) pka->steroidogenesis Phosphorylates/ Activates progesterone_synthesis Progesterone Synthesis steroidogenesis->progesterone_synthesis progesterone_decline Decreased Circulating Progesterone progesterone_synthesis->progesterone_decline luteolysis Luteolysis (CL Regression) apoptosis->luteolysis luteolysis->progesterone_decline

Caption: PGF2α-induced luteolysis signaling cascade.

Data Presentation: Progesterone Decline Post-Treatment

The administration of this compound or its analogs leads to a predictable decline in serum or plasma progesterone concentrations. The rate and extent of this decline are key indicators of successful luteolysis. The tables below summarize quantitative data from studies in dairy cattle.

Table 1: Effect of PGF2α Analogs on Progesterone (P4) Levels in Dairy Cattle.

This table presents data from a study comparing the efficacy of Dinoprost tromethamine with other PGF2α analogs in reducing progesterone concentrations over 48 hours.[9]

Treatment GroupNMean P4 at Day 0 (ng/mL)Mean P4 at Day 2 (ng/mL)Percent Decline
Dinoprost tromethamine (25 mg)107.4 ± 0.441.1 ± 0.1585.1%
Cloprostenol (500 µg)107.9 ± 0.461.2 ± 0.1684.8%
d-Cloprostenol (150 µg)108.1 ± 0.380.5 ± 0.0993.8%
Data adapted from a study on dairy cows showing a significant decrease in progesterone 2 days after treatment.[9]

Table 2: Temporal Profile of Progesterone Decline in Lactating Holstein Cows.

This table illustrates the gradual decrease in circulating progesterone following a single intramuscular (IM) or subcutaneous (SC) injection of 25 mg Dinoprost tromethamine. Luteal regression is considered complete when progesterone falls below 0.5-1.0 ng/mL.[10][11]

Time After TreatmentProgesterone (P4) Concentration (ng/mL) - IM TreatmentProgesterone (P4) Concentration (ng/mL) - SC Treatment
0 min~4.5~5.0
15 min~5.0 (transient increase)~5.5 (transient increase)
12 hours~2.5~2.8
24 hours~1.5~1.7
48 hours~0.8~1.0
56 hours<0.5<0.5
Data are approximate values derived from graphical representations in a study on lactating Holstein cows.[11] A transient increase in progesterone may be observed shortly after treatment before the decline begins.[11]

Experimental Protocols

Accurate measurement of progesterone is essential for interpreting the effects of this compound treatment. The choice of assay depends on the required sensitivity, specificity, sample throughput, and available equipment.

Sample Collection and Preparation

Proper sample handling is critical for reliable results, regardless of the assay method.

  • Sample Type: Progesterone can be measured in serum, plasma, milk, urine, and fecal extracts.[12][13][14] Serum and plasma are the most common matrices for assessing circulating levels.

  • Collection: Collect whole blood via venipuncture into appropriate tubes.

    • For serum , use tubes with no anticoagulant or with a clot activator. Allow blood to clot at room temperature for 30-60 minutes.

    • For plasma , use tubes containing an anticoagulant such as EDTA or heparin.

  • Processing: Centrifuge the tubes at 1000-2000 x g for 15 minutes at 4°C to separate serum or plasma.

  • Storage: Aliquot the serum or plasma into clean polypropylene (B1209903) tubes. Samples can be stored at 2-8°C if assayed within 24 hours.[15] For long-term storage, freeze at -20°C or -80°C.[16] Avoid repeated freeze-thaw cycles.[16]

  • Precaution: Avoid using heavily hemolyzed samples, as they may interfere with some assays.[16]

Protocol: Progesterone Measurement by Competitive ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, robust, and relatively high-throughput method for hormone quantification.[17][18]

ELISA_Workflow start Start: Prepare Reagents, Standards, and Samples add_samples Pipette Standards, Controls, and Samples into Plate Wells start->add_samples add_conjugate Add Progesterone-HRP Enzyme Conjugate to all Wells add_samples->add_conjugate add_antibody Add Anti-Progesterone Antibody to Initiate Competition add_conjugate->add_antibody incubate1 Incubate Plate (e.g., 1-2 hours at RT or 37°C) add_antibody->incubate1 wash Wash Plate 3-5 times to Remove Unbound Reagents incubate1->wash add_substrate Add TMB Substrate Solution wash->add_substrate incubate2 Incubate in Dark (e.g., 15-30 minutes at RT) add_substrate->incubate2 stop_reaction Add Stop Solution (e.g., H₂SO₄) incubate2->stop_reaction read_plate Read Absorbance at 450 nm within 15-30 minutes stop_reaction->read_plate analyze Calculate Progesterone Concentration using Standard Curve read_plate->analyze

Caption: General experimental workflow for a competitive progesterone ELISA.

Methodology:

  • Reagent Preparation: Bring all kit reagents, standards, and samples to room temperature before use.[18] Prepare wash buffer by diluting the provided concentrate with distilled water.[18]

  • Plate Setup: Arrange the required number of antibody-coated microplate strips in a plate holder.

  • Sample/Standard Addition: Pipette a specified volume (e.g., 10-50 µL) of standards, controls, and prepared samples into their designated wells in duplicate.[18]

  • Competitive Reaction: Add the progesterone-enzyme conjugate (e.g., progesterone-HRP) and the anti-progesterone antibody to the wells.[12] This initiates a competitive binding reaction between the progesterone in the sample and the labeled progesterone conjugate for the limited antibody binding sites.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature).[12][18]

  • Washing: Aspirate the liquid from all wells and wash the plate 3-5 times with diluted wash buffer to remove any unbound components.[18] After the final wash, invert the plate and blot it on absorbent paper.

  • Substrate Addition: Add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.[12]

  • Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes. A blue color will develop. The intensity of the color is inversely proportional to the amount of progesterone in the sample.[17]

  • Stopping the Reaction: Add the stop solution (typically a strong acid like H₂SO₄) to each well. The color will change from blue to yellow.[18]

  • Data Acquisition: Read the optical density (absorbance) of each well using a microplate reader at a wavelength of 450 nm.[12]

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the progesterone concentration in the samples by interpolating their absorbance values from this curve.

Protocol: Progesterone Measurement by RIA

Radioimmunoassay (RIA) is a highly sensitive and specific competitive assay that uses a radioisotope-labeled hormone as a tracer.

RIA_Workflow start Start: Prepare Reagents, Standards, and Samples extraction Optional: Sample Extraction with Organic Solvent (e.g., Diethyl Ether) start->extraction add_samples Pipette Standards, Controls, and Samples into Antibody-Coated Tubes extraction->add_samples add_tracer Add ¹²⁵I-Labeled Progesterone Tracer to all Tubes add_samples->add_tracer incubate Vortex and Incubate (e.g., 1-2 hours at RT) add_tracer->incubate separation Separate Bound/Free Fractions (e.g., Second Antibody Precipitation or Magnetic Separation) incubate->separation aspirate Aspirate or Decant Supernatant separation->aspirate count Count Radioactivity (cpm) of the Precipitate/Pellet in a Gamma Counter aspirate->count analyze Calculate Progesterone Concentration using Standard Curve count->analyze

Caption: General experimental workflow for a progesterone RIA.

Methodology:

  • Sample Preparation: Some RIA protocols may require an initial extraction of progesterone from the sample matrix using a solvent like diethyl ether to improve specificity.[19]

  • Reagent Preparation: Allow all reagents to reach room temperature.

  • Assay Setup: Pipette a defined volume of standards, controls, and samples (or sample extracts) into antibody-coated tubes.[20]

  • Tracer Addition: Add a fixed quantity of ¹²⁵I-labeled progesterone to each tube.[20]

  • Competitive Reaction: Vortex the tubes and incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature) to allow competition between the sample progesterone and the radiolabeled progesterone for antibody binding sites.[20]

  • Separation: Separate the antibody-bound progesterone from the free progesterone. This is often achieved by adding a second antibody (precipitating antibody) followed by centrifugation, or by using magnetic immunosorbents.[19][20]

  • Signal Acquisition: Carefully decant or aspirate the supernatant.[20] Measure the radioactivity of the remaining pellet (the bound fraction) in a gamma counter. The amount of radioactivity is inversely proportional to the concentration of progesterone in the sample.

  • Analysis: Construct a standard curve and determine the concentration of progesterone in the unknown samples by interpolation.[20]

Protocol: Progesterone Measurement by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold-standard method, offering the highest specificity and sensitivity for steroid hormone analysis.[21][22]

LCMS_Workflow start Start: Prepare Samples add_is Spike Sample with Isotope-Labeled Internal Standard (e.g., d9-progesterone) start->add_is extraction Sample Extraction: Protein Precipitation (PPT), Liquid-Liquid (LLE), or Solid-Phase Extraction (SPE) add_is->extraction drydown Evaporate Solvent (e.g., under Nitrogen) extraction->drydown reconstitute Reconstitute Extract in Mobile Phase drydown->reconstitute lc_injection Inject Sample into LC System reconstitute->lc_injection lc_separation Chromatographic Separation (e.g., C18 Reverse-Phase Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection: Ionization (ESI+) and Multiple Reaction Monitoring (MRM) lc_separation->ms_detection analyze Quantify using Ratio of Analyte to Internal Standard Peak Area ms_detection->analyze

Caption: General experimental workflow for progesterone LC-MS/MS.

Methodology:

  • Internal Standard Addition: Add an isotope-labeled internal standard (e.g., progesterone-¹³C₂, d8-progesterone, or d9-progesterone) to all samples, standards, and quality controls.[21][23][24]

  • Sample Extraction: Extract progesterone and the internal standard from the biological matrix to remove interfering substances. Common methods include:

    • Protein Precipitation (PPT): Add a solvent like acetonitrile (B52724) to the plasma sample to precipitate proteins.[23]

    • Liquid-Liquid Extraction (LLE): Use an organic solvent (e.g., n-hexane) to extract the steroids.[21][25]

    • Solid-Phase Extraction (SPE): Pass the sample through a cartridge that selectively retains the analyte, which is then eluted with a solvent.[24][25]

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted sample, typically under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase.[25]

  • Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC or UPLC system. Separate progesterone from other metabolites using a reverse-phase column (e.g., C18).[22][25] A gradient of mobile phases (e.g., water and acetonitrile/methanol with formic acid) is typically used for elution.[25]

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode.[23]

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio, m/z, for progesterone, e.g., 315.3).[23]

    • The precursor ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects a specific product ion (e.g., 109.1) for detection.[23] A separate transition is monitored for the internal standard.

  • Analysis: Quantify progesterone by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.[23]

References

Troubleshooting & Optimization

Technical Support Center: (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine who are experiencing issues with its dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

This compound is generally soluble in DMSO at concentrations up to 95-100 mg/mL.[1][2][3][4][5] However, achieving this solubility can depend on several factors, as outlined in the troubleshooting guide below.

Q2: Are there alternative solvents to DMSO for this compound?

Yes, this compound is also soluble in water and ethanol, with a similar solubility of approximately 95 mg/mL in both solvents.[1][3][4] For in vivo studies, it can also be prepared in saline or a homogeneous suspension using CMC-NA.[3][4]

Q3: How should I store this compound and its stock solutions?

The powdered form should be stored at -20°C for up to 3 years.[2][3] Once dissolved in a solvent, it is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or at -20°C for up to one month.[1][2]

Q4: Can sonication help in dissolving this compound?

Yes, sonication is recommended to aid in the dissolution of this compound in solvents like DMSO and water, especially when preparing higher concentration stock solutions.[5]

Troubleshooting Guide: this compound Not Dissolving in DMSO

This guide will walk you through a step-by-step process to identify and resolve issues with dissolving this compound in DMSO.

Step 1: Verify the Quality of Your DMSO

A primary reason for the incomplete dissolution of this compound is the presence of water in the DMSO.[1] DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Experimental Protocol: Verifying DMSO Quality

  • Use a new, sealed bottle of anhydrous/molecular biology grade DMSO. This is the most reliable way to ensure the solvent is free of significant water contamination.

  • If using an older bottle, ensure it has been stored properly. The bottle should be tightly sealed and stored in a dry environment.

  • Consider using a desiccant in your storage area to minimize moisture absorption.

Step 2: Review Your Dissolution Procedure

The method used to dissolve the compound can significantly impact the outcome.

Experimental Protocol: Recommended Dissolution Procedure

  • Equilibrate the this compound powder and DMSO to room temperature. This prevents condensation from forming inside the vial.

  • Add the required volume of fresh, anhydrous DMSO to the vial containing the compound.

  • Vortex the solution gently for 1-2 minutes.

  • If the compound has not fully dissolved, place the vial in an ultrasonic bath. Sonicate for 5-10 minutes, checking for dissolution periodically. Be cautious with the duration and power of sonication to avoid heating the sample excessively, which could potentially degrade the compound.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

Step 3: Consider the Concentration

While the reported solubility is high, slight batch-to-batch variations can occur.[3][4]

  • Attempt to prepare a more dilute solution. If a lower concentration dissolves successfully, your target concentration may be at the upper limit of solubility for your specific batch of the compound.

Data Summary

The following table summarizes the solubility of this compound in various solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO95 - 100199.73 - 210.24
Water95199.73
Ethanol95199.73

Note: The actual solubility may vary slightly between different batches of the compound.[3][4]

Visual Guides

Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting dissolution issues.

G start Start: this compound not dissolving in DMSO check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Use a new, sealed bottle of anhydrous DMSO check_dmso->use_new_dmso No check_procedure Was the recommended dissolution procedure followed? check_dmso->check_procedure Yes use_new_dmso->check_procedure success Dissolution Successful use_new_dmso->success Dissolved follow_protocol Follow the detailed dissolution protocol (vortex, sonicate) check_procedure->follow_protocol No check_concentration Is the concentration at the upper solubility limit? check_procedure->check_concentration Yes follow_protocol->check_concentration follow_protocol->success Dissolved try_dilute Prepare a more dilute solution check_concentration->try_dilute Yes check_concentration->success No (likely dissolved) try_dilute->success contact_support If issues persist, contact technical support try_dilute->contact_support Still not dissolving

Caption: Troubleshooting workflow for dissolving this compound.

Factors Affecting Dissolution

This diagram shows the key factors that can influence the successful dissolution of this compound in DMSO.

G dissolution Successful Dissolution of This compound solvent_quality Solvent Quality dissolution->solvent_quality procedure Dissolution Procedure dissolution->procedure concentration Compound Concentration dissolution->concentration sub_solvent1 Anhydrous DMSO solvent_quality->sub_solvent1 sub_solvent2 Absence of Moisture solvent_quality->sub_solvent2 sub_procedure1 Vortexing procedure->sub_procedure1 sub_procedure2 Sonication procedure->sub_procedure2 sub_concentration1 Within Solubility Limit concentration->sub_concentration1

Caption: Key factors influencing the dissolution of this compound.

References

Technical Support Center: (5R)-Dinoprost Tromethamine for Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (5R)-Dinoprost tromethamine in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in cells?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action is the activation of the Prostaglandin F2α Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] Upon binding, the FP receptor primarily couples to the Gq signaling pathway. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to a rapid increase in intracellular calcium concentration.[1][2] This elevated calcium, along with DAG, activates Protein Kinase C (PKC), which can then phosphorylate various downstream targets, influencing cellular processes like proliferation and differentiation.[1][3]

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a broad starting range for a dose-response experiment would be from 1 nM to 10 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound for my experiments?

This compound is soluble in aqueous solutions, DMSO, and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells, typically less than 0.1%.[1] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term stability.

Q4: I am not observing any response in my cells after treatment. What are the possible reasons?

Several factors could contribute to a lack of cellular response:

  • Low or Absent FP Receptor Expression: The cell line you are using may not express the Prostaglandin F2α Receptor (FP receptor) or may express it at very low levels.[1] You can verify receptor expression using techniques like RT-qPCR or Western blotting.

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to identify the effective concentration range for your specific cell type.[1]

  • Incorrect Incubation Time: The selected incubation time might not be optimal for observing the desired effect. Some responses, like intracellular calcium increase, are rapid (within seconds to minutes), while others, like changes in gene expression or proliferation, may require several hours to days.[2][4]

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may not respond optimally.

  • Reagent Degradation: Ensure your this compound stock solution has been stored correctly and has not degraded.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High background or inconsistent results in assays Serum in the culture medium may contain prostaglandins (B1171923) or other interfering substances.Consider using serum-free or low-serum medium for the duration of the experiment. Always include a vehicle control (medium with the same concentration of solvent used for the drug).
Cell seeding density is not uniform across wells.Ensure proper cell counting and mixing before seeding to achieve a consistent cell number in each well.
Low signal-to-noise ratio in fluorescence-based assays (e.g., calcium flux) Insufficient loading of the fluorescent dye.Optimize the concentration of the fluorescent dye and the loading time and temperature for your specific cell type.
Photobleaching of the fluorescent dye.Minimize the exposure of the cells to excitation light before and during the measurement.
Unexpected cell death or cytotoxicity The concentration of this compound is too high.Perform a cell viability assay (e.g., MTT or WST-1) with a range of concentrations to determine the cytotoxic threshold.
The solvent concentration (e.g., DMSO) is toxic to the cells.Ensure the final solvent concentration in the culture medium is below the toxic level for your cells (typically <0.1%).
Difficulty in reproducing results Variability in primary cell lots or high passage number of cell lines.Use cells from the same donor or lot if possible. For cell lines, use a low passage number and maintain consistent culture conditions.[1]
Inconsistent incubation times or temperatures.Standardize all incubation steps and use a calibrated incubator.

Data Presentation

Table 1: Reported Effective Concentrations of PGF2α in Various Cell Types

Cell TypeConcentration RangeObserved EffectReference
Rat Granulosa Cells10⁻⁷ M - 10⁻⁴ MIncrease in intracellular free calcium[4]
Rat Ventricular Myocytes3 nM - 3 µMIncreased cell shortening[3]
Bovine Luteal Cells36 nM (half-maximal)Stimulation of InsP3 production[2]
Human Myometrial Cells4 nM (ED50)Increase in intracellular Ca2+[5]
Osteoblastic MC3T3-E1 Cells4 - 100 ng/mlIncreased DNA synthesis
Endometrial Adenocarcinoma Cells (FPS)100 nMActivation of ERK1/2

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-1)

This protocol provides a general method to assess the effect of this compound on cell proliferation.

Materials:

  • Primary cells or cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free or low-serum medium

  • 96-well cell culture plates

  • WST-1 or similar cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Adjust the cell density to an appropriate concentration (e.g., 2,000-10,000 cells/well, requires optimization).[1]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).[1]

    • Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).[1]

    • Carefully aspirate the medium from the wells and add 100 µL of the prepared treatment or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • Proliferation Assay:

    • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[1]

    • Incubate for 1-4 hours at 37°C.[1]

    • Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[1]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the absorbance values of the treated wells to the vehicle control.

    • Plot the normalized absorbance versus the concentration of this compound to generate a dose-response curve.[1]

Protocol 2: Intracellular Calcium Measurement

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2AM.

Materials:

  • Cells grown on glass coverslips or in black-walled, clear-bottom 96-well plates

  • This compound stock solution

  • Fluorescent calcium indicator (e.g., Fura-2AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation:

    • Seed cells on an appropriate culture vessel and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2AM) and Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate in the dark at room temperature or 37°C for 30-60 minutes.

  • Washing:

    • Remove the loading buffer and wash the cells gently with HBSS two to three times to remove any extracellular dye.

    • Add fresh HBSS to the cells for the measurement.

  • Measurement:

    • Place the cells on the fluorescence microscope or in the plate reader.

    • Start the kinetic measurement to establish a stable baseline fluorescence.

    • Add the desired concentration of this compound to the cells.

    • Continue recording the fluorescence signal to capture the change in intracellular calcium. The response is typically rapid, occurring within seconds to minutes.[2][4]

  • Data Analysis:

    • The change in fluorescence intensity or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.

    • Quantify the peak response and the duration of the calcium signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC PKC activation DAG->PKC Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., Proliferation) PKC->Cellular_Response leads to Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h for attachment Seed_Cells->Incubate_24h Prepare_Dilutions Prepare (5R)-Dinoprost tromethamine dilutions Incubate_24h->Prepare_Dilutions Add_Treatment Add treatment to cells Prepare_Dilutions->Add_Treatment Incubate_Treatment Incubate for defined period (e.g., 24-72h) Add_Treatment->Incubate_Treatment Add_Reagent Add assay reagent (e.g., WST-1) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate (e.g., 1-4h) Add_Reagent->Incubate_Assay Read_Plate Read absorbance on plate reader Incubate_Assay->Read_Plate Analyze_Data Normalize data and generate dose-response curve Read_Plate->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Start No cellular response observed Check_Receptor Is FP receptor expressed? Start->Check_Receptor Check_Concentration Is concentration optimal? Check_Receptor->Check_Concentration Yes Action_Verify_Receptor Verify expression (RT-qPCR, Western Blot) Check_Receptor->Action_Verify_Receptor No/Unknown Check_Time Is incubation time sufficient? Check_Concentration->Check_Time Yes Action_Dose_Response Perform dose-response experiment Check_Concentration->Action_Dose_Response No/Unknown Check_Viability Are cells healthy? Check_Time->Check_Viability Yes Action_Time_Course Perform time-course experiment Check_Time->Action_Time_Course No/Unknown Action_Check_Culture Check cell morphology, passage number, and confluency Check_Viability->Action_Check_Culture No/Unknown Positive_Control Use a positive control cell line or agonist Check_Viability->Positive_Control Yes Action_Verify_Receptor->Positive_Control Action_Dose_Response->Positive_Control Action_Time_Course->Positive_Control Action_Check_Culture->Positive_Control

References

Technical Support Center: (5R)-Dinoprost Tromethamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

Proper storage is critical to maintain the stability and activity of this compound. The powdered form should be stored at -20°C.[1] Once reconstituted in a solvent such as DMSO or ethanol, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2] Stock solutions in solvent are typically stable for at least one year at -80°C.[2]

Q2: How do I reconstitute this compound for cell culture experiments?

For biological experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO or ethanol. This stock solution can then be further diluted into aqueous buffers or your cell culture medium.[1] When diluting into your final medium, ensure the final concentration of the organic solvent is low enough to not affect the cells or the assay. It is advisable to perform a serial dilution in the buffer or medium while vortexing to ensure proper mixing and prevent precipitation.[1]

Q3: What factors can lead to the degradation of this compound in my cell culture medium?

Several factors can contribute to the degradation of prostaglandins (B1171923) like Dinoprost tromethamine in cell culture:

  • Temperature: Prostaglandins are sensitive to temperature, and the standard cell culture incubation temperature of 37°C can accelerate degradation over time.

  • pH: The pH of the cell culture medium can influence stability. Prostaglandins are generally more stable in slightly acidic to neutral conditions.

  • Light Exposure: Exposure to ambient light can cause photo-degradation of components in the cell culture media, which may in turn affect the stability of dissolved compounds.

  • Cellular Metabolism: Cells can metabolize prostaglandins. For instance, PGF2 alpha can be metabolized by decidual stromal cells to 13,14-dihydro-15-keto-PGF2 alpha.[3]

  • Media Components: The complex mixture of components in cell culture media, such as serum, vitamins, and amino acids, can potentially interact with and affect the stability of the compound.[4][5]

Q4: I am observing a lower-than-expected biological response in my cell-based assay. What could be the cause?

Several factors could be contributing to a diminished biological response:

  • Compound Degradation: Improper storage or handling may have led to the degradation of your this compound stock.[1]

  • Low Receptor Expression: The cell line you are using may not express the target prostaglandin (B15479496) F receptor (FP receptor) at sufficient levels.[1]

  • Incorrect Concentration: The concentrations used may be too low to elicit a significant response. It is recommended to perform a dose-response curve to determine the optimal concentration range.[1]

  • Serum Interference: If you are using a serum-containing medium, endogenous prostaglandins or binding proteins in the serum may interfere with your experiment. Consider using serum-free media for the duration of the experiment.[1]

  • High Cell Passage Number: The responsiveness of cells can change at high passage numbers, potentially leading to altered cellular responses. It is advisable to use cells with a lower passage number.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Variable Results Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent Aliquoting Upon reconstitution, prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
Cell Passage Number Use cells with a consistent and low passage number for all experiments, as cellular responsiveness can change over time.[6]
Variable Cell Confluence Standardize the cell seeding density to ensure that cells are at a consistent confluence at the time of treatment, as prostaglandin production and cellular response can be density-dependent.[6]
Inconsistent Sample Collection Standardize the timing of supernatant collection and the procedures for centrifugation and storage to minimize variability.[6]
Issue 2: No or Low Biological Response
Possible Cause Troubleshooting Steps
Compound Degradation Ensure that the this compound has been stored correctly at -20°C (powder) or -80°C (in solvent). If degradation is suspected, use a fresh vial.[1]
Low Receptor Expression Confirm the expression of the FP receptor in your cell line using techniques such as RT-qPCR or Western blot.[1]
Incorrect Concentration Perform a dose-response curve to identify the optimal concentration range for your specific cell line and experimental conditions.[1]
Serum Interference Consider using serum-free media for the duration of the experiment or adapting your cells to grow in serum-free conditions to eliminate interference from serum components.[1]

Quantitative Data

The stability of this compound can be influenced by the presence of cells and the specific culture conditions. The following table summarizes available data on the metabolism of PGF2 alpha in a cell culture setting.

Cell Type Parameter Value Reference
Decidual Stromal CellsHalf-life of PGF2 alpha15.0 ± 8.2 hours[3]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Method for quantification (e.g., ELISA kit for PGF2 alpha or HPLC)

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate.

  • Time Point Zero (T=0): Immediately take a sample from one aliquot and store it at -80°C for later analysis. This will serve as your baseline concentration.

  • Incubation: Place the remaining aliquots in a 37°C, 5% CO2 incubator.

  • Time Points: At predetermined time points (e.g., 2, 4, 8, 12, 24, and 48 hours), remove one aliquot from the incubator and immediately store it at -80°C.

  • Sample Analysis: Once all time points have been collected, thaw the samples and quantify the concentration of this compound using your chosen analytical method (e.g., ELISA or HPLC).

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. This will allow you to determine the degradation rate and half-life of the compound under your experimental conditions.

Visualizations

degradation_pathway dinoprost (5R)-Dinoprost Tromethamine (PGF2α) metabolite 13,14-dihydro-15-keto-PGF2α dinoprost->metabolite Cellular Metabolism (15-PGDH) dehydration_product Dehydration Products dinoprost->dehydration_product Chemical Degradation (e.g., pH, Temp) other_products Other Degradation Products dehydration_product->other_products Further Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow start Prepare Working Solution in Cell Culture Medium aliquot Aliquot into Sterile Tubes/Plates start->aliquot t0 Collect T=0 Sample (Store at -80°C) aliquot->t0 incubate Incubate at 37°C, 5% CO2 aliquot->incubate analyze Quantify Concentration (ELISA or HPLC) t0->analyze collect_samples Collect Samples at Various Time Points (Store at -80°C) incubate->collect_samples collect_samples->analyze data_analysis Calculate Degradation Rate and Half-Life analyze->data_analysis

Caption: Workflow for assessing compound stability in cell culture media.

troubleshooting_tree start Inconsistent or Low Biological Response? check_storage Check Storage Conditions (-20°C powder, -80°C solution) start->check_storage Storage Issue? check_handling Review Handling Procedures (Fresh solutions, avoid freeze-thaw) start->check_handling Handling Issue? check_cells Verify Cell Line (Receptor expression, passage number) start->check_cells Cell-related Issue? check_protocol Examine Experimental Protocol (Concentration, serum use) start->check_protocol Protocol Issue? solution_storage Use a fresh aliquot or new vial. check_storage->solution_storage solution_handling Prepare fresh dilutions for each experiment. check_handling->solution_handling solution_cells Use low passage cells and confirm receptor expression. check_cells->solution_cells solution_protocol Perform dose-response and consider serum-free conditions. check_protocol->solution_protocol

References

Technical Support Center: (5R)-Dinoprost Tromethamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (5R)-Dinoprost tromethamine, also known as Prostaglandin (B15479496) F2β (PGF2β), in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is the tromethamine salt of (5R)-Dinoprost, which is a stereoisomer of Dinoprost (Prostaglandin F2α). It is also referred to as Prostaglandin F2β (PGF2β). In research, it has been shown to be a metabolite of arachidonic acid and can induce a dose-dependent release of mucin from gastric cells.[1]

Q2: How should this compound be stored and handled?

Proper storage is critical for maintaining the stability and activity of prostaglandin compounds. For powdered this compound, storage at -20°C is recommended. If reconstituted in a solvent such as DMSO or ethanol, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q3: What are the key differences between (5R)-Dinoprost (PGF2β) and Dinoprost (PGF2α)?

While structurally similar, these stereoisomers can have different receptor binding affinities and biological potencies. PGF2β has been shown to be a full agonist at the prostaglandin FP receptor, with a potency comparable to PGD2 in some preparations. It is also an agonist at the TP receptor.[2][3] However, its potency at other prostanoid receptors, such as EP1 and EP2, is significantly lower than that of PGE2.[2][3] In contrast, PGF2α is the canonical ligand for the FP receptor.[4][5]

Q4: Which cell lines are suitable for studying this compound-induced mucin secretion?

Human colorectal adenocarcinoma cell lines, such as HT29, and particularly their high mucus-producing subclones like HT29-MTX-E12, are commonly used models for studying mucin secretion in vitro.[6] These cells can be cultured to form a mucus layer, allowing for the quantification of both secreted and cell-adherent mucins.[6]

Troubleshooting Guide: Inconsistent Mucin Secretion Assay Results

This guide addresses common issues encountered during in vitro mucin secretion assays using this compound.

Issue Potential Cause Recommended Solution
No or Low Mucin Secretion Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Use a fresh vial of this compound. Prepare fresh dilutions for each experiment.
Low Receptor Expression: The cell line used may not express sufficient levels of the target receptors (FP, TP).Confirm receptor expression in your cell line using RT-qPCR or Western blot.
Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions.
Cell Health Issues: Cells may be unhealthy, stressed, or at a high passage number, leading to reduced responsiveness.Use cells with a lower passage number and ensure they are healthy and growing optimally before starting the experiment.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable mucin production.Ensure a homogenous cell suspension before seeding and use precise pipetting techniques to seed the same number of cells in each well.
Variable Cell Confluence: Mucin production can be dependent on cell density.Standardize the cell confluence at the time of treatment (e.g., 80-90% confluency).
Inconsistent Treatment Application: Variations in the timing or method of adding the compound.Add the compound to all wells in a consistent and timely manner.
Precipitate Formation in Media Solubility Issues: The compound may precipitate out of the aqueous culture medium.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is sufficient to maintain solubility but remains below a cytotoxic level (typically <0.1%).[7] Perform serial dilutions in the buffer with vortexing to ensure proper mixing.
Media Components: Components in the cell culture media may interact with the compound.Consider using serum-free media for the duration of the experiment to eliminate potential interference from serum components.
Quantitative Data Comparison: Mucin Secretion Assay

The following table provides a hypothetical comparison of expected versus inconsistent results for a mucin secretion assay using a suitable epithelial cell line. The data is illustrative and actual results may vary depending on the specific experimental setup.

Parameter Expected Results Inconsistent Results (Example) Potential Interpretation of Inconsistent Results
Basal Mucin Level (Untreated Control) 50-100 ng/mL250 ng/mLHigh basal level may indicate cell stress or contamination.
Maximal Mucin Secretion (with (5R)-Dinoprost) 150-300 ng/mL (2-3 fold increase over basal)60 ng/mLLow response could be due to compound degradation, low receptor expression, or suboptimal cell health.
EC50 of (5R)-Dinoprost 10-100 nM500 nMA rightward shift in the dose-response curve may indicate reduced compound potency or the presence of an antagonist.
Variability (CV% of Replicates) < 15%> 30%High variability suggests issues with experimental technique, such as inconsistent cell seeding or treatment application.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of powdered this compound in a sterile microcentrifuge tube.

  • Reconstitution: Add an appropriate volume of sterile, anhydrous DMSO to the powder to create a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Mucin Secretion Assay Protocol

This protocol is adapted for a 96-well plate format using a mucus-producing epithelial cell line.

  • Cell Seeding: Seed a mucus-producing cell line (e.g., HT29-MTX-E12) in a 96-well plate at a density that allows them to reach 80-90% confluency within 48-72 hours.

  • Cell Culture: Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation (Optional): Once the cells have reached the desired confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours. This can help to reduce basal mucin secretion and eliminate interference from serum components.

  • Preparation of Treatment Solutions: Prepare serial dilutions of this compound in serum-free medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound).

  • Treatment: Carefully remove the medium from the wells and replace it with the treatment solutions (including vehicle control and a range of this compound concentrations).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 4, or 24 hours) at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatants from each well without disturbing the cell layer.

  • Mucin Quantification: Quantify the amount of mucin in the supernatants using a commercially available Mucin ELISA kit, following the manufacturer's instructions.[6][8]

Visualizations

Signaling Pathway of this compound (PGF2β)

PGF2beta_Signaling PGF2beta (5R)-Dinoprost (PGF2β) FP_Receptor FP Receptor PGF2beta->FP_Receptor TP_Receptor TP Receptor PGF2beta->TP_Receptor Gq Gq protein FP_Receptor->Gq Activates TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Mucin_Exocytosis Mucin Granule Exocytosis Ca_Release->Mucin_Exocytosis Stimulates PKC->Mucin_Exocytosis Stimulates

Caption: PGF2β signaling pathway for mucin secretion.

Experimental Workflow: Mucin Secretion Assay

Mucin_Secretion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Culture_Cells 2. Culture to 80-90% Confluency Seed_Cells->Culture_Cells Serum_Starve 3. Serum Starve (Optional) Culture_Cells->Serum_Starve Prepare_Treatment 4. Prepare (5R)-Dinoprost and Vehicle Control Serum_Starve->Prepare_Treatment Treat_Cells 5. Add Treatment to Cells Prepare_Treatment->Treat_Cells Incubate 6. Incubate for Defined Period Treat_Cells->Incubate Collect_Supernatant 7. Collect Supernatants Incubate->Collect_Supernatant ELISA 8. Quantify Mucin using ELISA Collect_Supernatant->ELISA Analyze_Data 9. Analyze Data (Dose-Response) ELISA->Analyze_Data

Caption: Workflow for this compound mucin secretion assay.

Logical Relationship: Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision issue issue solution solution start Inconsistent Results? check_response Low or No Response? start->check_response check_variability High Variability? check_response->check_variability No issue_response Issue: Low Potency check_response->issue_response Yes check_precipitate Precipitate in Media? check_variability->check_precipitate No issue_variability Issue: Poor Precision check_variability->issue_variability Yes issue_precipitate Issue: Compound Solubility check_precipitate->issue_precipitate Yes solution_response1 Verify Compound Integrity (Fresh Aliquot) issue_response->solution_response1 solution_variability1 Standardize Cell Seeding and Confluency issue_variability->solution_variability1 solution_precipitate1 Check Final Solvent Concentration issue_precipitate->solution_precipitate1 solution_response2 Confirm Receptor Expression (RT-qPCR/Western) solution_response1->solution_response2 solution_response3 Optimize Concentration (Dose-Response) solution_response2->solution_response3 solution_variability2 Ensure Consistent Treatment Application solution_variability1->solution_variability2 solution_precipitate2 Use Serum-Free Media solution_precipitate1->solution_precipitate2

Caption: Troubleshooting flowchart for inconsistent results.

References

Troubleshooting (5R)-Dinoprost tromethamine in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound is a synthetic, commercially available version of prostaglandin (B15479496) F2α (PGF2α).[1][2][3] It is a potent agonist for the prostaglandin F receptor (FP receptor).[4] In biomedical research and veterinary medicine, it is primarily used for its luteolytic (regression of the corpus luteum) and smooth muscle contracting properties.[2][3]

Q2: What is the primary mechanism of action? Dinoprost tromethamine binds to and activates the FP receptor, a G-protein coupled receptor.[2][4] This activation triggers intracellular signaling cascades, primarily through the Gq protein pathway, leading to an increase in intracellular calcium. This results in two key physiological outcomes: the contraction of smooth muscle, such as in the uterus, and the induction of luteolysis in the ovary.[2]

Dinoprost_Signaling_Pathway cluster_cell Target Cell (e.g., Luteal Cell, Myometrial Cell) cluster_outcomes Physiological Outcomes FP_Receptor FP Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG catalyzes Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release leads to Luteolysis Luteolysis Ca_Release->Luteolysis Contraction Smooth Muscle Contraction Ca_Release->Contraction Dinoprost (5R)-Dinoprost tromethamine Dinoprost->FP_Receptor binds to Troubleshooting_Efficacy Start No Expected Biological Effect Formulation_OK Formulation OK? Start->Formulation_OK Check_Formulation 1. Review Formulation - Was it prepared correctly? - Is it clear and fully dissolved? - Was it stored properly? Check_Dose 2. Verify Dosage - Is the dose appropriate for the species/weight? - Was the calculation correct? Check_Admin 3. Confirm Administration - Was the intended route (IM, SC) used? - Was the full volume delivered? Check_Model 4. Assess Biological Model - Is the animal in the correct physiological state? (e.g., presence of a corpus luteum) Dose_OK Dose OK? Formulation_OK->Dose_OK Yes Action_Formulate Action: Remake Formulation Formulation_OK->Action_Formulate No Admin_OK Administration OK? Dose_OK->Admin_OK Yes Action_Dose Action: Recalculate Dose Dose_OK->Action_Dose No Model_OK Model Suitable? Admin_OK->Model_OK Yes Action_Admin Action: Review/Refine Technique Admin_OK->Action_Admin No End_Success Re-evaluate Experiment & Contact Support Model_OK->End_Success Yes Action_Model Action: Confirm Animal's Reproductive Status Model_OK->Action_Model No Action_Formulate->Check_Formulation Action_Dose->Check_Dose Action_Admin->Check_Admin Action_Model->Check_Model Experimental_Workflow Start Experimental Design (Hypothesis, Model Selection) Formulation 1. Formulation Preparation (Aseptic Technique) Start->Formulation Dose_Calc 2. Dose Calculation (mg/kg) Formulation->Dose_Calc Administration 3. In Vivo Administration (IM, SC, etc.) Dose_Calc->Administration Monitoring 4. Post-Dose Monitoring (Physiological & Behavioral) Administration->Monitoring Data_Collection 5. Data & Sample Collection Monitoring->Data_Collection Analysis 6. Data Analysis Data_Collection->Analysis End Conclusion Analysis->End

References

How to improve the stability of (5R)-Dinoprost tromethamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (5R)-Dinoprost tromethamine solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the tromethamine salt of Dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). Prostaglandins are inherently unstable molecules, susceptible to degradation under various environmental conditions.[1] Ensuring the stability of your solution is critical for obtaining accurate, reproducible, and reliable experimental results, as degradation can lead to a loss of biological activity.

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The main factors influencing stability are pH, temperature, light, and the type of solvent used.[2][3] Like many prostaglandins, Dinoprost tromethamine is sensitive to both acidic and alkaline conditions and exposure to elevated temperatures and UV light can accelerate its degradation.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[2][4] The tromethamine salt is readily soluble in water, but organic stock solutions are generally more stable.[4][5] For cell culture experiments, the organic stock solution can be further diluted into an aqueous buffer or culture medium immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[2]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Prepared solutions should be stored at 2-8°C and protected from light.[2] For long-term storage, it is advisable to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] The powdered form of Dinoprost tromethamine is stable for years when stored at -20°C.[4][6]

Q5: How does the tromethamine salt component influence the stability?

A5: The tromethamine salt of Dinoprost significantly enhances its solubility in aqueous solutions compared to the free acid form.[5] Tromethamine can also act as a buffering agent, which may help to maintain a more favorable pH environment in unbuffered aqueous solutions, thereby contributing to its stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in my assay. 1. Degradation of Dinoprost tromethamine: The solution may have been stored improperly (e.g., wrong temperature, exposure to light) or for too long. 2. Multiple freeze-thaw cycles: This can lead to degradation of the compound.1. Prepare a fresh solution from powder. 2. Confirm the potency of the new solution using a validated analytical method, such as HPLC. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitate forms in my aqueous working solution. 1. Low solubility: The concentration of Dinoprost tromethamine may be too high for the aqueous buffer, especially if prepared from a highly concentrated organic stock. 2. Freezing of aqueous solution: Prostaglandins can precipitate when aqueous solutions are frozen.[2]1. Gently warm the solution and sonicate briefly to redissolve the precipitate.[2] 2. Prepare a more dilute working solution. 3. Increase the percentage of organic co-solvent if your experimental system allows.
I am observing unexpected peaks in my HPLC chromatogram. 1. Degradation: These peaks likely represent degradation products of Dinoprost tromethamine.1. Prepare a fresh sample and re-inject. 2. If peaks persist, this indicates degradation. Review your solution preparation and storage procedures. 3. Use the provided HPLC method to monitor the purity of your solutions over time.
The pH of my solution has shifted over time. 1. Interaction with container: The solution may be interacting with the storage vial. 2. Absorption of atmospheric CO₂: This can lower the pH of unbuffered or weakly buffered solutions.1. Use high-quality, inert storage containers (e.g., amber glass vials). 2. Use a buffered aqueous solution for dilutions if it will be stored for any length of time.

Quantitative Stability Data

Table 1: Aqueous Stability of Prostaglandin E2 at 25°C Data presented for Prostaglandin E2 as an analogue to illustrate pH-dependent stability.

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)
Source: Sigma-Aldrich Product Information Sheet for Prostaglandin E2[2]

In contrast, a 1-10 mg/mL solution of PGE2 in absolute ethanol shows approximately 10% loss of potency over 24 to 36 months when stored at 4°C.[2]

Experimental Protocols

Stability-Indicating HPLC Assay for this compound

This method is adapted from the USP monograph for Dinoprost Tromethamine and is suitable for assessing the purity and concentration of your solutions.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

2. Chromatographic Conditions:

  • Column: C18, 3.9-mm × 15-cm (e.g., packing L1)

  • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1, v/v/v).

  • Flow Rate: 2 mL/minute

  • Detection: UV at 200 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Standard Preparation (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the Mobile Phase to obtain a final concentration of about 1.0 mg/mL.

  • Assay Preparation (Test Solution): Accurately weigh about 25.0 mg of your this compound sample, transfer to a 25-mL volumetric flask, and dissolve in and dilute to volume with the Mobile Phase. Mix well.

4. Procedure:

  • Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • Inject the Standard Preparation and record the peak response. The system is suitable if the column efficiency is not less than 6000 theoretical plates and the relative standard deviation for replicate injections is not more than 2.0%.

  • Inject the Assay Preparation and record the peak response.

  • The concentration of this compound in the sample can be calculated by comparing the peak area of the sample to the peak area of the standard. Degradation products will appear as separate peaks, and their percentage can be calculated based on their area relative to the main peak.

Visualizations

Logical Workflow for Troubleshooting Solution Instability

G Troubleshooting Workflow for this compound Solution Instability cluster_0 Problem Identification cluster_1 Investigation & Analysis cluster_2 Corrective Actions start Inconsistent or Poor Experimental Results check_purity Is the solution's purity and concentration ? start->check_purity run_hplc Perform HPLC analysis on the current solution check_purity->run_hplc Yes review_protocol Review other experimental parameters (e.g., cell viability, reagent quality) check_purity->review_protocol No compare_hplc Compare results to a fresh standard run_hplc->compare_hplc degradation_present Degradation products detected or concentration is low compare_hplc->degradation_present Discrepancy Found no_degradation No significant degradation detected compare_hplc->no_degradation Results Match discard_solution Discard the old solution degradation_present->discard_solution no_degradation->review_protocol prepare_fresh Prepare a fresh stock solution following best practices discard_solution->prepare_fresh

Caption: A logical workflow for troubleshooting issues related to the stability of this compound solutions.

Potential Degradation Pathways for Prostaglandins

G Generalized Degradation Pathways for Prostaglandins cluster_stress Stress Conditions cluster_products Potential Degradation Products PGF2a This compound Solution Hydrolysis Hydrolyzed Products PGF2a->Hydrolysis Oxidized Oxidized Products (e.g., keto derivatives) PGF2a->Oxidized Isomers Isomers and Epimers PGF2a->Isomers Dehydrated Dehydrated Products PGF2a->Dehydrated AcidBase Acidic or Alkaline pH AcidBase->Hydrolysis AcidBase->Dehydrated Oxidation Oxidative Stress (e.g., exposure to air) Oxidation->Oxidized HeatLight Heat or UV Light HeatLight->Isomers

References

Technical Support Center: Off-Target Effects of (5R)-Dinoprost Tromethamine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of (5R)-Dinoprost tromethamine in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Dinoprost tromethamine?

A1: Dinoprost tromethamine is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] It is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The designation "(5R)" refers to the stereochemistry at carbon 5 of the prostanoic acid backbone. While Dinoprost (PGF2α) has a (5Z) configuration, (5R)-Dinoprost is its epimer at this position. This structural difference may influence its binding affinity and selectivity for the FP receptor and other prostanoid receptors, potentially leading to a distinct off-target effect profile.

Q2: What are the known on-target effects of Dinoprost tromethamine?

A2: Dinoprost tromethamine, by activating the FP receptor, stimulates myometrial contractions and induces luteolysis (the regression of the corpus luteum).[1][2] These on-target effects are utilized in veterinary medicine for estrous cycle synchronization and induction of labor, and in obstetrics.[1]

Q3: Why should I be concerned about off-target effects in my experiments?

Q4: What are the potential off-target receptors for this compound?

A4: The most likely off-targets for this compound are other members of the prostanoid receptor family due to structural similarities among their endogenous ligands. These include the prostaglandin E receptors (EP1, EP2, EP3, EP4), the prostaglandin D receptor (DP), and the thromboxane (B8750289) receptor (TP).

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments, potentially indicating off-target effects or other experimental problems.

Issue Potential Cause Recommended Troubleshooting Steps
Unexpected or contradictory cellular phenotype The compound may be activating or inhibiting a parallel or downstream signaling pathway through an off-target interaction.- Consult compound screening databases (e.g., PubChem, ChEMBL) for known activities of structurally similar molecules. - Perform target knockout/knockdown experiments. If the phenotype persists when the intended FP receptor is absent, it strongly suggests an off-target effect.
Greater than expected efficacy or potency This compound may be interacting with a secondary target that contributes to the observed effect.- Perform a dose-response curve and compare the EC50/IC50 with the known values for the primary FP receptor. - Use a structurally unrelated agonist/antagonist for the FP receptor to see if the effect is fully blocked.
Inconsistent results between different cell lines The expression levels of the off-target receptor may vary significantly between the cell lines used.- Perform qPCR or Western blotting to compare the expression levels of suspected off-target prostanoid receptors in the different cell lines.
High background signal in functional assays Constitutive activity of the expressed receptor or non-specific binding of the compound.- Titrate the amount of receptor plasmid in transient transfections to reduce expression levels. - Include a non-specific binding control by adding a high concentration of an unlabeled ligand. - Increase the number of washing steps in binding assays.
Low signal-to-noise ratio in functional assays Inadequate cell density, low receptor expression, or inefficient G-protein coupling.- Optimize cell seeding density. - Verify receptor expression via Western blot or ELISA. - For Gq-coupled receptors in a non-Gq native cell line, consider co-transfection with a promiscuous G-protein like Gα16.

Quantitative Data on Off-Target Interactions

ReceptorLigandAssay TypeKi (nM)Reference
FP Dinoprost (PGF2α)Radioligand Binding1.1[3]
EP1 Dinoprost (PGF2α)Radioligand Binding>1000[4]
EP2 Dinoprost (PGF2α)Radioligand Binding>1000[4]
EP3 Dinoprost (PGF2α)Radioligand Binding130[4]
EP4 Dinoprost (PGF2α)Radioligand Binding>1000[4]
DP Dinoprost (PGF2α)Radioligand Binding>1000[4]
TP Dinoprost (PGF2α)Radioligand Binding230[4]

Note: Ki values are a measure of binding affinity; a lower value indicates higher affinity. Data is representative and may vary depending on the specific experimental conditions.

Experimental Protocols

To investigate the potential off-target effects of this compound, a combination of radioligand binding assays and functional cell-based assays is recommended.

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for a panel of prostanoid receptors (FP, EP1-4, DP, TP).

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells transiently or stably expressing the human prostanoid receptor of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer. Determine protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand for the receptor being tested (e.g., [3H]-PGF2α for the FP receptor, [3H]-PGE2 for EP receptors).

    • Add increasing concentrations of unlabeled this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for that receptor).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP and Calcium Flux

Objective: To determine if this compound can activate or inhibit signaling pathways downstream of other prostanoid receptors.

  • cAMP Assay (for Gs and Gi-coupled receptors like EP2, EP4, DP, and EP3):

    • Cell Seeding: Plate cells expressing the target receptor in a 96-well plate and grow to confluency.

    • Compound Treatment: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. Add varying concentrations of this compound.

    • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of this compound.

  • Calcium Flux Assay (for Gq-coupled receptors like FP, EP1, and TP):

    • Cell Seeding and Dye Loading: Plate cells expressing the target receptor in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Compound Addition and Signal Detection: Use a fluorescence plate reader with an automated injection system to add varying concentrations of this compound to the wells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Gq and Gs-coupled prostanoid receptors.

Gq_Signaling Ligand (5R)-Dinoprost tromethamine Receptor Gq-Coupled Receptor (e.g., FP, EP1, TP) Ligand->Receptor Binds G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled prostanoid receptor signaling pathway.

Gs_Signaling Ligand (5R)-Dinoprost tromethamine Receptor Gs-Coupled Receptor (e.g., EP2, EP4, DP) Ligand->Receptor Binds G_Protein Gαs Gβγ Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets

Caption: Gs-coupled prostanoid receptor signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Off-Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Interpretation A Radioligand Binding Assay (Panel of prostanoid receptors) B Determine Ki values for This compound A->B C Functional Assays (cAMP for Gs/Gi, Calcium Flux for Gq) B->C Identified off-targets D Determine EC50/IC50 values on identified off-targets C->D E Compare on-target (FP) vs. off-target potencies D->E F Assess physiological relevance of off-target effects E->F

Caption: Experimental workflow for investigating off-target effects.

References

Reducing side effects of (5R)-Dinoprost tromethamine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5R)-Dinoprost tromethamine in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side effects of this compound observed in animal studies?

A1: this compound, a synthetic analog of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in various animal species. However, its administration can be associated with several transient side effects.[1] The most commonly reported adverse effects across different animal models include:

  • Gastrointestinal Disturbances: This is one of the most frequent side effects and can manifest as diarrhea, colic (abdominal pain), and vomiting. In horses, colic can be particularly severe.[1]

  • Cardiovascular Effects: Transient changes in heart rate and blood pressure are often observed.[1]

  • Respiratory Effects: Increased respiratory rate, and in some species like swine and horses, bronchoconstriction (narrowing of the airways) can occur.[1]

  • Behavioral Changes: Animals may exhibit restlessness, agitation, and excessive vocalization.[1]

  • Local Injection Site Reactions: Pain, swelling, and inflammation at the injection site can occur.[1]

  • Other Effects: Sweating, increased salivation, and urination have also been reported.[1]

These side effects are generally dose-dependent and short-lived.[2]

Q2: How can I reduce the incidence and severity of these side effects in my animal subjects?

A2: The primary and most effective strategy for reducing the side effects of this compound is dose reduction . Several studies have demonstrated that lower doses can maintain the desired luteolytic efficacy while significantly minimizing adverse reactions.

A study in jennies (female donkeys) showed that reducing the dose of dinoprost (B1670695) tromethamine from the standard horse-recommended dose of 5 mg to as low as 0.625 mg still effectively induced luteolysis but with a marked reduction in side effects.[3][4][5]

Treatment GroupDose of Dinoprost TromethamineIncidence of Sweating (%)Incidence of Abdominal Discomfort (%)Incidence of Diarrhea (%)
DT15 mgData not specifiedData not specifiedData not specified
DT22.5 mgReducedReducedReduced
DT31.25 mgReducedReducedReduced
DT40.625 mgSignificantly ReducedSignificantly ReducedSignificantly Reduced

A summary of the dose-reduction effect on side effects in jennies. The study noted a general reduction in adverse effects with lower doses.[3][4][5]

Another study in mares also found that "micro" doses of prostaglandin analogues were effective in lysing the corpus luteum with virtually no unwanted side effects.[2]

Experimental Protocol: Dose-Response Evaluation for Side Effect Reduction

This protocol is adapted from a study conducted in jennies and can be modified for other species.[3][4][5]

  • Animal Selection: Select a cohort of healthy, cycling female animals of the target species.

  • Control Group: Administer a placebo (e.g., sterile saline) to establish baseline behavioral and physiological parameters.

  • Treatment Groups:

    • Administer the standard recommended dose of this compound to one group.

    • Create several additional groups, each receiving a progressively lower dose (e.g., 50%, 25%, and 12.5% of the standard dose).

  • Monitoring:

    • Observe and score the animals for the presence and severity of side effects (e.g., sweating, abdominal discomfort, diarrhea, respiratory rate changes) at regular intervals (e.g., every 15 minutes for the first hour post-injection).

    • Monitor physiological parameters such as heart rate and rectal temperature.

    • Collect blood samples to measure progesterone (B1679170) levels and confirm luteolysis.

  • Data Analysis: Compare the incidence and severity of side effects across the different dose groups to determine the lowest effective dose with the minimal side effect profile.

Q3: Are there any pre-treatment or co-administration strategies to mitigate side effects?

A3: While dose reduction is the most well-documented method, pre-treatment or co-administration with other drugs may offer additional benefits, although more research is needed in this area for this compound specifically.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs like flunixin (B1672893) meglumine (B1676163) work by inhibiting prostaglandin synthesis.[6] While this can potentially counteract the desired effects of dinoprost, some practitioners use them to manage the inflammatory-related side effects. However, it is generally advised to avoid combining dinoprost with NSAIDs as they may reduce its efficacy.[7] If considering this approach, a careful dose-titration and efficacy study is warranted.

  • Anticholinergics/Spasmolytics: Drugs like hyoscine butylbromide (Buscopan) have anticholinergic effects that relax smooth muscle.[8] This could potentially counteract the gastrointestinal side effects of dinoprost, such as colic. However, anticholinergics have their own side effects, such as transient tachycardia.[8][9][10][11] The concurrent use of these agents should be carefully evaluated.

Q4: What is the underlying mechanism of this compound's side effects?

A4: The side effects of this compound are a direct extension of its mechanism of action. It is an agonist of the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor.[12] Activation of the FP receptor in various smooth muscle tissues leads to an increase in intracellular calcium concentrations, resulting in muscle contraction.[12]

  • In the uterus: This leads to the desired luteolytic effect and uterine contractions.

  • In the gastrointestinal tract: Smooth muscle contraction results in increased motility, leading to diarrhea and colic.

  • In the respiratory system: Contraction of bronchial smooth muscle causes bronchoconstriction.

  • In blood vessels: Contraction of vascular smooth muscle can lead to changes in blood pressure.

Below is a simplified diagram of the signaling pathway.

dinoprost_signaling dinoprost (5R)-Dinoprost tromethamine fp_receptor Prostaglandin F2α (FP) Receptor dinoprost->fp_receptor Binds to g_protein Gq/11 Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction side_effects Side Effects (GI, Respiratory, etc.) contraction->side_effects crossover_workflow start Start: Select Animal Cohort randomize Randomly Assign to Two Groups (A and B) start->randomize group_a_p1 Group A: Administer Dinoprost randomize->group_a_p1 group_b_p1 Group B: Administer Cloprostenol randomize->group_b_p1 washout Washout Period (e.g., one full estrous cycle) crossover Crossover washout->crossover monitor_p1 Monitor and Score Side Effects group_a_p1->monitor_p1 group_b_p1->monitor_p1 monitor_p1->washout group_a_p2 Group A: Administer Cloprostenol crossover->group_a_p2 group_b_p2 Group B: Administer Dinoprost crossover->group_b_p2 monitor_p2 Monitor and Score Side Effects group_a_p2->monitor_p2 group_b_p2->monitor_p2 analyze Analyze and Compare Side Effect Scores monitor_p2->analyze end End analyze->end

References

(5R)-Dinoprost tromethamine experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the tromethamine salt of (5R)-Dinoprost, also known as Prostaglandin (B15479496) F2β (PGF2β). It is a metabolite produced from the cyclooxygenase metabolism of arachidonic acid.[1][2] It should not be confused with its stereoisomer, Dinoprost (Prostaglandin F2α), which is a potent agonist for the Prostaglandin F (FP) receptor.[3][4] While both are prostaglandins, their biological activities can differ. The primary mechanism of action for prostaglandin analogs like Dinoprost involves binding to specific G-protein coupled receptors (GPCRs) on the cell surface. For instance, Dinoprost (PGF2α) binds to the FP receptor, activating intracellular signaling pathways that lead to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[5]

Q2: How should this compound be stored and handled to ensure stability?

Proper storage and handling are critical to prevent degradation and maintain the compound's activity. This compound is a hygroscopic, crystalline powder.[6][7]

  • Long-term Storage: For the powder form, storage at -20°C is recommended for up to 3 years.[8]

  • Solution Storage: Aqueous solutions can be stable for up to 30 days at 2-8°C. For longer-term storage, it is advisable to prepare single-use aliquots and store them frozen at -20°C for several months to avoid repeated freeze-thaw cycles.[3][6] Solutions in organic solvents like DMSO should also be aliquoted and stored at -80°C for up to a year.[8]

  • Handling Precautions: Great care should be taken to avoid inhaling particles or allowing skin contact.[9] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10]

Q3: What are common sources of experimental variability when working with prostaglandin analogs?

Variability in experiments involving prostaglandin analogs can arise from several factors. Key sources include:

  • Reagent Quality and Stability: Degradation of the compound due to improper storage or repeated freeze-thaw cycles can lead to inconsistent results.[3][6]

  • Operator and Pipetting Technique: Variations in pipetting, incubation times, or temperature can introduce significant variability.[11][12]

  • Sample Handling: Differences in sample collection, processing, and storage can cause variations in measured values.[11]

  • Biological System: The expression level of prostaglandin receptors can vary between cell types, passages, and culture conditions, leading to differential responses.

  • Assay Conditions: Factors like kit age, diluent composition, and washing technique in immunoassays can all contribute to variability.[12]

Q4: What are appropriate positive and negative controls for in vitro experiments?

  • Positive Controls: A well-characterized prostaglandin agonist known to act on the receptor of interest should be used. For example, if studying the FP receptor, Dinoprost (Prostaglandin F2α) would be an appropriate positive control.[4] This helps confirm that the cellular model and assay system are responding as expected.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO, ethanol, or aqueous buffer) should be added to control cells at the same final concentration to account for any solvent effects.

    • Receptor Antagonist: A specific antagonist for the receptor being studied can be used to demonstrate that the observed effect is receptor-mediated.

    • Inactive Analogs: If available, a structurally similar but biologically inactive analog can be used to control for non-specific effects.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results

Possible CauseRecommended Solution
Compound Degradation Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3][8] Always store as recommended (-20°C for powder, -80°C for solutions in solvent).[8]
Operator Variability Standardize all experimental procedures, including pipetting techniques, incubation times, and temperatures. Use calibrated pipettes and consistent timing for all steps.[11][12]
Cell Culture Inconsistency Use cells within a narrow passage number range for all experiments. Ensure consistent cell seeding density and growth conditions. Periodically verify the expression of the target receptor (e.g., via qPCR or Western blot).
Reagent Lot-to-Lot Variation When starting a new lot of a critical reagent (e.g., compound, antibody, kit), perform a bridging study to compare its performance against the previous lot. Do not mix reagents from different lots.[11]

Problem 2: No Cellular or Tissue Response Observed

Possible CauseRecommended Solution
Inactive Compound Verify the purity and identity of the compound using analytical methods like HPLC or mass spectrometry.[9] Test the compound in a well-established positive control assay system if possible.
Low or Absent Receptor Expression Confirm that your chosen cell line or tissue model expresses the target prostaglandin receptor. Use techniques like RT-qPCR, Western blot, or immunocytochemistry to verify expression levels.
Suboptimal Compound Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 pM to 10 µM) to determine the optimal effective concentration (EC50) for your system.
Assay Insensitivity Ensure your assay is sensitive enough to detect the expected biological response. For immunoassays, check the assay range and sensitivity specifications. Optimize assay parameters such as incubation time and reagent concentrations.

Quantitative Data Summary

Table 1: Solubility and Storage of Dinoprost Tromethamine

ParameterValue & ConditionsSource
Molecular Formula C24H45NO8[3]
Molecular Weight 475.62 g/mol [3]
Appearance White, hygroscopic, crystalline powder[6][7]
Solubility H2O: 1 mg/mLEthanol: 50 mg/mLDMSO: 95 mg/mL (199.73 mM)[3][8]
Storage (Powder) 3 years at -20°C[8]
Storage (Aqueous Sol.) 30 days at 2-8°CSeveral months at -20°C (aliquoted)[3][6]
Storage (Solvent Sol.) 1 year at -80°C (aliquoted)1 month at -20°C (aliquoted)[8]

Table 2: Comparative Efficacy of Prostaglandin Analogs on Intraocular Pressure (IOP)

Note: Data for related prostaglandin F2α analogs are provided for context, as they are commonly studied for their IOP-lowering effects.

CompoundMean IOP ReductionKey FindingSource
Latanoprost (B1674536) 8.6 mmHgAssociated with lower incidence of conjunctival hyperemia compared to others.[13]
Bimatoprost (B1667075) 8.7 mmHgAppears to be more efficacious in IOP-lowering compared with latanoprost.[13]
Travoprost 8.0 mmHgSimilar mean IOP reduction to latanoprost and bimatoprost in one study.[13]

Experimental Protocols

Protocol: Measuring Intracellular Calcium Mobilization via Fluorescent Dye

This protocol outlines a common method to assess the functional activity of this compound by measuring changes in intracellular calcium ([Ca2+]i) in a cell line expressing a relevant Gq-coupled prostaglandin receptor.

1. Materials:

  • Cells expressing the target receptor (e.g., HEK293-FP receptor)
  • Culture medium (e.g., DMEM with 10% FBS)
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
  • Pluronic F-127
  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
  • This compound stock solution
  • Positive control agonist (e.g., Dinoprost PGF2α)
  • 96-well black, clear-bottom microplates
  • Fluorescence plate reader with injection capability

2. Cell Preparation: a. Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. b. Incubate for 24 hours at 37°C, 5% CO2.

3. Dye Loading: a. Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in Assay Buffer to a final concentration of 2-5 µM. b. Aspirate the culture medium from the wells and add 100 µL of the dye loading solution to each well. c. Incubate the plate for 45-60 minutes at 37°C, 5% CO2. d. Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. After the final wash, leave 100 µL of Assay Buffer in each well.

4. Compound Preparation and Assay: a. Prepare a dilution series of this compound and control compounds in Assay Buffer at 2x the final desired concentration. b. Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C. c. Set the instrument to measure fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds. d. Record a stable baseline fluorescence for 15-30 seconds. e. Using the instrument's injector, add 100 µL of the 2x compound solution to the corresponding wells. f. Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decline.

5. Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the response to the vehicle control (ΔF/F0). c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost or other PGF Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response

Caption: Signaling pathway for Prostaglandin F (FP) receptor activation.

G start Start: Inconsistent Results check_storage Verify Compound Storage & Handling (-20°C powder, single-use aliquots) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_protocol Review Experimental Protocol for Consistency (pipetting, timing, temp) protocol_ok Protocol Standardized? check_protocol->protocol_ok check_reagents Check Reagent Lot Numbers & Expiry Dates reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Confirm Cell Health & Passage Number cells_ok Cells Consistent? check_cells->cells_ok storage_ok->check_protocol Yes fix_storage Action: Prepare Fresh Aliquots from Validated Powder Stock storage_ok->fix_storage No protocol_ok->check_reagents Yes fix_protocol Action: Standardize Protocol, Use Checklists protocol_ok->fix_protocol No reagents_ok->check_cells Yes fix_reagents Action: Use New Reagents, Perform Lot-to-Lot Validation reagents_ok->fix_reagents No fix_cells Action: Use Cells from a Consistent Passage Range cells_ok->fix_cells No end_node Problem Resolved cells_ok->end_node Yes fix_storage->end_node fix_protocol->end_node fix_reagents->end_node fix_cells->end_node

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Cell Culture & Seeding (96-well plate) p2 Compound Preparation (Dilution Series) a1 Dye Loading (e.g., Fluo-4 AM) p1->a1 a4 Inject Compound p2->a4 a2 Wash & Add Assay Buffer a1->a2 a3 Measure Baseline Fluorescence a2->a3 a3->a4 a5 Measure Post-Injection Fluorescence a4->a5 d1 Calculate ΔF/F0 a5->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate EC50 d2->d3

Caption: Experimental workflow for a cell-based calcium flux assay.

References

Technical Support Center: Protocol Refinement for (5R)-Dinoprost Tromethamine-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine for luteolysis induction. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in refining your experimental designs and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce luteolysis?

A1: this compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] It induces luteolysis, the regression of the corpus luteum (CL), primarily through two mechanisms:

  • Functional Luteolysis: It inhibits the production of progesterone (B1679170), a key hormone for maintaining pregnancy. This involves the downregulation of steroidogenic enzymes.[1][2]

  • Structural Luteolysis: It triggers programmed cell death (apoptosis) of the luteal cells, leading to the structural breakdown of the CL.[2][3]

Dinoprost (B1670695) tromethamine acts by binding to the PGF2α receptor (FP receptor) on luteal cells, initiating a cascade of intracellular signaling events.[2]

Q2: What is the typical timeframe for progesterone decline after administering Dinoprost tromethamine?

A2: The decline in progesterone levels is a key indicator of successful luteolysis. While the exact timing can vary depending on the species, dose, and individual animal, a significant decrease in progesterone is generally observed within the first 24 to 48 hours after administration. For instance, in cattle, a threefold decrease in serum progesterone can be seen within 2 hours of treatment.[4] In mares, a noticeable decrease in progesterone is typically observed within 24 hours.[5]

Q3: What are the common side effects observed in research animals, and how can they be mitigated?

A3: Common side effects of Dinoprost tromethamine administration in research animals include sweating, increased heart and respiratory rates, abdominal discomfort (colic-like symptoms), and diarrhea.[4][6] These effects are generally transient. To mitigate these side effects, consider the following:

  • Dose Optimization: Using the lowest effective dose can significantly reduce the incidence and severity of side effects.[7][8]

  • Monitoring: Closely monitor animals for the first hour post-injection, as this is when side effects are most likely to occur.

  • Supportive Care: For severe gastrointestinal discomfort, consult with a veterinarian for appropriate supportive care.

Q4: How should Dinoprost tromethamine be prepared and stored for experimental use?

A4: Dinoprost tromethamine is a white to off-white crystalline powder that is readily soluble in water. For injection, it is typically dissolved in sterile water for injection, which may contain a preservative like benzyl (B1604629) alcohol.[9] Aqueous solutions are generally stable for up to 30 days when stored at 2-8°C.[10] For longer-term storage, aliquots can be frozen at -20°C. It is crucial to avoid repeated freeze-thaw cycles.[10] Always handle Dinoprost tromethamine with care, as it can be absorbed through the skin.[9]

Troubleshooting Guides

Issue 1: Incomplete or Failed Luteolysis

  • Question: I administered Dinoprost tromethamine, but the progesterone levels did not decline as expected, or the corpus luteum did not fully regress. What could be the cause?

  • Answer:

    • Timing of Administration: The age of the corpus luteum is a critical factor. The CL is often refractory to PGF2α in the early luteal phase (e.g., before day 5 in cows).[11] Ensure administration occurs during the mid-luteal phase when the CL is mature and responsive.

    • Dosage: The dosage may have been insufficient for the specific animal model or individual. Review the literature for recommended doses for your species and consider a dose-response study if variability is high.[12]

    • Route of Administration: While intramuscular injection is common, other routes like subcutaneous or intrauterine have been used.[13][14] Ensure the chosen route provides adequate systemic absorption.

    • Compound Stability: Improper storage or handling of the Dinoprost tromethamine solution can lead to degradation and loss of potency.[10]

    • Individual Variation: There can be significant individual variation in the response to PGF2α analogs. Consider increasing the sample size or using a second administration 24 hours after the first to improve the rate of complete luteolysis.

Issue 2: High Variability in Experimental Results

  • Question: I am observing a high degree of variability in the luteolytic response between animals in the same treatment group. How can I reduce this variability?

  • Answer:

    • Synchronization of Estrous Cycles: Ensure all animals are at a similar stage of the estrous cycle before treatment. This can be achieved through synchronization protocols (e.g., Ovsynch in cattle).[15]

    • Accurate Determination of CL Stage: Use ultrasonography to confirm the presence and maturity of the corpus luteum before administration.[16]

    • Consistent Administration Technique: Standardize the injection site and technique to ensure consistent absorption of the compound.

    • Control for External Stressors: Stress can influence hormonal profiles. Maintain a consistent and low-stress environment for the animals throughout the experiment.

Data Presentation

Table 1: Recommended Doses of Dinoprost Tromethamine for Luteolysis in Various Species

SpeciesRecommended DoseRoute of AdministrationReference(s)
Cattle25 mgIntramuscular (IM) or Subcutaneous (SC)[12][17]
Horse (Mare)5 - 10 mgIntramuscular (IM)
Donkey (Jenny)0.625 - 5 mgIntramuscular (IM)[7]
Swine (Sow)10 mgIntramuscular (IM)[18]
Microminipig1.5 mg (multiple injections)Intravulval[19]

Table 2: Time-Course of Progesterone Decline Following Dinoprost Tromethamine Administration in Cattle

Time Post-AdministrationProgesterone Level (ng/mL) - ApproximateReference(s)
0 hours (Baseline)> 2.0[1]
2 hoursSignificant decrease (approx. 3-fold)[4]
12 hoursContinuing decline[1]
24 hoursNear basal levels (< 1.0)[1]
48 hoursBasal levels maintained[1]

Note: These values are approximate and can vary based on the individual animal and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Dinoprost Tromethamine for Injection

  • Materials:

    • This compound powder

    • Sterile Water for Injection

    • Benzyl alcohol (optional, as a preservative)

    • Sterile vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Under aseptic conditions, accurately weigh the required amount of Dinoprost tromethamine powder.

    • Dissolve the powder in Sterile Water for Injection to the desired concentration (e.g., 5 mg/mL). If a preservative is needed, benzyl alcohol can be added to a final concentration of 1.65%.

    • Gently swirl the vial until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

    • Store the prepared solution at 2-8°C for short-term use (up to 30 days) or in aliquots at -20°C for long-term storage.[10]

Protocol 2: Assessment of Luteolysis using Transrectal Ultrasonography in Mares

  • Equipment:

    • Ultrasound machine with a linear rectal transducer (5.0-7.5 MHz)

  • Procedure:

    • Perform a baseline ultrasound examination before administering Dinoprost tromethamine to measure the initial size and assess the echotexture of the corpus luteum.[16]

    • Conduct follow-up ultrasound examinations at 24, 48, and 72 hours post-administration.

    • At each examination, measure the maximum diameter and area of the CL.

    • Assess the echogenicity of the luteal tissue. A decrease in size and an increase in echogenicity (becomes brighter) are indicative of luteal regression.[16]

    • Color Doppler ultrasonography can be used to assess the decrease in blood flow to the CL, which is an early indicator of luteolysis.[6]

Protocol 3: In Vitro Luteal Cell Culture and Apoptosis Assay

  • Luteal Cell Isolation:

    • Collect ovaries containing a mid-luteal stage corpus luteum.

    • Isolate the CL and mince the tissue into small pieces.

    • Digest the tissue with a collagenase solution to dissociate the cells.[3]

    • Filter the cell suspension to remove undigested tissue and wash the cells.

  • Cell Culture:

    • Plate the isolated luteal cells in a suitable culture medium (e.g., DMEM/F12 with serum) and allow them to adhere.

    • Once the cells reach the desired confluency, treat them with different concentrations of Dinoprost tromethamine.

  • Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

    • After the treatment period, harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.

Mandatory Visualization

Luteolysis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Dinoprost (5R)-Dinoprost tromethamine FP_Receptor PGF2α Receptor (FP) Dinoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_Pathway MAPK Pathway (e.g., ERK, p38) PKC->MAPK_Pathway Ca_release->PKC Gene_Expression Altered Gene Expression MAPK_Pathway->Gene_Expression Inhibit_Steroidogenesis Inhibition of Progesterone Synthesis Gene_Expression->Inhibit_Steroidogenesis Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of this compound-induced luteolysis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment of Luteolysis Animal_Selection Animal Selection & Synchronization Baseline_Measures Baseline Measurements (Progesterone, Ultrasound) Animal_Selection->Baseline_Measures Dinoprost_Prep Dinoprost Tromethamine Solution Preparation Administration Dinoprost Administration (e.g., IM injection) Dinoprost_Prep->Administration Baseline_Measures->Administration Time_Course_Sampling Time-Course Sampling (Blood for Progesterone) Administration->Time_Course_Sampling Ultrasound_Monitoring Ultrasound Monitoring of Corpus Luteum Administration->Ultrasound_Monitoring Data_Analysis Data Analysis Time_Course_Sampling->Data_Analysis Ultrasound_Monitoring->Data_Analysis

Caption: General experimental workflow for in vivo luteolysis studies.

References

Preventing precipitation of (5R)-Dinoprost tromethamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of (5R)-Dinoprost tromethamine. Our goal is to help you prevent precipitation and ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is the tromethamine salt of Dinoprost (B1670695), a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α.[1] While the salt form enhances its water solubility, prostaglandins (B1171923), in general, are lipophilic and can be unstable in aqueous solutions, making them prone to precipitation and chemical degradation if not formulated and handled correctly.[2] Maintaining a stable solution is critical for therapeutic efficacy and accurate experimental results.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

A2: Precipitation of this compound can be triggered by several factors:

  • Improper pH: Prostaglandins are sensitive to pH. Solutions that are too acidic (below pH 6) can lead to instability and precipitation.[3]

  • Incorrect Mixing Procedures: The order and method of adding excipients, such as preservatives like benzyl (B1604629) alcohol, are crucial. Adding benzyl alcohol directly to a concentrated Dinoprost tromethamine solution can cause the drug to precipitate.[4]

  • Temperature Fluctuations: Although stable for short periods at room temperature, aqueous solutions of Dinoprost tromethamine are best stored at refrigerated (2-8°C) or frozen (-20°C) temperatures to ensure long-term stability.[1] Repeated freeze-thaw cycles should be avoided.[1]

  • Incompatible Excipients: Interactions with other formulation components can lead to insolubility. It is essential to use compatible excipients.

  • High Concentrations: Attempting to create solutions beyond its solubility limit without appropriate solubilizing agents will result in precipitation.

Q3: What is the recommended pH range for aqueous solutions of this compound?

A3: The recommended pH range for aqueous solutions of this compound is typically between 5.5 and 7.5.[3][4] A more preferred range is between 6.0 and 7.0, with an optimal pH often cited as around 6.5.[3][4] The pH is commonly adjusted using dilute solutions of hydrochloric acid or sodium hydroxide (B78521).[5][6]

Q4: How can I improve the stability and prevent the precipitation of this compound in my aqueous formulation?

A4: Several strategies can be employed:

  • pH Control: Maintain the pH of the solution within the optimal range of 6.0 to 7.0.[3][4]

  • Use of Co-solvents/Preservatives: Benzyl alcohol is a commonly used preservative that also acts as a co-solvent. It should be diluted in water before the addition of Dinoprost tromethamine.[3][4]

  • Employing Solubilizing Excipients:

    • Cyclodextrins: These can form inclusion complexes with prostaglandins to enhance solubility and stability.[2]

    • Surfactants: Non-ionic surfactants like polyethoxylated castor oils (e.g., Cremophor® EL) and polysorbates (e.g., Polysorbate 80) can be used to increase solubility.[2]

  • Proper Storage: Store aqueous solutions at 2-8°C for short-term use (up to 30 days) and frozen at -20°C for longer-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate forms immediately upon adding benzyl alcohol. Direct addition of concentrated benzyl alcohol to the Dinoprost tromethamine solution.Prepare a diluted solution of benzyl alcohol in water first (e.g., 2-4%), then add the Dinoprost tromethamine.[3][4] Alternatively, dissolve Dinoprost tromethamine and benzyl alcohol in separate portions of water and then combine the two solutions.[3][4]
Solution becomes cloudy or forms a precipitate over time at room temperature. pH of the solution may be outside the optimal range (6.0-7.0).[3] The solution may be exposed to light or incompatible materials.Check and adjust the pH of the solution. Store the solution in a cool, dark place, preferably in a Type I glass container.[7] Ensure storage temperature is maintained between 2-8°C.[1]
Precipitation occurs after thawing a frozen solution. Repeated freeze-thaw cycles can destabilize the formulation.Aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles.[1]
The concentration of the active ingredient decreases over time. Chemical degradation of Dinoprost tromethamine.Ensure the pH is within the stable range. Protect the solution from light and store at the recommended temperature (2-8°C or -20°C).[1][8] Consider the use of stabilizing excipients like cyclodextrins or polyethoxylated castor oils if not already included.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterVery soluble, ≥ 200 mg/mL[5][9][10]
Ethanol (96%)Freely soluble[11]
AcetonitrilePractically insoluble[11]
DMSO≥ 100 mg/mL[12]

Table 2: Typical Composition of a Stable Aqueous Formulation of this compound for Injection

Component Concentration Purpose Reference
Dinoprost tromethamine (equivalent to Dinoprost)5 mg/mLActive Pharmaceutical Ingredient[5][6]
Benzyl Alcohol9.45 - 16.5 mg/mLPreservative, Co-solvent[5][6][13]
Water for Injectionq.s. to 1 mLVehicle[5][6]
Sodium Hydroxide / Hydrochloric AcidAs neededpH adjustment (to pH 6.0-7.0)[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Solution of this compound (5 mg/mL)

This protocol is based on the principles outlined for the formulation of injectable Dinoprost tromethamine solutions.[3][4]

Materials:

  • This compound

  • Benzyl alcohol

  • Water for Injection

  • Hydrochloric acid (e.g., 1N solution)

  • Sodium hydroxide (e.g., 1N solution)

  • Sterile glassware

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm)

Procedure:

  • In a sterile beaker, add approximately 80% of the final required volume of Water for Injection.

  • While stirring, add the required amount of benzyl alcohol to achieve a final concentration of approximately 1.65% (16.5 mg/mL). Stir until fully dissolved.

  • Adjust the pH of the benzyl alcohol-water solution to approximately 6.5 using dilute hydrochloric acid or sodium hydroxide.

  • Slowly add the accurately weighed this compound powder to the solution while stirring continuously until it is completely dissolved.

  • Add Water for Injection to reach the final desired volume.

  • Verify the final pH and adjust to between 6.0 and 7.0 if necessary.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • Store the final solution at 2-8°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Dinoprost Tromethamine

This is a general HPLC method for the quantification of Dinoprost tromethamine.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 3.9-mm × 15-cm, L1 packing)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of water, acetonitrile, and phosphoric acid (750:250:1).

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a solution with a known concentration of about 1.0 mg/mL.

  • Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a final concentration within the calibration range of the assay.

  • Chromatographic Conditions:

    • Column: C18, 3.9-mm × 15-cm

    • Detector Wavelength: 200 nm

    • Flow Rate: Approximately 2 mL/minute

    • Injection Volume: Approximately 10 µL

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak responses. The quantity of Dinoprost tromethamine in the sample can be calculated by comparing the peak area of the sample to that of the standard.

Visualizations

experimental_workflow cluster_prep Solution Preparation start Start prep_water Add ~80% Water for Injection start->prep_water add_benzyl Add and dissolve Benzyl Alcohol prep_water->add_benzyl adjust_ph1 Adjust pH to ~6.5 add_benzyl->adjust_ph1 add_dino Add and dissolve Dinoprost Tromethamine adjust_ph1->add_dino final_vol Add Water to final volume add_dino->final_vol adjust_ph2 Check and adjust final pH to 6.0-7.0 final_vol->adjust_ph2 filter Sterile filter (0.22 µm) adjust_ph2->filter store Store at 2-8°C, protected from light filter->store signaling_pathway dinoprost (5R)-Dinoprost fp_receptor Prostaglandin F Receptor (FP) dinoprost->fp_receptor gq_protein Gq protein activation fp_receptor->gq_protein plc Phospholipase C (PLC) activation gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Intracellular Ca2+ release ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc downstream Downstream Cellular Responses (e.g., smooth muscle contraction) ca_release->downstream pkc->downstream

References

Technical Support Center: (5R)-Dinoprost Tromethamine In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (5R)-Dinoprost tromethamine in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the tromethamine salt of dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). Its primary mechanism of action is agonism of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor. Binding of this compound to the FP receptor initiates a signaling cascade that leads to various physiological effects, most notably the contraction of smooth muscle and luteolysis (the regression of the corpus luteum).

Q2: What are the common research applications of this compound outside of veterinary medicine?

A2: While extensively used in veterinary reproductive medicine, this compound and other PGF2α analogues are investigated in various research areas, including:

  • Glaucoma: PGF2α analogues are a first-line treatment for glaucoma, reducing intraocular pressure.

  • Inflammation: PGF2α is involved in inflammatory processes, and its analogues are used to study these pathways.[1]

  • Cardiovascular research: PGF2α has effects on blood pressure and cardiac function.[2]

  • Preterm labor: Due to its potent uterine contractile properties, it is studied in the context of parturition.[1]

Q3: What is the typical half-life of Dinoprost in vivo and how does this impact experimental design?

A3: Dinoprost has an extremely short half-life in the blood, on the order of a few minutes.[3][4] It is rapidly metabolized in the lungs and liver. This is a critical consideration for in vivo experiments. For sustained effects, continuous infusion or the use of a slow-release formulation may be necessary. For bolus administrations, the timing of sample collection and endpoint analysis is crucial and should be aligned with the rapid pharmacokinetic profile.

Q4: How should this compound be stored?

A4: this compound as a powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store the solution at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Low In Vivo Efficacy

Problem Potential Cause Suggested Solution
No or minimal biological response observed. Rapid Metabolism: The compound has a very short in vivo half-life (minutes).Consider a different route of administration that allows for slower release (e.g., subcutaneous vs. intravenous). Implement a continuous infusion protocol. For bolus dosing, ensure the timing of your endpoint measurement is appropriate to capture the transient effect.
Inadequate Dose: The dose administered may be too low to elicit a response in the chosen model.Conduct a dose-response study to determine the optimal effective dose for your specific animal model and biological question.
Poor Bioavailability: The formulation may not be optimal for absorption and distribution to the target tissue.Ensure the compound is fully solubilized in a biocompatible vehicle. The choice of vehicle can significantly impact bioavailability.
Low Receptor Expression: The target tissue in your animal model may not express the FP receptor at sufficient levels.Verify FP receptor expression in your model system using techniques such as qPCR, Western blot, or immunohistochemistry before initiating in vivo studies.
Inconsistent results between experiments. Instability of the Compound: Improper storage or handling of the stock solution or dosing solutions can lead to degradation.Prepare fresh dosing solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variability in Animal Model: Age, weight, sex, and health status of the animals can influence the response.Standardize your animal cohorts as much as possible. Ensure animals are properly acclimated before the start of the experiment.
Route of Administration: Different administration routes can lead to varied pharmacokinetic profiles and efficacy.Maintain a consistent route of administration throughout your study. If changing the route, re-optimize the dose.
Unexpected or off-target effects observed. Systemic Effects: PGF2α receptors are widely distributed, and systemic administration can lead to effects in non-target tissues (e.g., cardiovascular, respiratory).Consider local administration to the target tissue if feasible to minimize systemic exposure. Monitor for potential side effects such as changes in heart rate, blood pressure, or respiration.
Vehicle Effects: The vehicle used to dissolve the compound may have its own biological effects.Always include a vehicle-only control group in your experimental design to differentiate between the effects of the compound and the vehicle.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration in Rodents

This protocol provides a general guideline for preparing this compound for subcutaneous injection in a rat model of ischemia-reperfusion.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (if required):

    • This compound is readily soluble in water.[5][6][7] For a concentrated stock, dissolve the powder in sterile saline to a known concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing.

    • Sterile-filter the stock solution into a sterile vial.

    • Store at -80°C in single-use aliquots.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot (if prepared) or weigh the required amount of powder.

    • Dilute the stock solution or dissolve the powder in sterile saline to the final desired concentration. For example, to achieve a 6 mg/kg dose in a 200g rat with an injection volume of 0.5 mL, the working solution concentration would be 2.4 mg/mL.

    • Vortex to ensure homogeneity.

    • Draw the solution into sterile syringes for administration.

Administration:

  • Administer the prepared solution subcutaneously. In a study on ischemia-reperfusion in rats, a single dose of 6 mg/kg was administered 30 minutes before reperfusion.

Protocol 2: Evaluation of Anti-Inflammatory Effects in a Mouse Model

This protocol is a general framework for assessing the anti-inflammatory potential of this compound in a carrageenan-induced paw edema model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or calipers

  • Male BALB/c mice (20-25 g)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week.

    • Randomly assign mice to experimental groups (n=6-8 per group):

      • Group 1: Vehicle control

      • Group 2: Carrageenan + Vehicle

      • Group 3: Carrageenan + this compound (low dose)

      • Group 4: Carrageenan + this compound (high dose)

      • Group 5: Carrageenan + Positive control (e.g., indomethacin)

  • Drug Administration:

    • Prepare dosing solutions as described in Protocol 1.

    • Administer the vehicle, this compound, or positive control (e.g., intraperitoneally or subcutaneously) 30-60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each mouse.

    • Inject 50 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Assessment of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

    • Calculate the percentage of paw edema inhibition for each treated group compared to the carrageenan + vehicle control group.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Ischemia-Reperfusion Model

Parameter Control Group Ischemia Group Ischemia/Reperfusion (I/R) Group Dinoprost + I/R Group
Hemorrhage Score 0.1 ± 0.011.1 ± 0.12.8 ± 0.21.5 ± 0.1
COX-2 Expression LowModerateHighModerate
IL-1β Expression LowModerateHighModerate
TNF-α Expression LowModerateHighModerate
*Data are presented as mean ± SEM. *p < 0.05 compared to the I/R group. Data is illustrative based on findings suggesting protective effects against I/R injury.

Table 2: Pharmacokinetic Parameters of Dinoprost in Various Species

Species Route of Administration Dose Half-life (t½) Key Findings Reference
Cattle Intramuscular/Subcutaneous25 mgMinutesRapidly cleared from the blood.[3]
Rat IntravenousNot specifiedMinutesRapid distribution and dissipation from tissues.[7]
Rat Oral (Jejunal Perfusion)Not specifiedNot applicableSlower penetration to blood compared to its methyl ester.[8]
Human Not specifiedNot specifiedShortRapidly metabolized.[9]

Visualizations

Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Smooth_Muscle Smooth Muscle Contraction Ca_release->Smooth_Muscle Luteolysis Luteolysis Ca_release->Luteolysis PKC->Smooth_Muscle PKC->Luteolysis

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation Formulate (5R)-Dinoprost tromethamine in vehicle Dosing Administer compound (e.g., SC, IP, IV) Formulation->Dosing Animal_Prep Acclimatize and group animal subjects Animal_Prep->Dosing Controls Administer vehicle and positive controls Animal_Prep->Controls Endpoint Measure biological endpoints at defined time points Dosing->Endpoint Controls->Endpoint Data_Analysis Analyze data and compare treated vs. control groups Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies.

References

Navigating (5R)-Dinoprost Tromethamine Administration Across Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the effective use of (5R)-Dinoprost tromethamine in various animal species. Below you will find troubleshooting advice, frequently asked questions, detailed dosage information, and experimental protocols to support your research and development endeavors.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the experimental application of this compound.

Frequently Asked Questions (FAQs)

  • What is this compound and what is its primary mechanism of action? this compound is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α)[1][2]. Its primary mechanism of action is to bind to and activate the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor. This activation stimulates the Gq protein, leading to a cascade of intracellular events including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in physiological responses such as smooth muscle contraction and luteolysis (the regression of the corpus luteum).

  • What are the primary applications of this compound in animal research? In veterinary medicine and animal research, it is primarily used for the synchronization of estrus, induction of parturition, and treatment of uterine conditions like pyometra[3][4]. Its luteolytic action allows for the control of the estrous cycle, making it a valuable tool in reproductive studies and breeding management[5][6].

  • What are the common side effects observed after administration? Side effects can vary by species and dose. Common adverse effects include transient increases in body temperature, increased heart rate, and gastrointestinal signs such as salivation, vomiting, and diarrhea[2][7][8]. In horses, sweating and signs of mild colic are frequently observed[4]. Swine may exhibit erythema, pruritus, and increased vocalization[1][2][4]. Most of these side effects are transient and resolve without intervention[4][7].

  • Are there any contraindications for the use of this compound? Yes. It should not be administered to pregnant animals unless the intention is to induce parturition or abortion, as it can terminate pregnancy. It should be used with caution in animals with a history of respiratory or cardiovascular disease due to its potential bronchoconstrictive and pressor effects[8].

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Lack of Luteolysis or Estrus Response - Incorrect timing of administration (corpus luteum not present or responsive).- Insufficient dose for the species or individual animal.- Improper storage or handling of the compound, leading to degradation.- Ensure administration occurs during the luteal phase of the estrous cycle.- Verify the correct dosage based on the species and body weight (refer to the dosage table below).- Store the compound according to the manufacturer's instructions, typically refrigerated and protected from light.
Severe or Prolonged Side Effects (e.g., severe colic, respiratory distress) - Overdose.- Individual hypersensitivity.- Pre-existing undiagnosed medical condition.- Immediately discontinue the experiment and provide supportive veterinary care.- In future experiments with the same animal or cohort, consider a dose reduction.- Thoroughly screen animals for underlying health issues prior to administration.
Injection Site Reaction (swelling, pain) - Irritation from the vehicle or compound.- Non-sterile injection technique leading to infection.- Ensure proper, aseptic injection technique.- Rotate injection sites if repeated administrations are necessary.- Monitor the site for signs of infection and consult a veterinarian if they develop.
Variable Response Within a Treatment Group - Differences in the stage of the estrous cycle at the time of injection.- Individual variation in drug metabolism and receptor sensitivity.- For estrus synchronization studies, consider pre-synchronization protocols to have animals at a more uniform stage of their cycle before treatment.- Increase the sample size to account for individual variability.

Dosage and Administration

The appropriate dosage of this compound varies significantly between species and the intended application. The following table summarizes recommended doses from veterinary formularies and research publications. It is crucial to consult relevant literature and institutional guidelines before determining the final dosage for your specific experimental protocol.

Animal Species Indication Dosage Route of Administration References
Cattle Estrus Synchronization/Luteolysis25 mg (total dose)Intramuscular (IM)[8][9][10][11][12]
Abortion (up to 100 days gestation)25 mg (total dose)Intramuscular (IM)[3]
Pyometra25 mg (total dose)Intramuscular (IM)[3]
Swine Induction of Parturition10 mg (total dose)Intramuscular (IM)[1][13][14][15][16]
Horse (Mare) Estrus Synchronization/Luteolysis5 mg (total dose) or 1 mg/45.5 kg body weightIntramuscular (IM)[17][18][19]
Rat Toxicity Studies (No evidence of toxicity)3.2 mg/kg/day for 28 daysIntravenous (IV)[1]
Toxicity Studies (First signs of intolerance)32 mg/kgSubcutaneous (SC)[1]
Rabbit Teratogenicity Studies (Non-teratogenic)0.5 - 1.0 mg/kg/daySubcutaneous (SC)[1]
Dog Toxicity Studies (No signs of toxicity)0.6 mg/kg/day for 30 daysIntravenous (IV)[1]
Monkey Toxicity Studies (Non-toxic)15 mg/kg/day for 2 weeksContinuous Intravenous (IV) Infusion[1]
Luteolysis Induction5 mg, twice daily (in combination with other agents)Not specified[9]

Experimental Protocols

Below are generalized experimental protocols. These should be adapted based on specific research objectives and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Estrus Synchronization in Cattle
  • Animal Selection: Select healthy, cycling beef or dairy cows that are at least 5 days post-ovulation.

  • Preparation of Dinoprost (B1670695) Tromethamine: Aseptically withdraw 5 mL of a 5 mg/mL solution of Dinoprost tromethamine (equivalent to 25 mg dinoprost) into a sterile syringe.

  • Administration: Administer the 25 mg dose via deep intramuscular injection in the neck or gluteal region[3][8].

  • Monitoring: Observe cows for signs of estrus (e.g., standing to be mounted) beginning 1 to 5 days post-injection.

  • Breeding: Artificial insemination is typically performed approximately 80 hours after the second of two injections given 10-12 days apart, or at the time of observed estrus[3].

  • Data Collection: Record the time to onset of estrus and pregnancy rates following insemination.

Protocol 2: Induction of Parturition in Swine
  • Animal Selection: Select pregnant sows or gilts that are within 3 days of their normal predicted farrowing date. Administering the drug earlier may increase the incidence of stillbirths and neonatal mortality[1][14][15].

  • Preparation of Dinoprost Tromethamine: Aseptically draw 2 mL of a 5 mg/mL solution of Dinoprost tromethamine (equivalent to 10 mg dinoprost) into a sterile syringe[1][13].

  • Administration: Administer the 10 mg dose via intramuscular injection in the neck muscle[1][14].

  • Monitoring: The mean interval from administration to the onset of farrowing is approximately 30 hours[1]. Closely monitor the sow for signs of impending parturition (e.g., nesting behavior, presence of milk).

  • Data Collection: Record the time from injection to the birth of the first piglet and the total duration of farrowing.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the cellular actions of this compound and its application in experimental settings, the following diagrams have been generated using Graphviz.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol trisphosphate (IP3) PLC->IP3 Cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Responses (e.g., Smooth muscle contraction, Luteolysis) Ca2->Response PKC->Response

Caption: Signaling pathway of this compound via the FP receptor.

Estrus_Synchronization_Workflow Start Start: Select Cycling Female CheckCL Confirm Presence of Corpus Luteum (Day 5+ of cycle) Start->CheckCL CheckCL->Start No CL Administer Administer (5R)-Dinoprost tromethamine (IM) CheckCL->Administer CL Present Wait Wait for Luteolysis Administer->Wait Observe Observe for Estrus (1-5 days) Wait->Observe Breed Artificial Insemination or Natural Mating Observe->Breed Estrus Detected End End: Pregnancy Check Breed->End

Caption: Experimental workflow for estrus synchronization.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding contamination issues in this compound stock solutions.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is the tromethamine salt of (5R)-Dinoprost, which is a stereoisomer of Dinoprost (Prostaglandin F2α). It is a synthetic analog of a naturally occurring prostaglandin.[1] Prostaglandins are lipid compounds with diverse hormone-like effects.[2] Dinoprost tromethamine is an agonist of the Prostaglandin F (FP) receptor.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₄₅NO₈
Molecular Weight475.62 g/mol [4]
FormPowder[3]
ColorWhite[3]
Storage Temperature-20°C[3]
StabilityHygroscopic[3]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its limited solubility in aqueous solutions at neutral pH, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution.

  • Recommended Solvents:

  • General Protocol:

    • Bring the vial of powdered this compound to room temperature before opening to prevent condensation.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Gently vortex or sonicate the vial to ensure the compound is completely dissolved. Avoid prolonged sonication, as it may generate heat and potentially degrade the compound.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Proper storage is crucial to maintain the stability of your stock solution.

Table 2: Recommended Storage Conditions for Stock Solutions

SolventStorage TemperatureDurationNotes
DMSO-20°C or -80°CUp to 1 yearAliquot into single-use vials to avoid repeated freeze-thaw cycles.[6]
Ethanol-20°C or -80°CUp to 1 yearAliquot into single-use vials.
Aqueous Solutions2-8°CUp to 30 daysNot recommended for long-term storage. Prepare fresh before use.[3]

Q4: Can I sterilize my this compound stock solution?

A4: Yes, sterile filtration is the recommended method for sterilizing heat-sensitive solutions like this compound. Autoclaving (heat sterilization) is not suitable as it will likely cause degradation.

  • Recommended Method: Use a sterile syringe filter with a pore size of 0.22 µm.[7]

  • Filter Material Compatibility: Polyethersulfone (PES) and Polyvinylidene fluoride (B91410) (PVDF) are common filter materials with broad chemical compatibility.[8] However, always check the compatibility of your specific solvent with the filter membrane material.

II. Troubleshooting Guide

This section addresses common issues that researchers may encounter with their this compound stock solutions.

Issue 1: Precipitation observed after diluting the organic stock solution into an aqueous buffer.

  • Possible Cause A: Exceeded Solubility Limit. The concentration of this compound in the final aqueous solution is too high.

    • Solution: Lower the final concentration of this compound in the aqueous buffer.

  • Possible Cause B: Rapid Change in Solvent Polarity. Adding the organic stock solution too quickly to the aqueous buffer can cause the compound to precipitate.

    • Solution 1: Stepwise Dilution. Perform a serial dilution of the organic stock solution in the aqueous buffer.

    • Solution 2: Vigorous Mixing. Vigorously vortex the aqueous buffer while slowly adding the organic stock solution. This ensures rapid and thorough mixing.

  • Possible Cause C: Low Temperature of Aqueous Buffer.

    • Solution: Gently warm the aqueous buffer to 37°C before adding the stock solution.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause A: Chemical Degradation. this compound may have degraded due to improper storage or handling. Prostaglandins are sensitive to pH extremes, light, and temperature.[9]

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from a new vial of powdered compound.

      • Verify the pH of your final aqueous solution. Prostaglandins can degrade in basic conditions (pH > 7.4).[10]

      • Protect solutions from light during preparation and storage.[11]

      • Perform a purity check of your stock solution using High-Performance Liquid Chromatography (HPLC).

  • Possible Cause B: Microbial Contamination. Bacteria or fungi may be present in the stock solution, affecting cellular experiments.

    • Troubleshooting Steps:

      • Visually inspect the stock solution for any signs of turbidity or particulate matter.

      • Perform a sterility test. This can be done by plating a small aliquot of the stock solution on a nutrient agar (B569324) plate and incubating it.

      • Filter-sterilize your stock solution using a 0.22 µm syringe filter as a preventive measure.

  • Possible Cause C: Contamination from Labware. Leachables from plastic tubes or pipette tips could interfere with your experiment.

    • Solution: Use high-quality, sterile polypropylene (B1209903) or glass containers for preparing and storing your solutions. Polytetrafluoroethylene (PTFE) and Polypropylene (PP) generally have excellent chemical resistance.[12]

Issue 3: Observing unexpected peaks during HPLC analysis of the stock solution.

  • Possible Cause A: Degradation Products. The presence of additional peaks may indicate the degradation of this compound.

    • Solution: Conduct a forced degradation study to identify potential degradation products. This involves exposing the compound to stress conditions such as acid, base, heat, light, and oxidation. The resulting chromatograms can help in identifying the unknown peaks.

  • Possible Cause B: Contaminants from the Solvent or System. Impurities in the solvent or from the HPLC system itself can appear as extra peaks.

    • Solution:

      • Run a blank injection (solvent only) to identify any peaks originating from the mobile phase or system.

      • Use high-purity, HPLC-grade solvents for your mobile phase.

      • Ensure the HPLC system is clean and properly maintained.

III. Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

    • Vortex mixer

    • Sonicator (optional)

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve a 10 mg/mL concentration.

    • Cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle sonication can be used if necessary.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, amber microcentrifuge tube or glass vial.

    • Aliquot into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Basic Sterility Testing of an Aqueous Stock Solution

  • Materials:

    • Aqueous solution of this compound

    • Tryptic Soy Agar (TSA) plates (for bacteria)

    • Sabouraud Dextrose Agar (SDA) plates (for fungi)

    • Sterile micropipette and tips

    • Incubator

  • Procedure:

    • In a sterile environment, pipette 10-50 µL of the aqueous stock solution onto the center of a TSA plate and an SDA plate.

    • Spread the solution evenly over the surface of the agar using a sterile spreader.

    • As a negative control, perform the same procedure with the sterile aqueous buffer used to prepare the solution.

    • Incubate the TSA plate at 30-35°C for 2-3 days.

    • Incubate the SDA plate at 20-25°C for 5-7 days.

    • Examine the plates for any microbial growth (colonies). The absence of growth indicates that the solution is likely sterile.

IV. Signaling Pathway and Experimental Workflow Diagrams

G_protein_coupled_receptor_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm dinoprost (5R)-Dinoprost tromethamine fp_receptor FP Receptor (Gq-coupled) dinoprost->fp_receptor Binds to plc Phospholipase C (PLC) fp_receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release Induces cellular_response Cellular Response (e.g., smooth muscle contraction) ca2_release->cellular_response Leads to pkc->cellular_response Contributes to

Caption: this compound signaling via the FP receptor and Gq pathway.

experimental_workflow start Start: Unexpected Experimental Results check_solution Check Stock Solution: - Visual Inspection - Age of Solution start->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment results_ok Results OK? re_run_experiment->results_ok troubleshoot_contamination Troubleshoot Contamination results_ok->troubleshoot_contamination No end End: Problem Resolved results_ok->end Yes sterility_test Perform Sterility Test troubleshoot_contamination->sterility_test purity_test Perform HPLC Purity Test troubleshoot_contamination->purity_test end_unresolved End: Consult Further sterility_test->end_unresolved purity_test->end_unresolved

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Interpreting Unexpected Data from (5R)-Dinoprost Tromethamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected data from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism involves binding to the FP receptor, which is predominantly coupled to the Gq family of G proteins.[3][4] This activation initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

Q2: What are the common applications of this compound in research?

A2: In research, this compound is widely used to study the physiological and pathological roles of the FP receptor. This includes investigating its function in smooth muscle contraction, particularly in reproductive tissues, and its involvement in cardiovascular homeostasis and inflammation.[5][6] It is also a standard tool compound in drug discovery for screening and characterizing novel FP receptor agonists and antagonists.

Q3: Are there different isoforms of the FP receptor I should be aware of?

A3: Yes, alternative mRNA splicing can result in at least two isoforms of the FP receptor, FP(A) and FP(B), which differ in their intracellular carboxyl-termini.[7] These isoforms can exhibit different internalization mechanisms, which may influence experimental outcomes.[7]

Q4: What are the expected downstream effects of FP receptor activation by this compound?

A4: Beyond the initial increase in intracellular calcium, activation of the FP receptor can lead to a range of downstream cellular responses. These include the activation of the small GTPase Rho, leading to changes in the actin cytoskeleton and cell morphology.[6][8] Additionally, FP receptor signaling can involve the mitogen-activated protein kinase (MAPK) pathway.[9]

Troubleshooting Guides

In Vitro Assays

Issue 1: Low or No Signal in Calcium Mobilization Assays

  • Question: We are not observing a significant increase in intracellular calcium in our cell-based assay upon application of this compound, even though our positive controls for the instrument are working. What could be the issue?

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Low FP Receptor Expression - Confirm FP receptor expression in your cell line using RT-qPCR or Western blot. - Consider using a cell line known to endogenously express the FP receptor (e.g., Ishikawa cells) or a stably transfected cell line.[9]
Receptor Desensitization - Prolonged exposure to even low levels of agonists can lead to receptor desensitization.[10][11] - Ensure cells are not exposed to prostaglandins (B1171923) from serum in the culture medium by serum-starving the cells for several hours before the assay.
Incorrect Reagent Handling - this compound solutions can be unstable. Prepare fresh solutions from a powder stock for each experiment and avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions - Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. - Ensure the assay buffer composition, particularly the calcium concentration, is appropriate.
Forced Coupling Issues - If using a system with a promiscuous G protein like Gα16 to force a calcium signal, ensure the co-expression is efficient.

Issue 2: High Background or Inconsistent Results in Receptor Binding Assays

  • Question: Our radioligand binding assay using [3H]-PGF2α shows high non-specific binding and variability between wells. How can we improve this?

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Non-Specific Binding - Reduce the concentration of the radioligand. The optimal concentration is typically at or below the Kd value.[12] - Increase the number of washes to remove unbound radioligand. - Use a blocking agent in your assay buffer, such as bovine serum albumin (BSA). - Consider pre-soaking the filter plates with a polymer like polyethyleneimine (PEI) to reduce filter binding.[13]
Inconsistent Results - Ensure homogenous mixing of membrane preparations and reagents in each well. - Calibrate pipettes and use consistent pipetting techniques. - Maintain a stable incubation temperature.
Degraded Radioligand - Check the expiration date of the radioligand. - Store the radioligand according to the manufacturer's instructions, protected from light and at the correct temperature.
In Vivo Studies

Issue 3: Unexpected Hormonal Fluctuations

  • Question: We observed a transient increase in progesterone (B1679170) levels shortly after administering this compound to our animal models, followed by the expected luteolysis. Is this a known phenomenon?

  • Answer: Yes, a transient increase in circulating progesterone approximately 15 minutes after administration of dinoprost (B1670695) tromethamine has been documented in some studies, particularly in cattle.[14][15] This is followed by the expected decline in progesterone as luteolysis proceeds. While the exact mechanism for this initial rise is not fully elucidated, it is a recognized physiological response in some species.

Issue 4: Biphasic Pharmacokinetic Profile

  • Question: Our pharmacokinetic analysis revealed a secondary peak in the plasma concentration of the PGF2α metabolite (PGFM) after the initial peak from this compound administration. What could explain this?

  • Answer: A secondary increase in circulating PGFM concentrations has been observed in some animals following treatment with dinoprost tromethamine.[14] Two potential hypotheses for this are:

    • Vasoconstriction: The initial high concentration of PGF2α may cause vasoconstriction at the injection site, temporarily trapping the compound. As the initial bolus is cleared and vasoconstriction subsides, the remaining compound is released, causing a second peak.

    • Endogenous PGF2α Release: The administered dinoprost may trigger a physiological cascade that results in the release of endogenous PGF2α from the uterus, contributing to the secondary rise in its metabolite.

Data Presentation

Table 1: In Vitro Pharmacological Parameters for Prostaglandin F2α (PGF2α) at the Human FP Receptor

ParameterValueCell LineAssay Type
Binding Affinity (Kd) 3.1 nM1321N1Radioligand Binding ([3H]-PGF2α)
Functional Potency (EC50) 11.5 nM1321N1Calcium Mobilization

Data is illustrative and may vary depending on the specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol provides a general framework for measuring this compound-induced calcium mobilization in a 96-well plate format.

  • Cell Seeding: Seed cells expressing the FP receptor into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Serum Starvation (Optional but Recommended): To reduce receptor desensitization, replace the growth medium with serum-free medium 4-6 hours before the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. An organic anion transport inhibitor like probenecid (B1678239) can be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for each well for 15-30 seconds.

    • Inject the this compound dilutions and immediately begin recording the fluorescence signal over time (typically 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the FP receptor using membranes from cells expressing the receptor and a radiolabeled ligand like [3H]-PGF2α.

  • Membrane Preparation:

    • Harvest cells expressing the FP receptor and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (e.g., [3H]-PGF2α at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled FP receptor agonist (e.g., unlabeled PGF2α) to saturate the receptors.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_g_protein G Protein Signaling cluster_second_messengers Second Messengers & Effectors cluster_cellular_response Cellular Response Dinoprost (5R)-Dinoprost tromethamine (PGF2α) FP_Receptor FP Receptor Gq Gαq FP_Receptor->Gq Activates G12_13 Gα12/13 FP_Receptor->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK Pathway PKC->MAPK Ca_Cytosol Increased Cytosolic Ca2+ Ca_ER->Ca_Cytosol Releases Ca2+ Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Proliferation Cell Proliferation MAPK->Proliferation

Caption: FP Receptor Signaling Pathways.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells 1. Seed FP Receptor- Expressing Cells Culture 2. Culture for 24-48 hours Serum_Starve 3. Serum Starve (Optional) Culture->Serum_Starve Dye_Load 4. Load with Calcium Dye Serum_Starve->Dye_Load Baseline 5. Read Baseline Fluorescence Dye_Load->Baseline Inject 6. Inject (5R)-Dinoprost tromethamine Baseline->Inject Record 7. Record Fluorescence Signal Over Time Inject->Record Analyze 8. Calculate Peak Response Record->Analyze Plot 9. Plot Dose-Response Curve Analyze->Plot EC50 10. Determine EC50 Plot->EC50

Caption: Calcium Mobilization Assay Workflow.

Troubleshooting_Logic Start Unexpected Data Observed Assay_Type In Vitro or In Vivo? In_Vitro In_Vitro Assay_Type->In_Vitro In Vitro In_Vivo In_Vivo Assay_Type->In_Vivo In Vivo Vitro_Problem Low Signal, High Background, or Inconsistent? Low_Signal Check Receptor Expression & Reagent Integrity Vitro_Problem->Low_Signal Low Signal High_Background Optimize Blocking, Washing & Reagents Vitro_Problem->High_Background High BG Inconsistent Verify Pipetting, Cell Health & Conditions Vitro_Problem->Inconsistent Inconsistent Resolve Problem Resolved Low_Signal->Resolve High_Background->Resolve Inconsistent->Resolve Vivo_Problem Hormonal or Pharmacokinetic? Hormonal Review Literature for Known Transient Effects Vivo_Problem->Hormonal Hormonal PK Consider Vasoconstriction or Endogenous Release Vivo_Problem->PK PK Hormonal->Resolve PK->Resolve In_Vitro->Vitro_Problem In_Vivo->Vivo_Problem

Caption: Troubleshooting Logic Flowchart.

References

Validation & Comparative

Validating the Biological Activity of (5R)-Dinoprost Tromethamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (5R)-Dinoprost tromethamine, a prostaglandin (B15479496) F2α (PGF2α) analog, with other alternatives. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in research and development.

This compound is the tromethamine salt of the (5R)-stereoisomer of Dinoprost, the naturally occurring PGF2α. It is a potent agonist of the Prostaglandin F (FP) receptor and is widely used in veterinary medicine for reproductive management, including estrus synchronization and induction of parturition.[1] Its mechanism of action involves mimicking endogenous PGF2α to elicit specific physiological responses, primarily smooth muscle contraction and luteolysis (the regression of the corpus luteum).[2]

Mechanism of Action: FP Receptor Signaling

This compound exerts its biological effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). This interaction initiates a well-defined signaling cascade. Upon agonist binding, the receptor activates the Gq alpha subunit of its associated heterotrimeric G protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, in conjunction with DAG-mediated activation of Protein Kinase C (PKC), lead to downstream cellular responses such as the contraction of uterine smooth muscle.

FP_Signaling_Pathway Dinoprost (5R)-Dinoprost tromethamine FP_Receptor Prostaglandin F Receptor (FP Receptor - GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Stimulates Response Physiological Response (e.g., Smooth Muscle Contraction, Luteolysis) Ca_Release->Response PKC->Response

Caption: Prostaglandin F Receptor (FP) Signaling Pathway. (Within 100 characters)

Comparative Biological Activity Data

The biological activity of this compound is often compared to synthetic PGF2α analogs, such as Cloprostenol and its more active dextrorotatory isomer, d-Cloprostenol. These analogs were developed to have a longer biological half-life and greater potency.[3][4] While direct in-vitro binding affinity data is not always readily available in public literature, in-vivo studies in dairy cattle provide robust quantitative comparisons of their luteolytic efficacy.

Table 1: Comparison of Luteolytic Efficacy of PGF2α Analogs in Dairy Cattle This table summarizes the results of a study comparing the effects of different PGF2α analogs on progesterone (B1679170) concentration and subsequent pregnancy rates.

ParameterThis compound (Lutalyse®)Cloprostenol (PGF Veyx® forte)d-Cloprostenol (Luteosyl®)
Dose Administered 25 mg500 µg150 µg
Mean Progesterone (P4) at Day 0 (ng/mL) 5.56 ± 0.445.41 ± 0.395.42 ± 0.31
Mean Progesterone (P4) at Day 2 (ng/mL) 1.15 ± 0.161.01 ± 0.120.53 ± 0.08
Rate of P4 Decline SignificantSignificantSignificantly higher than other groups[1]
Mean Follicular Size at Estrus (mm) 11.17 ± 0.4311.53 ± 0.3315.5 ± 0.82
Pregnancy Rate (%) 10%30%40%

Data sourced from a study on dairy cattle with functional corpora lutea.[1][4]

The data indicates that d-Cloprostenol induces a more rapid and profound decrease in serum progesterone concentrations compared to both Cloprostenol and this compound, suggesting a more potent luteolytic effect at the doses administered.[1] This is consistent with reports that the d-isomer of Cloprostenol has a higher affinity for the FP receptor.[1]

Table 2: Comparative Reproductive Performance in Dairy Cattle This table presents data from a large-scale clinical trial comparing reproductive outcomes following estrus synchronization.

ParameterThis compoundCloprostenolP-value
Breeding Rate (%) 82.6%83.0%0.93
Conception Rate (%) 38.6%46.6%0.13
Pregnancy Rate (%) 31.4%39.2%0.14

Data from a randomized clinical trial involving 402 dairy cattle. Although not statistically significant at P<0.05, the trend suggests a potentially higher conception and pregnancy rate with Cloprostenol.[3][5]

Experimental Protocols

Protocol: In-Vivo Comparison of Luteolytic Efficacy in Dairy Cattle

This protocol outlines a typical methodology used to compare the biological activity of different PGF2α analogs in a clinical setting.

  • Animal Selection:

    • Select a cohort of healthy, non-pregnant, cycling dairy cows.

    • Confirm the presence of a functional corpus luteum (CL) via transrectal ultrasonography and/or baseline serum progesterone levels (>1 ng/mL).

  • Randomization and Treatment:

    • Randomly assign the selected animals into treatment groups. For example:

      • Group 1 (Dinoprost): Administer 25 mg of this compound via intramuscular (IM) injection.[4]

      • Group 2 (Cloprostenol): Administer 500 µg of Cloprostenol via IM injection.[4]

      • Group 3 (d-Cloprostenol): Administer 150 µg of d-Cloprostenol via IM injection.[4]

    • The day of administration is designated as Day 0.

  • Data and Sample Collection:

    • Blood Sampling: Collect blood samples via jugular venipuncture at Day 0 (immediately before treatment) and again at Day 2 (48 hours post-treatment).

    • Hormone Analysis: Centrifuge blood samples to separate serum. Analyze serum for progesterone concentration using a validated method such as ELISA.

    • Estrus Detection: Monitor animals for signs of estrus (e.g., standing to be mounted) for a period of 6 days following injection.

    • Ultrasonography: Perform transrectal ultrasonography at the time of detected estrus to measure the diameter of the dominant follicle.

  • Endpoint Analysis and Data Interpretation:

    • Luteolysis Assessment: A significant decrease in serum progesterone concentration (typically to <1 ng/mL) by Day 2 is indicative of successful luteolysis.

    • Statistical Analysis: Compare the mean progesterone concentrations, rates of progesterone decline, follicular sizes, and pregnancy rates between the groups using appropriate statistical tests (e.g., ANOVA, Chi-square test). A P-value of <0.05 is typically considered statistically significant.

Experimental_Workflow A Animal Selection (Cycling cows with functional CL) B Baseline Measurement (Day 0) (Blood sample for P4, Ultrasound) A->B C Randomization B->C D1 Group 1: Administer Dinoprost (25 mg) C->D1 D2 Group 2: Administer Cloprostenol (500 µg) C->D2 D3 Group 3: Administer d-Cloprostenol (150 µg) C->D3 E Post-Treatment Monitoring (Estrus Detection for 6 days) D1->E D2->E D3->E F Follow-up Measurement (Day 2) (Blood sample for P4) E->F G Data Analysis (Compare P4 decline, Follicle Size, Pregnancy Rates) F->G H Conclusion on Comparative Biological Activity G->H

Caption: In-Vivo Comparative Experimental Workflow. (Within 100 characters)

References

A Comparative Guide to (5R)-Dinoprost Tromethamine and Prostaglandin F2α (PGF2α) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between prostaglandins (B1171923) and their analogues is critical for experimental design and interpretation. This guide provides a detailed comparison of (5R)-Dinoprost tromethamine and its parent compound, Prostaglandin (B15479496) F2α (PGF2α), focusing on their chemical properties, biological effects, and the experimental methodologies used to study them.

This compound is the pharmaceutical preparation of the naturally occurring prostaglandin F2α. It is the tromethamine salt of PGF2α, a formulation designed to enhance the compound's stability and solubility for administration. Functionally, this compound is expected to elicit the same biological responses as PGF2α, as the active component is identical. The tromethamine salt readily dissociates in physiological solutions, leaving the PGF2α molecule to interact with its receptors.

Chemical and Physical Properties

While biologically synonymous in their active form, the key differences between the two compounds lie in their chemical formulation and resulting physical properties.

PropertyThis compoundProstaglandin F2α (PGF2α)
Chemical Formula C20H34O5·C4H11NO3C20H34O5
Molecular Weight 475.62 g/mol 354.48 g/mol
Synonyms Dinoprost trometamol, PGF2α THAM saltDinoprost
Formulation Tromethamine saltFree acid
Solubility Higher water solubilityLower water solubility
Stability More stable in solutionLess stable in solution

Biological Activity and Signaling Pathways

PGF2α exerts its biological effects by binding to the Prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. As this compound is the salt form of PGF2α, it activates the same signaling pathways.

The primary signaling pathway activated upon PGF2α binding to the FP receptor is the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The activation of these pathways culminates in various cellular responses, including smooth muscle contraction, luteolysis, and cell proliferation.[3][4]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α / (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade Activates ERK ERK1/2 (p44/42) MAPK_cascade->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos) ERK->Transcription_Factors Activates Cellular_Response Cellular Responses (e.g., Proliferation) Transcription_Factors->Cellular_Response Regulates

PGF2α Signaling Pathway

Comparative Efficacy and Potency

Experimental Protocols

To assess and compare the effects of this compound and PGF2α, researchers can employ a variety of in-vitro and in-vivo experimental models. Below are detailed protocols for two key experiments: Western Blotting for ERK phosphorylation and a BrdU Cell Proliferation Assay.

Experimental Workflow: Investigating Cellular Effects

Experimental_Workflow cluster_western Western Blotting cluster_brdu BrdU Assay start Start: Cell Culture treatment Treatment with This compound or PGF2α start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis brdu_labeling BrdU Labeling treatment->brdu_labeling sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer probing Probing with Antibodies (p-ERK, Total ERK) transfer->probing detection Chemiluminescent Detection probing->detection analysis_wb Densitometry Analysis detection->analysis_wb fixation Cell Fixation & Denaturation brdu_labeling->fixation antibody_incubation Anti-BrdU Antibody Incubation fixation->antibody_incubation detection_brdu Secondary Antibody & Substrate Addition antibody_incubation->detection_brdu measurement Absorbance Reading detection_brdu->measurement analysis_brdu Data Analysis measurement->analysis_brdu

Experimental Workflow Diagram
Protocol 1: Western Blotting for ERK1/2 Phosphorylation

This protocol details the steps to measure the activation of the ERK1/2 signaling pathway in response to treatment with PGF2α or this compound.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293T, HeLa, or primary cells expressing the FP receptor) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK phosphorylation.

  • Treat cells with the desired concentrations of this compound or PGF2α for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle-treated control group.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK1/2 to total ERK1/2.

Protocol 2: BrdU Cell Proliferation Assay

This protocol outlines the procedure to measure cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound or PGF2α. Include a vehicle control and a positive control (e.g., a known mitogen).

2. BrdU Labeling:

  • After the desired treatment period (e.g., 24-48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.

3. Cell Fixation and DNA Denaturation:

  • Carefully remove the labeling medium.

  • Add a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

4. Immunodetection:

  • Remove the fixing/denaturing solution and wash the wells with a wash buffer.

  • Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells to remove unbound antibody.

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Wash the wells again.

5. Measurement and Data Analysis:

  • Add a TMB substrate to each well and incubate until color development is sufficient.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.

Conclusion

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Cloprostenol in Luteal Regression

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of reproductive management in livestock, the induction of luteolysis is a cornerstone for estrus synchronization and the treatment of various reproductive disorders. This guide provides a detailed comparison of two widely used prostaglandin (B15479496) F2α (PGF2α) analogs: (5R)-Dinoprost tromethamine, a salt of the naturally occurring PGF2α, and Cloprostenol (B1669231), a synthetic analog. This comparison is based on their efficacy in inducing luteal regression, supported by experimental data, and is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Initiating Luteal Demise

Both dinoprost (B1670695) and cloprostenol exert their effects by binding to the prostaglandin F2α receptor (FP receptor) on luteal cells.[1] This binding initiates a cascade of intracellular events leading to the regression of the corpus luteum (CL), a transient endocrine structure responsible for producing progesterone (B1679170), a hormone crucial for maintaining pregnancy.[2][3] The process of luteolysis involves two main phases: functional luteolysis, characterized by a rapid decline in progesterone secretion, and structural luteolysis, which involves the apoptosis, or programmed cell death, of luteal cells.[4][5]

The signaling pathway for PGF2α-induced luteolysis is complex. Upon binding to the FP receptor, PGF2α activates signaling pathways that can lead to endoplasmic reticulum stress and the activation of apoptotic pathways, including the death receptor-mediated (extrinsic) and mitochondrial-dependent (intrinsic) pathways.[4][5][6] This ultimately results in the structural demise of the corpus luteum.

Comparative Efficacy: A Data-Driven Overview

Numerous studies have compared the clinical efficacy of dinoprost tromethamine and cloprostenol in inducing luteolysis, primarily in bovine species. While both are effective luteolytic agents, some studies suggest subtle differences in their performance.

Cloprostenol is a more potent luteolytic agent than dinoprost and possesses a longer biological half-life because it is not degraded by 15-hydroxydehydrogenase and 13,14-reductase.[7] Some studies have indicated that cloprostenol may induce a more rapid decrease in progesterone levels within the first 12 hours after administration compared to dinoprost.[8][9] This faster decline in progesterone can lead to a more significant increase in estradiol (B170435) concentrations, which may enhance the expression of estrus.[8]

However, the overall outcomes in terms of luteal regression, estrus response, and pregnancy rates are often comparable between the two compounds, with some studies showing a slight advantage for one over the other depending on the specific experimental conditions and protocols used.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies comparing the performance of this compound and Cloprostenol.

Table 1: Comparison of Luteal Regression and Pregnancy Rates

ParameterThis compoundCloprostenolSpeciesReference
Luteal Regression Rate78.5%69.1%Dairy Cows[10]
Luteal Regression Rate91.3%86.6%Dairy Cows[10]
Pregnancy Rate per AI32.8%31.3%Dairy Cows[10]
Pregnancy Rate per AI37.8%36.7%Dairy Cows[10]
Estrus Detection Rate57.6%59.4%Dairy Cows[12]
Conception Rate66.2%65.2%Dairy Cows[12]
Pregnancy Rate54.9%57.5%Dairy Cows[12]
Pregnancy Rate10%30%Dairy Cattle[13][14]

Table 2: Effect on Progesterone (P4) Concentration

Time PointThis compoundCloprostenolSpeciesReference
2 days post-treatmentSignificant decrease from baselineSignificant decrease from baseline; greater decrease than dinoprost in some studiesDairy Cattle[13][14]
0-12 hours post-injectionHigher mean circulating P4Lower mean circulating P4Dairy Cows[9]

Experimental Protocols

The following provides a generalized experimental protocol for a study comparing the efficacy of this compound and cloprostenol in inducing luteal regression in dairy cows.

Objective: To compare the luteolytic efficacy of this compound and Cloprostenol in lactating dairy cows.

Animals: A cohort of healthy, cycling, non-pregnant lactating dairy cows.

Experimental Design:

  • Synchronization: Cows are synchronized to a common stage of the estrous cycle, often using a protocol like Ovsynch (GnRH injection, followed 7 days later by a PGF2α injection, followed 48-56 hours later by a second GnRH injection, with timed artificial insemination 16-20 hours after the second GnRH).[15]

  • Randomization: On the day of the PGF2α injection within the synchronization protocol (typically day 7), cows are randomly assigned to one of two treatment groups:

    • Group A (Dinoprost): Receive an intramuscular injection of 25 mg of this compound.[11][16]

    • Group B (Cloprostenol): Receive an intramuscular injection of 500 µg of Cloprostenol.[11][16]

  • Data Collection:

    • Blood Sampling: Blood samples are collected immediately before the PGF2α injection and at regular intervals afterward (e.g., 12, 24, 48, and 72 hours) to measure plasma progesterone concentrations.

    • Ultrasonography: Transrectal ultrasonography is performed at the time of treatment and at subsequent intervals to measure the diameter of the corpus luteum.

    • Estrus Detection: Cows are monitored for signs of estrus (e.g., standing to be mounted) for a specified period following treatment.

    • Pregnancy Diagnosis: Cows are inseminated at a fixed time after the synchronization protocol or upon observed estrus. Pregnancy diagnosis is performed via ultrasonography at a later date (e.g., 30-40 days post-insemination).

Outcome Measures:

  • Luteal Regression: Defined as a significant decrease in corpus luteum size and/or a drop in plasma progesterone concentration below a certain threshold (e.g., <1 ng/mL).

  • Estrus Response Rate: The percentage of cows in each group that exhibit estrus within a defined period.

  • Conception Rate: The percentage of inseminated cows that become pregnant.

  • Pregnancy Rate: The percentage of all treated cows that become pregnant.

Visualizing the Processes

To better understand the biological and experimental frameworks, the following diagrams are provided.

PGF2a_Signaling_Pathway PGF2a PGF2α ((5R)-Dinoprost or Cloprostenol) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascades (e.g., PLC, Ca2+) FP_Receptor->Signaling_Cascade ER_Stress Endoplasmic Reticulum Stress Signaling_Cascade->ER_Stress Apoptosis_Pathways Activation of Apoptotic Pathways (Intrinsic & Extrinsic) Signaling_Cascade->Apoptosis_Pathways Progesterone_Decline Decreased Progesterone Production Signaling_Cascade->Progesterone_Decline ER_Stress->Apoptosis_Pathways Caspase_Activation Caspase Activation Apoptosis_Pathways->Caspase_Activation Luteal_Cell_Apoptosis Luteal Cell Apoptosis Caspase_Activation->Luteal_Cell_Apoptosis Luteal_Regression Luteal Regression Luteal_Cell_Apoptosis->Luteal_Regression Progesterone_Decline->Luteal_Regression

Caption: PGF2α Signaling Pathway in Luteal Cells.

Luteal_Regression_Study_Workflow Start Start: Select Cycling, Non-Pregnant Cows Synchronization Estrus Synchronization (e.g., Ovsynch Protocol) Start->Synchronization Randomization Randomly Assign to Treatment Groups Synchronization->Randomization Dinoprost_Group Group A: This compound Randomization->Dinoprost_Group Cloprostenol_Group Group B: Cloprostenol Randomization->Cloprostenol_Group Data_Collection Data Collection: - Blood Samples (Progesterone) - Ultrasound (CL Size) - Estrus Detection Dinoprost_Group->Data_Collection Cloprostenol_Group->Data_Collection AI Artificial Insemination (Timed or at Estrus) Data_Collection->AI Pregnancy_Diagnosis Pregnancy Diagnosis (Ultrasound) AI->Pregnancy_Diagnosis Analysis Data Analysis: - Luteal Regression Rate - Estrus Response Rate - Pregnancy Rate Pregnancy_Diagnosis->Analysis End End of Study Analysis->End

Caption: Experimental Workflow for a Luteal Regression Study.

Conclusion

Both this compound and cloprostenol are effective for inducing luteal regression. While cloprostenol, as a synthetic analog, has a longer half-life and may lead to a faster initial decline in progesterone, clinical outcomes in terms of pregnancy rates are often comparable between the two drugs.[7][8] The choice between these two PGF2α analogs may depend on factors such as cost, veterinarian preference, and specific reproductive management protocols. Further research is warranted to elucidate the more subtle differences in their mechanisms and clinical applications across a wider range of species and reproductive scenarios.

References

Comparative Efficacy of (5R)-Dinoprost Tromethamine and Other Prostaglandins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), with other commonly used prostaglandins. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in research and development.

Overview of Prostaglandin F2α Analogs

This compound, like other PGF2α analogs, exerts its physiological effects by binding to the Prostaglandin F2 (FP) receptor, a G-protein coupled receptor.[1] This interaction triggers a cascade of intracellular signaling events, primarily leading to smooth muscle contraction.[1] This mechanism of action underpins its application in reproductive medicine for synchronization of estrus, luteolysis, and induction of labor, as well as in the management of postpartum hemorrhage.[2][3] This guide will focus on the comparative efficacy of this compound against other widely used prostaglandins, namely Cloprostenol (B1669231), d-Cloprostenol, and Carboprost (B24374) tromethamine.

Signaling Pathway of PGF2α Receptor Agonists

The binding of a PGF2α agonist, such as this compound, to the FP receptor initiates a signaling cascade that is crucial for its physiological effects. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7][8] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6] This cascade ultimately leads to the phosphorylation of various downstream targets, resulting in smooth muscle contraction.[4]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Caption: PGF2α receptor signaling pathway.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies comparing the efficacy of this compound with other prostaglandins.

Table 1: Comparison of Dinoprost (B1670695) Tromethamine, Cloprostenol, and d-Cloprostenol in Dairy Cattle
ParameterDinoprost tromethamineCloprostenold-CloprostenolStudy
Progesterone (B1679170) Concentration (ng/mL) 2 days post-treatment
1.13 ± 0.231.03 ± 0.190.47 ± 0.08[9]
Estrus Detection Rate (%)
1st Parity Cows34.042.4-[2]
All Cows57.659.4-
Conception Rate (%)
Cows inseminated on Days 3 or 434.438.3-[2]
All Cows38.646.6-[10]
Pregnancy Rate (%)
Overall12.214.4-[2]
Overall31.439.2-[10]
Overall103040[9]

* Statistically significant difference (P < 0.05) compared to Dinoprost tromethamine.

Table 2: Comparison of Dinoprost Tromethamine and Carboprost Tromethamine in Postpartum Hemorrhage
ParameterDinoprost tromethamineCarboprost tromethamineStudy
Mean Blood Loss (ml) -183.44[11]
Additional Uterotonics Required (%) -3[11]
Mean Duration of Third Stage of Labor (min) -6.18*[11]

* Statistically significant difference (P < 0.05) compared to the control group (Oxytocin). Direct comparative data with Dinoprost tromethamine was not available in this study.

Experimental Protocols

While detailed, step-by-step laboratory protocols are often proprietary or not fully disclosed in publications, the following outlines the general methodologies employed in the cited comparative efficacy studies.

Estrus Synchronization and Fertility in Dairy Cattle
  • Study Design: These studies are typically randomized controlled trials conducted in commercial dairy herds.[2][12] Animals are randomly assigned to receive either this compound or a comparator prostaglandin (e.g., Cloprostenol).[2][12]

  • Animals: Lactating dairy cows are commonly used subjects.[2][12]

  • Treatment: A typical protocol involves two intramuscular injections of the assigned prostaglandin 14 days apart.[2] Dosages are administered according to the manufacturer's recommendations (e.g., 25 mg for Dinoprost tromethamine, 500 µg for Cloprostenol).[2]

  • Data Collection:

    • Estrus Detection: Visual observation for signs of estrus is performed for a set period (e.g., 5 days) following the second prostaglandin injection.[2]

    • Artificial Insemination (AI): Cows detected in estrus are inseminated according to standard farm protocols.[2]

    • Progesterone Measurement: Blood samples are collected at specified time points (e.g., day 0 and day 2 post-treatment) for the analysis of progesterone concentration, typically using radioimmunoassay (RIA).[9]

    • Pregnancy Diagnosis: Pregnancy status is determined at a later date (e.g., 25-40 days post-AI) via transrectal ultrasonography.[9]

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA and chi-squared tests, to compare the outcomes between treatment groups.[9]

Experimental_Workflow_Cattle Start Dairy Cow Population Randomization Randomization Start->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator Prostaglandin Randomization->GroupB Treatment Two IM Injections (14 days apart) GroupA->Treatment GroupB->Treatment Observation Estrus Detection (5 days) Treatment->Observation BloodSampling Blood Sampling (Progesterone Assay) Treatment->BloodSampling AI Artificial Insemination Observation->AI Analysis Data Analysis Observation->Analysis PregnancyDiagnosis Pregnancy Diagnosis (Ultrasound) AI->PregnancyDiagnosis BloodSampling->Analysis PregnancyDiagnosis->Analysis

Caption: General workflow for cattle fertility trials.
Management of Postpartum Hemorrhage in Humans

  • Study Design: These are typically randomized controlled trials conducted in a hospital setting.[11]

  • Participants: Parturient women at risk of or experiencing postpartum hemorrhage.[11]

  • Intervention: Participants are randomly assigned to receive an intramuscular injection of the study drug (e.g., Carboprost tromethamine) or a control (e.g., Oxytocin) immediately after delivery.[11]

  • Data Collection:

    • Blood Loss: Estimated by weighing perineal pads and drapes.

    • Duration of Third Stage of Labor: Timed from the delivery of the baby to the delivery of the placenta.[11]

    • Need for Additional Uterotonics: Recorded if the initial treatment is insufficient to control bleeding.[11]

    • Adverse Events: Monitored and recorded throughout the study period.

  • Statistical Analysis: Efficacy and safety endpoints are compared between the treatment and control groups using appropriate statistical tests.[11]

Discussion of Comparative Efficacy

The available data suggests that there are differences in the efficacy of various prostaglandin F2α analogs.

In the context of reproductive management in dairy cattle, some studies indicate that Cloprostenol sodium may offer advantages over this compound in terms of higher estrus detection, conception, and pregnancy rates, particularly in first-parity cows.[2] Furthermore, d-Cloprostenol appears to be more potent in reducing progesterone concentrations compared to both Dinoprost tromethamine and Cloprostenol, which may contribute to its higher observed pregnancy rates in some studies.[9] However, it is important to note that other studies have found no significant difference in the reproductive performance between Dinoprost tromethamine and Cloprostenol.[10][12] These discrepancies may be attributable to differences in study design, animal populations, and farm management practices.

In the management of postpartum hemorrhage, Carboprost tromethamine has demonstrated superior efficacy in reducing blood loss and the duration of the third stage of labor compared to the standard uterotonic, oxytocin (B344502).[11] While direct head-to-head trials with this compound in this indication are limited in the available literature, the potent uterotonic activity of Carboprost suggests it is a strong alternative.

Conclusion

This compound is an effective prostaglandin F2α analog for various reproductive applications. However, the choice of a specific prostaglandin should be guided by the specific application, desired outcomes, and available clinical evidence. Synthetic analogs such as Cloprostenol, d-Cloprostenol, and Carboprost tromethamine have shown comparable or, in some instances, superior efficacy in certain parameters. Researchers and drug development professionals are encouraged to critically evaluate the existing literature and consider the specific context of their work when selecting a prostaglandin analog. Further head-to-head comparative studies with standardized protocols are warranted to provide a more definitive assessment of the relative efficacies of these compounds.

References

Comparative Analysis of (5R)-Dinoprost Tromethamine Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent that primarily exerts its physiological effects through high-affinity binding to the prostaglandin F (FP) receptor. However, given the structural similarities among the prostanoid family of G protein-coupled receptors (GPCRs), understanding the cross-reactivity profile of Dinoprost with other prostanoid receptors, including the prostaglandin E (EP), prostaglandin D (DP), and thromboxane (B8750289) A2 (TP) receptors, is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects in research and drug development.

This guide provides a comparative analysis of the binding affinity of PGF2α, the active component of this compound, with various prostanoid receptors, supported by experimental data from published literature. Detailed methodologies for the key experiments are also provided to aid in the replication and validation of these findings.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki values) of prostaglandin F2α (PGF2α) for a panel of mouse prostanoid receptors stably expressed in Chinese hamster ovary (CHO) cells. The data is derived from a comprehensive study by Kiriyama et al. (1997), which utilized radioligand binding assays to determine the displacement of specific radioligands by PGF2α.

Prostanoid Receptor SubtypeLigandBinding Affinity (Ki) in nM
FP PGF2α 3.6
EP1PGF2α>10,000
EP2PGF2α3,100
EP3PGF2α1,100
EP4PGF2α>10,000
DPPGF2α>10,000
IPPGF2α>10,000
TPPGF2α310

Data sourced from Kiriyama et al., Br. J. Pharmacol., 1997.[1]

As the data indicates, PGF2α binds with high affinity to its cognate FP receptor.[1] While it demonstrates some level of interaction with the TP and EP2/EP3 receptors, the affinity is significantly lower, suggesting a favorable selectivity profile for the FP receptor. The affinity for EP1, EP4, DP, and IP receptors is negligible.[1]

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by Dinoprost initiates a signaling cascade that is characteristic of Gq protein-coupled receptors. This pathway involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, respectively.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

FP Receptor Signaling Pathway

The determination of receptor binding affinities and functional activities relies on standardized in vitro assays. A typical workflow for a radioligand binding assay is depicted below.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing prostanoid receptors) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-PGF2α) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (unlabeled Dinoprost) Competitor_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to quantify bound radioligand) Washing->Scintillation Data_Analysis Data Analysis (IC50 determination and Ki calculation) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Ki) of this compound for various prostanoid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing the mouse prostanoid receptors (FP, EP1, EP2, EP3, EP4, DP, IP, and TP).

  • Radioligand: [³H]-PGF2α for the FP receptor assay. For other receptors, specific radioligands such as [³H]-PGE2 for EP receptors, [³H]-SQ29548 for TP receptors, etc., are used.

  • Unlabeled this compound.

  • Binding Buffer: 10 mM potassium phosphate (B84403) buffer (pH 6.0) containing 1 mM EDTA.

  • Wash Buffer: Ice-cold 10 mM potassium phosphate buffer (pH 6.0).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: The CHO cells expressing the specific prostanoid receptor are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes. The membrane pellet is resuspended in the binding buffer.

  • Binding Reaction: The binding assay is performed in a total volume of 200 µL. To each well of a 96-well plate, add:

    • 50 µL of cell membrane suspension (containing a specific amount of protein, e.g., 20 µg).

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

    • 100 µL of varying concentrations of unlabeled this compound (competitor).

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using a non-linear regression analysis to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

Objective: To assess the functional activity (EC50) of this compound at Gq-coupled prostanoid receptors (e.g., FP, EP1, TP).

Materials:

  • HEK293 cells stably expressing the prostanoid receptor of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an injection system.

Methodology:

  • Cell Culture and Dye Loading: HEK293 cells expressing the receptor are seeded in a 96-well black-walled, clear-bottom plate and cultured to confluency. The cells are then loaded with a calcium-sensitive fluorescent dye by incubating them with the dye in the assay buffer for a specific time (e.g., 60 minutes) at 37°C.

  • Baseline Fluorescence Measurement: After washing the cells to remove the excess dye, a baseline fluorescence reading is taken using the fluorescence plate reader.

  • Compound Addition and Signal Detection: Varying concentrations of this compound are added to the wells using the plate reader's injection system. The fluorescence intensity is measured kinetically over time to detect changes in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α, from various hypothetical suppliers. The objective is to offer a framework for researchers and drug development professionals to evaluate and select the most suitable product for their specific needs, based on purity, impurity profiles, and biological activity. All experimental data presented is illustrative and should be verified through in-house analysis.

Data Presentation

The following tables summarize the key quality attributes of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier CUSP Specification
Purity (HPLC, % Area) 99.8%99.5%99.9%≥ 98.0%
Known Impurity 1 (5,6-trans isomer) 0.05%0.15%< 0.01%≤ 0.2%
Known Impurity 2 (15R-epimer) 0.08%0.10%0.05%≤ 0.5%
Any Unknown Individual Impurity < 0.05%0.10%< 0.05%≤ 0.1%
Total Impurities 0.13%0.35%0.05%≤ 1.0%

Table 2: Physicochemical Properties

ParameterSupplier ASupplier BSupplier CSpecification
Appearance White to off-white crystalline powderWhite crystalline powderWhite crystalline powderWhite to off-white crystalline powder
Melting Point 98-102 °C97-101 °C99-103 °CReport Value
Specific Optical Rotation +23.5°+24.1°+23.8°+22° to +26°
Water Content (Karl Fischer) 0.2%0.4%0.1%≤ 0.5%

Table 3: Biological Activity

ParameterSupplier ASupplier BSupplier C
EC₅₀ (FP Receptor Activation Assay) 1.2 nM1.5 nM1.1 nM
Relative Potency (vs. Reference Standard) 99%95%102%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established pharmacopeial methods and common practices in analytical and cell biology.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to quantify its related impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH adjusted to 3.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the reference standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Run the gradient program to separate the main peak from any impurities.

    • Identify known impurities based on their relative retention times with respect to the main peak.

    • Calculate the percentage of each impurity using the area normalization method.

Physicochemical Characterization
  • Appearance: Visual inspection of the material under good lighting.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Specific Optical Rotation: Measured using a polarimeter with a sodium lamp (589 nm) at a controlled temperature (20°C). The sample is dissolved in a suitable solvent (e.g., ethanol) at a specified concentration.

  • Water Content: Determined by Karl Fischer titration.

Biological Activity: FP Receptor Activation Assay (Calcium Mobilization)

This cell-based assay measures the ability of this compound to activate the prostaglandin F2α receptor (FP receptor), a Gq-coupled GPCR, by detecting changes in intracellular calcium levels.

  • Cell Line: A stable cell line expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Reagents:

    • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Probenecid (B1678239) (to prevent dye leakage).

    • Reference standard of this compound.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Culture: Culture the FP receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.

    • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

      • Remove the culture medium from the wells and add the loading buffer.

      • Incubate the plate for 1 hour at 37°C in the dark.

    • Compound Preparation: Prepare a serial dilution of the this compound samples and the reference standard in the assay buffer.

    • Fluorescence Measurement:

      • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

      • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

      • Establish a baseline fluorescence reading for each well.

      • Use the automated injector to add the different concentrations of the test compounds and the reference standard to the wells.

      • Continue to record the fluorescence intensity to measure the increase in intracellular calcium.

    • Data Analysis:

      • Determine the maximum fluorescence signal for each concentration.

      • Plot the change in fluorescence against the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each sample.

      • Calculate the relative potency of the test samples compared to the reference standard.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical & Biological Testing cluster_physchem Physicochemical Analysis cluster_bio Biological Analysis cluster_data Data Comparison & Reporting Sample this compound (from Suppliers A, B, C) Purity Purity & Impurity (HPLC) Sample->Purity Physico Physicochemical Tests (MP, SOR, Water) Sample->Physico Bioassay FP Receptor Activation (Calcium Mobilization) Sample->Bioassay Comparison Comparative Tables Purity->Comparison Physico->Comparison Bioassay->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for the comparative analysis of this compound.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cell_Response Cellular Response (e.g., muscle contraction) Ca_release->Cell_Response Leads to PKC->Cell_Response Leads to

Caption: Signaling pathway of this compound via the FP receptor.

A Head-to-Head Comparison of (5R)-Dinoprost Tromethamine Administration Routes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of intramuscular, subcutaneous, intravenous, and intravaginal administration of (5R)-Dinoprost tromethamine, supported by experimental data to guide researchers and drug development professionals.

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent and smooth muscle stimulant.[1] Its primary mechanism of action involves binding to the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis) and stimulates myometrial contractions.[1] The efficacy and pharmacokinetic profile of this compound are significantly influenced by its route of administration. This guide provides a comparative overview of the most common administration routes—intramuscular (IM), subcutaneous (SC), intravenous (IV), and intravaginal—supported by experimental data from studies in cattle, a frequently used animal model in reproductive research.

Mechanism of Action: Prostaglandin F2α Signaling Pathway

This compound exerts its effects by activating the Prostaglandin F Receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below, culminating in increased intracellular calcium concentrations and subsequent physiological responses such as uterine muscle contraction and luteolysis.

cluster_cell Cell Membrane cluster_cytosol Cytosol Dinoprost (B1670695) (5R)-Dinoprost tromethamine FP_Receptor Prostaglandin F Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Luteolysis Luteolysis Contraction->Luteolysis

Signaling pathway of this compound.

Comparative Pharmacokinetics and Pharmacodynamics

The route of administration directly impacts the absorption rate, bioavailability, and ultimately, the therapeutic effect of this compound. The following tables summarize key pharmacokinetic and pharmacodynamic parameters from comparative studies in cattle.

Table 1: Pharmacokinetic Comparison of this compound Administration Routes in Cattle

ParameterIntramuscular (IM)Subcutaneous (SC)Intravenous (IV)Intravaginal
Dosage 25 mg25 mg5 mg2 x 25 mg (12h apart)
Tmax (Metabolite) Not explicitly stated15-90 minutes~35 seconds (PGF2α)Not Applicable
Cmax (Metabolite) Lower than SC in first 90 minHigher than IM in first 90 min51.4 ± 22.6 ng/mL (PGF2α)Not Applicable
AUC (0-90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mLNot ApplicableNot Applicable
Elimination Half-life MinutesMinutes9.0 ± 0.9 minutes (PGF2α)Not Applicable
Plasma Clearance Not explicitly statedNot explicitly stated15.4 ± 2.3 L h⁻¹ kg⁻¹ (PGF2α)Not Applicable
Data Source Mezera et al., 2021[2]Mezera et al., 2021[2]Ginther et al., 2012[3]Masello et al., 2020

Table 2: Pharmacodynamic and Efficacy Comparison of this compound Administration Routes in Cattle

OutcomeIntramuscular (IM)Subcutaneous (SC)Intravenous (IV)Intravaginal
Luteal Regression Rate 100% (6/6 cows)83.3% (5/6 cows)Not explicitly stated86.7%
Time to Luteolysis No difference from SCNo difference from IMNot explicitly statedSlower initial progesterone (B1679170) decline than IM
Progesterone Concentration No significant difference from SC over timeNo significant difference from IM over timeNot explicitly statedHigher at 12h post-treatment vs IM
Side Effects Not specifiedNot specifiedPotential for increased adverse reactionsNot specified
Data Source Mezera et al., 2021[2]Mezera et al., 2021[2]N/AMasello et al., 2020

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in the cited comparative studies.

Intramuscular vs. Subcutaneous Administration in Lactating Dairy Cows
  • Objective: To compare the effects of IM versus SC administration of dinoprost tromethamine on the plasma profiles of its metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), and progesterone.

  • Subjects: Multiparous, lactating Holstein cows.

  • Procedure:

    • Cows were fitted with indwelling jugular catheters.

    • Animals were randomly assigned to two groups:

      • IM Group (n=6): Received a single 25 mg dose of dinoprost tromethamine via intramuscular injection in the semitendinosus muscle.[2]

      • SC Group (n=6): Received a single 25 mg dose of dinoprost tromethamine via subcutaneous injection in the neck.[2]

    • Blood samples were collected at frequent intervals (every 15 minutes for the first 1.75 hours, then at longer intervals) for up to 72 hours post-administration.[2]

    • Plasma concentrations of PGFM and progesterone were determined using ELISA.[2]

  • Source: Mezera et al., JDS Communications, 2021.[2]

Intravenous Administration in Heifers (Cattle)
  • Objective: To determine the plasma clearance and half-life of PGF2α following intravenous administration.

  • Subjects: Heifers (n=5).

  • Procedure:

    • A single 5 mg dose of PGF2α (dinoprost) was administered intravenously.[3]

    • Blood samples were collected at very frequent intervals (every 10 seconds for the first 3 minutes, then at increasing intervals) for up to 240 minutes.[3]

    • Plasma concentrations of PGF2α were measured to determine pharmacokinetic parameters.[3]

  • Source: Ginther et al., Theriogenology, 2012.[3]

Intravaginal vs. Intramuscular Administration in Lactating Dairy Cows
  • Objective: To evaluate the efficacy of intravaginal administration of PGF2α for inducing luteal regression compared to the standard intramuscular route.

  • Subjects: Lactating Holstein cows.

  • Procedure:

    • Cows with a functional corpus luteum were randomly assigned to two groups:

      • IM-PGF Group: Received a single 25 mg dose of dinoprost tromethamine intramuscularly.

      • IVG-PGF Group: Received two 25 mg doses of dinoprost tromethamine 12 hours apart, delivered via a catheter into the cranial portion of the vagina.

    • Blood samples were collected at 0, 12, 48, and 72 hours post-treatment.

    • Circulating progesterone concentrations were measured to assess luteal regression.

  • Source: Masello et al., Journal of Dairy Science, 2020.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a comparative study of different administration routes of this compound.

Start Study Design & Animal Selection Randomization Randomization Start->Randomization Group_IM Intramuscular (IM) Administration Randomization->Group_IM Group_SC Subcutaneous (SC) Administration Randomization->Group_SC Group_IV Intravenous (IV) Administration Randomization->Group_IV Group_IVG Intravaginal (IVG) Administration Randomization->Group_IVG Sampling Serial Blood Sampling Group_IM->Sampling Group_SC->Sampling Group_IV->Sampling Group_IVG->Sampling PK_Analysis Pharmacokinetic Analysis (e.g., PGFM levels) Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis (e.g., Progesterone levels) Sampling->PD_Analysis Data_Comparison Data Comparison & Statistical Analysis PK_Analysis->Data_Comparison PD_Analysis->Data_Comparison Conclusion Conclusion on Efficacy and Bioavailability Data_Comparison->Conclusion

Generalized workflow for comparing administration routes.

Conclusion

The choice of administration route for this compound has a clear impact on its pharmacokinetic and pharmacodynamic profile.

  • Subcutaneous administration leads to a more rapid and higher initial peak of the PGF2α metabolite compared to the intramuscular route, although both are effective in inducing luteolysis.[2]

  • Intramuscular administration remains a reliable and effective method for inducing luteolysis.[2]

  • Intravenous administration results in a very rapid onset of action and clearance, which may be advantageous in specific research or clinical scenarios requiring precise control over the drug's effects.[3]

  • Intravaginal administration is a viable alternative to intramuscular injection for inducing luteal regression, though it may result in a slower initial decline in progesterone levels.

Researchers and drug development professionals should consider these differences when designing studies or developing new formulations. The optimal administration route will depend on the desired therapeutic outcome, the target species, and the specific experimental or clinical context. Further head-to-head studies, particularly those including the intravenous route alongside other methods in the same animal model, would be beneficial for a more complete comparative analysis.

References

Comparative Analysis of the Luteolytic Efficacy of (5R)-Dinoprost Tromethamine via Hormone Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), and its efficacy as a luteolytic agent.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison with alternative compounds, supported by experimental data from hormone assays.

Comparative Efficacy of Luteolytic Agents

This compound induces luteolysis, which is the structural and functional regression of the corpus luteum (CL). This process is primarily characterized by a sharp decline in progesterone (B1679170) secretion. The efficacy of Dinoprost tromethamine is often compared to other PGF2α analogs, such as cloprostenol (B1669231) and its more active enantiomer, d-cloprostenol.

The primary mechanism of PGF2α-induced luteolysis involves the loss of gonadotropin support for corpus luteum function.[2] This includes a rapid block of gonadotropin uptake and a direct inhibition of adenylate cyclase activation by the LH receptor complex in luteal cells.[2] Studies in rhesus monkeys have shown that PGF2α significantly lowers progesterone within an hour of administration by decreasing the LH receptor-binding capacity.[3]

The following table summarizes the comparative effects of Dinoprost tromethamine and other luteolytic agents on key hormone concentrations as documented in various studies.

AgentSpeciesDosageKey Hormone ChangesReference
This compound Dairy Heifers25 mg (single injection)- Proportion of heifers undergoing luteolysis: 59.7%- Time to luteolysis: 32.6 ± 2.7 hours[4]
This compound Dairy Heifers25 mg (two injections, 24h apart)- Proportion of heifers undergoing luteolysis: 96.3%- Time to luteolysis: 26.4 ± 2.1 hours[4]
Cloprostenol Dairy Heifers500 µg (single injection)- Proportion of heifers undergoing luteolysis: 84.6%- Time to luteolysis: 23.5 ± 2.2 hours[4]
Cloprostenol Dairy Heifers500 µg (two injections, 24h apart)- Proportion of heifers undergoing luteolysis: 100%- Time to luteolysis: 22.9 ± 2.2 hours[4]
d-Cloprostenol Dairy Cows150 µg- Showed a significantly greater rate of decline in progesterone concentration 2 days post-treatment compared to Dinoprost tromethamine and cloprostenol.[5]
Estradiol (B170435) & Parlodel (Bromocriptine) HumansSingle injection of Delestrogen & increasing doses of Parlodel- Resulted in a shortened luteal phase and decreased progesterone production.- No effect on serum luteinizing hormone (LH) or follicle-stimulating hormone (FSH) levels.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PGF2a (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolysis Luteolytic Cascade Ca_Release->Luteolysis PKC->Luteolysis Progesterone_Inhibition Inhibition of Progesterone Synthesis Luteolysis->Progesterone_Inhibition Apoptosis Apoptosis Luteolysis->Apoptosis G start Start: Sample Collection (e.g., Serum, Plasma) prepare Prepare Standards, Controls, and Samples start->prepare add_reagents Add Samples/Standards to Antibody-Coated Plate prepare->add_reagents add_conjugate Add Enzyme-Conjugate (e.g., HRP-Progesterone) add_reagents->add_conjugate incubate1 Incubate (Competitive Binding Occurs) add_conjugate->incubate1 wash1 Wash Plate (Removes Unbound Reagents) incubate1->wash1 add_substrate Add Substrate (e.g., TMB) wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance (e.g., at 450 nm) stop_reaction->read_plate analyze Calculate Hormone Concentration (vs. Standard Curve) read_plate->analyze end End: Results analyze->end

References

A Comparative Guide to (5R)-Dinoprost Tromethamine for Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), with other synthetic prostaglandin F2α analogues. The focus is on factors influencing experimental reproducibility, supported by available data and detailed experimental protocols.

This compound is a critical tool in various research fields, including reproductive biology and glaucoma studies. Ensuring the reproducibility of experiments using this compound is paramount for generating reliable and comparable data. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a prostaglandin analogue and designing robust experimental plans.

Comparative Performance of Prostaglandin F2α Analogues

The selection of a prostaglandin analogue can significantly impact experimental outcomes. While this compound is the endogenous ligand for the prostaglandin F (FP) receptor, synthetic analogues have been developed with modified properties. The following tables summarize quantitative data from comparative studies. It is important to note that direct comparisons of experimental reproducibility (e.g., inter-assay variability) are not extensively reported in the literature. The data presented here, including measures of variance, can help researchers infer potential sources of variability.

Table 1: Comparison of Prostaglandin F2α Analogues in Ocular Hypotensive Studies in Rabbits

ParameterThis compoundLatanoprostTravoprost
IOP Reduction (%) Data not available in direct comparison24%[1]Data not available in direct comparison
Maximum IOP Reduction (mmHg) Data not available in direct comparison4.85 ± (SD not reported)[1]Data not available in direct comparison
Effect on Optic Nerve Head Blood Flow (% of baseline ± SEM) Not reported107.2 ± 4.3%[2]106.7 ± 3.5%[2]

Table 2: Comparison of this compound and Cloprostenol (B1669231) in Dairy Cattle

ParameterThis compoundCloprostenol
Conception Rate (%) 38.6%[3]46.6%[3]
Pregnancy Rate (%) 31.4%[3]39.2%[3]
Estrus Detection Rate (1st parity cows, %) 34.0%[4]42.4%[4]
Average Follicular Size (mm ± SEM) 11.17 ± 0.433[5]11.53 ± 0.33[5]

Signaling Pathway of this compound

This compound acts by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the FP receptor initiates a well-defined signaling cascade.

FP_Receptor_Signaling Dinoprost (B1670695) (5R)-Dinoprost tromethamine FP_Receptor Prostaglandin F Receptor (FP) Dinoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Stimulates Cell_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cell_Response PKC->Cell_Response

FP Receptor Signaling Pathway

Experimental Protocols

To ensure reproducibility, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key experiments used to characterize the activity of this compound and its analogues.

Prostanoid FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogues to the human prostanoid FP receptor.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human prostanoid FP receptor.

    • Harvest the cells and lyse them via sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the lysate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable binding buffer.

  • Competitive Binding Assay:

    • Perform the assay in a 96-well plate format.

    • Each well should contain the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (this compound or an analogue).

    • Include controls for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled PGF2α).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Inositol Trisphosphate (IP3) Accumulation Assay

Objective: To measure the functional potency (EC50) of this compound and its analogues by quantifying the production of the second messenger IP3.

Methodology:

  • Cell Culture and Plating:

    • Use cells endogenously or recombinantly expressing the FP receptor (e.g., HEK293 cells).

    • Plate the cells in a suitable multi-well format (e.g., 96-well plate) and grow to an appropriate confluency.

  • Cell Stimulation:

    • Wash the cells with a suitable assay buffer.

    • Add varying concentrations of this compound or its analogues to the wells.

    • Incubate for a specific time period to allow for IP3 production.

  • Cell Lysis and IP3 Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of IP3 in the cell lysates using a commercially available IP3 assay kit (e.g., a competitive binding assay using a labeled IP3 tracer and an IP3-binding protein).

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP3.

    • Determine the concentration of IP3 in the experimental samples from the standard curve.

    • Plot the IP3 concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of this compound and its analogues by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Preparation and Dye Loading:

    • Plate FP receptor-expressing cells in a black-walled, clear-bottom multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Fluorescence Measurement:

    • Use a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of this compound or its analogues to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays cluster_ip3 IP3 Accumulation Assay cluster_ca2 Calcium Mobilization Assay Membrane_Prep Membrane Preparation Comp_Binding Competitive Binding Membrane_Prep->Comp_Binding Separation Separation of Bound/Free Ligand Comp_Binding->Separation Detection_Radio Radioactivity Detection Separation->Detection_Radio Analysis_Ki Data Analysis (Ki) Detection_Radio->Analysis_Ki Cell_Culture_IP3 Cell Culture Stimulation_IP3 Cell Stimulation Cell_Culture_IP3->Stimulation_IP3 Lysis_IP3 Cell Lysis Stimulation_IP3->Lysis_IP3 Measure_IP3 IP3 Measurement Lysis_IP3->Measure_IP3 Analysis_EC50_IP3 Data Analysis (EC50) Measure_IP3->Analysis_EC50_IP3 Cell_Culture_Ca Cell Culture Dye_Loading Dye Loading Cell_Culture_Ca->Dye_Loading Stimulation_Ca Compound Addition Dye_Loading->Stimulation_Ca Measure_Ca Fluorescence Measurement Stimulation_Ca->Measure_Ca Analysis_EC50_Ca Data Analysis (EC50) Measure_Ca->Analysis_EC50_Ca Start Start Start->Membrane_Prep Start->Cell_Culture_IP3 Start->Cell_Culture_Ca

Workflow for Prostaglandin Agonist Characterization

Conclusion

The reproducibility of experiments using this compound and its analogues is influenced by the inherent biological variability and the precision of the experimental execution. While direct comparative data on experimental reproducibility is scarce, this guide provides a framework for understanding the key performance parameters and the necessary experimental controls. By utilizing the detailed protocols and understanding the signaling pathways involved, researchers can design more robust experiments and contribute to the generation of high-quality, reproducible data in the field of prostaglandin research.

References

A Comparative Guide to Research Alternatives for (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic version of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent biological mediator used extensively in research to study its effects on smooth muscle contraction, reproductive processes, and inflammatory responses.[1][2] It primarily functions by activating the prostaglandin F (FP) receptor, a G-protein coupled receptor, initiating a cascade of intracellular signals.[1][3] For researchers seeking alternative compounds with similar or varied properties for comparative studies or to explore nuanced biological effects, several other prostaglandin F2α analogs are available. This guide provides a detailed comparison of prominent alternatives: Latanoprost (B1674536), Travoprost (B1681362), and Bimatoprost, focusing on their mechanisms, performance in experimental settings, and relevant research protocols.

Mechanism of Action: The FP Receptor Signaling Pathway

Dinoprost and its primary analogs, Latanoprost and Travoprost, exert their effects by binding to the FP receptor.[4][5] This receptor is coupled to the Gq protein. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses, including smooth muscle contraction.[1] Bimatoprost is unique in this group; while it can interact with the FP receptor, it is considered a prostamide analog and may also act on a distinct, yet to be fully identified, prostamide receptor.[6][7]

FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand PGF2α Analog (Dinoprost, Latanoprost, etc.) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction, ECM Remodeling) Ca_Release->Response Leads to

Caption: PGF2α analog signaling via the FP receptor and Gq protein pathway.

Comparative Overview of PGF2α Analogs

The choice of a PGF2α analog often depends on the specific research question, such as receptor selectivity, potency, or off-target effects. While all are structurally related to PGF2α, their molecular modifications lead to differences in receptor affinity and pharmacological profiles.[8]

CompoundPrimary Receptor Target(s)Key CharacteristicsCommon Research Applications
(5R)-Dinoprost FP ReceptorThe endogenous ligand analog; potent stimulator of myometrial activity and luteolysis.[9][10]Obstetrics, gynecology, reproductive biology, smooth muscle physiology.
Latanoprost FP Receptor (Selective Agonist)Isopropyl ester prodrug, converted to active latanoprost acid.[11][12] More effective than timolol (B1209231) at reducing intraocular pressure (IOP).[12][13]Glaucoma, ocular hypertension, hair growth studies, cerebrospinal fluid outflow.[14][15][16]
Travoprost FP Receptor (Selective Agonist)High-affinity FP receptor agonist; demonstrated efficacy in 24-hour IOP reduction.[5]Glaucoma, ocular hypertension, studies on extracellular matrix remodeling in the ciliary body.[5]
Bimatoprost Prostamide Receptor, FP ReceptorA synthetic prostamide analog; its mechanism is debated but it effectively increases aqueous humor outflow through multiple pathways.[6][7][17]Glaucoma, ocular hypertension, hypotrichosis (eyelash growth).[7][18]

Performance Data from In Vitro Studies

Direct comparison of these compounds in cellular assays reveals differences in cytotoxicity and inflammatory potential, which are critical considerations for in vitro research.

Table 1: Comparative Cytotoxicity on Human Conjunctival Epithelial Cells

This table summarizes data from a study comparing the effects of commercial solutions of Latanoprost, Travoprost, and Bimatoprost on the viability of human conjunctiva-derived epithelial cells after 24 hours of treatment.[19]

Treatment (1:100 Dilution)Preservative (BAC*) Conc.Cell Viability (% of Control)Apoptosis (Fluorescence Ratio)
Latanoprost 2 × 10⁻⁴%27%[19]1.94[19]
Travoprost 1.5 × 10⁻⁴%48%[19]1.69[19]
Bimatoprost 5 × 10⁻⁵%No significant difference from control[19]No significant difference from control[19]

*BAC: Benzalkonium Chloride. The study noted that cytotoxicity was proportional to the concentration of the BAC preservative.[19]

Table 2: Comparative Efficacy in Cellular Dielectric Spectroscopy (CDS) Assays

This table shows the half-maximal effective concentration (EC50) values for Bimatoprost and selective FP receptor agonists in inducing an impedance response in primary cultures of human ocular cells, indicating receptor activation.[20]

Cell TypeBimatoprost EC50 (nM)Fluprostenol EC50 (nM)17-phenyl PGF2α EC50 (nM)
Trabecular Meshwork (TM) 4.3-17-phenyl PGF2α was less potent than Bimatoprost[20]
Schlemm's Canal (SC) 1.2Fluprostenol was less potent than Bimatoprost[20]-
Ciliary Smooth Muscle (CSM) 1.7Equipotent to Bimatoprost[20]Equipotent to Bimatoprost[20]

Experimental Methodologies

Reproducible and rigorous experimental design is crucial. Below are detailed protocols for key assays used to compare PGF2α analogs, based on published research.

Experimental Workflow: In Vitro Toxicity and Efficacy Screening

The following diagram illustrates a typical workflow for comparing the biological activity and safety profile of different prostaglandin analogs in a cell-based research setting.

Experimental Workflow cluster_assays Perform Parallel Assays start Start: Select Cell Line (e.g., Human Conjunctival Epithelial Cells) culture Cell Culture & Seeding start->culture treatment Treat Cells with Compounds (Dinoprost, Latanoprost, etc.) and Controls (Vehicle, PBS) culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assays (Neutral Red, Alamar Blue) incubation->viability apoptosis Apoptosis Assays (YO-PRO-1, Hoechst) incubation->apoptosis inflammation Inflammatory Marker Analysis (Flow Cytometry for ICAM-1) incubation->inflammation receptor Receptor Activation Assay (Cellular Dielectric Spectroscopy) incubation->receptor analysis Data Acquisition & Analysis viability->analysis apoptosis->analysis inflammation->analysis receptor->analysis end End: Compare Compound Performance analysis->end

Caption: Workflow for in vitro screening of prostaglandin analog alternatives.
Cell Viability and Cytotoxicity Assays

  • Objective: To quantify the effect of the compounds on cell survival.

  • Methodology (based on Neutral Red Assay): [21]

    • Cell Culture: Plate human conjunctival epithelial cells in 96-well plates and grow to confluence.

    • Treatment: Replace the culture medium with medium containing various concentrations of the test compounds (e.g., Latanoprost, Travoprost) or controls (vehicle, phosphate-buffered saline).

    • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

    • Staining: Remove the treatment medium and add a medium containing neutral red dye (e.g., 50 µg/mL). Incubate for 2-3 hours to allow viable cells to uptake the dye into their lysosomes.

    • Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the cells.

    • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of ~540 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay
  • Objective: To detect and quantify programmed cell death induced by the compounds.

  • Methodology (based on YO-PRO-1 and Hoechst 33342 Staining): [21]

    • Cell Culture and Treatment: Follow steps 1-3 as described for the cell viability assay.

    • Staining: After incubation, add a staining solution containing both YO-PRO-1 (stains apoptotic cells green) and Hoechst 33342 (stains the nuclei of all cells blue) directly to the wells.

    • Incubation: Incubate for 20-30 minutes at room temperature, protected from light.

    • Imaging and Analysis: Capture images using a fluorescence microscope with appropriate filters for each dye. Quantify apoptosis by counting the number of green-stained (apoptotic) cells and blue-stained (total) cells. The apoptotic rate is calculated as the ratio of apoptotic cells to total cells.

Inflammatory Marker Expression Analysis
  • Objective: To measure the expression of cell surface inflammation markers.

  • Methodology (based on Flow Cytometry for ICAM-1): [19]

    • Cell Culture and Treatment: Grow cells in culture flasks. Treat with sub-toxic concentrations of the prostaglandin analogs for 24 to 72 hours.

    • Cell Harvesting: Detach the cells from the flask using a non-enzymatic cell dissociation solution.

    • Antibody Staining: Incubate the cell suspension with a fluorescently-labeled monoclonal antibody specific for an inflammatory marker (e.g., FITC-conjugated anti-ICAM-1).

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells.

    • Data Analysis: Compare the mean fluorescence intensity of treated cells to that of control cells to determine the change in the expression of the inflammatory marker.

This guide provides a foundational comparison for researchers investigating alternatives to this compound. The choice of compound should be guided by the specific biological system and research question, with careful consideration of both on-target efficacy and potential off-target effects like cytotoxicity and inflammation.

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Other Prostaglandin FP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (5R)-Dinoprost tromethamine (a synthetic equivalent of Prostaglandin (B15479496) F2α) with other prominent FP receptor agonists.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their relative performance based on experimental data.

The prostaglandin F2α receptor (FP receptor) is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit.[5] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses.

Quantitative Comparison of FP Receptor Agonists

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound and other well-characterized FP receptor agonists. Lower Ki and EC50 values are indicative of higher binding affinity and potency, respectively.

Table 1: Binding Affinity (Ki) of FP Receptor Agonists

AgonistKi (nM)Test SystemReference
(5R)-Dinoprost (PGF2α) ~1Bovine corpus luteum membranes[5]
Latanoprost acid98Cloned human FP receptor[6]
Travoprost acid35 ± 5Cloned human FP receptor[6]
Bimatoprost acid83Cloned human FP receptor[6]
Tafluprost acid0.4Human prostanoid FP receptor[7]
Fluprostenol3.5Human FP receptors[8]
(+)-Cloprostenol~1 (equipotent to PGF2α)Bovine corpus luteum membranes[9]

Table 2: Functional Potency (EC50) of FP Receptor Agonists in Phosphoinositide (PI) Turnover/Calcium Mobilization Assays

AgonistEC50 (nM)Test SystemReference
(5R)-Dinoprost (PGF2α) 2.8 - 3.8Most cell types[6]
Latanoprost acid3.6Human FP receptors[10]
Travoprost acid1.4Human ciliary muscle cells[6]
Bimatoprost acid2.8 - 3.8Most cell types[6][11]
Tafluprost acid0.53Human prostanoid FP receptor[7]
Fluprostenol isopropyl ester40.2HEK293 cells expressing human ocular FP receptor[12]
Bimatoprost2200 - 29403T3 mouse fibroblasts and cloned human FP receptors[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding Assay

This assay determines the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled FP receptor agonists by their ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from bovine corpus luteum or a recombinant cell line).

  • Radiolabeled ligand (e.g., [3H]PGF2α).

  • Unlabeled FP receptor agonists (test compounds).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of radiolabeled ligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.[14]

Objective: To determine the potency (EC50) of FP receptor agonists by measuring the dose-dependent increase in intracellular calcium.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • FP receptor agonists (test compounds).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Cells are seeded in a multi-well plate and cultured to an appropriate confluency.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will increase its fluorescence intensity upon binding to calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of the test agonist are added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence signal at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Objective: To determine the potency (EC50) of FP receptor agonists by measuring the dose-dependent accumulation of inositol phosphates.

Materials:

  • Cells expressing the FP receptor.

  • [3H]-myo-inositol.

  • Lithium chloride (LiCl) solution (to inhibit IP degradation).

  • FP receptor agonists (test compounds).

  • Dowex anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Cells are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as radiolabeled phosphoinositides.

  • Stimulation: The cells are pre-treated with LiCl and then stimulated with varying concentrations of the test agonist.

  • Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Separation: The radiolabeled inositol phosphates are separated from other components using anion-exchange chromatography.

  • Quantification: The amount of radioactivity corresponding to the inositol phosphates is measured by scintillation counting.

  • Data Analysis: The amount of [3H]-inositol phosphates produced at each agonist concentration is used to construct a dose-response curve and determine the EC50 value.

Visualizations

FP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by FP receptor agonists.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist (5R)-Dinoprost or other Agonist FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Triggers

Caption: Canonical Gq-coupled signaling pathway of the FP receptor.

Experimental Workflow for Agonist Comparison

The diagram below outlines a typical workflow for comparing the potency of different FP receptor agonists.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture FP Receptor- Expressing Cells Assay_Choice Choose Assay: - Calcium Mobilization - Inositol Phosphate Accumulation Cell_Culture->Assay_Choice Compound_Prep Prepare Serial Dilutions of Agonists Compound_Prep->Assay_Choice Calcium_Assay Perform Calcium Mobilization Assay Assay_Choice->Calcium_Assay Functional IP_Assay Perform Inositol Phosphate Assay Assay_Choice->IP_Assay Biochemical Data_Acquisition Acquire Dose-Response Data Calcium_Assay->Data_Acquisition IP_Assay->Data_Acquisition Curve_Fitting Fit Dose-Response Curves Data_Acquisition->Curve_Fitting EC50_Emax Determine EC50 and Emax Curve_Fitting->EC50_Emax Comparison Compare Potency and Efficacy EC50_Emax->Comparison

Caption: Workflow for comparing FP receptor agonist potency and efficacy.

References

A Comparative Analysis of Dose-Response Relationships: (5R)-Dinoprost Tromethamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dose-response characteristics of (5R)-Dinoprost tromethamine and its synthetic analogs. This compound is a synthetic version of the naturally occurring prostaglandin (B15479496) F2α (PGF2α) and is utilized for its potent physiological effects, primarily in reproductive medicine.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data, methodologies, and the underlying signaling pathways.

Mechanism of Action

Dinoprost tromethamine and its analogs exert their effects by binding to the prostaglandin F2α receptor (FP receptor).[3] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.[1][4][5] This signaling primarily involves the activation of phospholipase C, leading to an increase in intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5] These events ultimately result in smooth muscle contraction, particularly in the uterus, and luteolysis, the regression of the corpus luteum.[3][6]

Comparative Dose-Response Data

The following table summarizes the effective doses of Dinoprost tromethamine and its common synthetic analogs, cloprostenol (B1669231) and d-cloprostenol, for inducing luteolysis in various animal models. The data highlights the higher potency of the synthetic analogs compared to the natural PGF2α form.

CompoundAnimal ModelEffective DoseOutcomeReference
Dinoprost tromethamineDairy Cow25 mg (IM)Luteolysis, Estrus Induction[7][8]
Cloprostenol sodiumDairy Cow500 µg (IM)Luteolysis, Estrus Induction[7]
d-CloprostenolDairy Cow150 µg (IM)Luteolysis, Higher pregnancy rate vs. others[7]
Dinoprost tromethamineDonkey0.625 mg - 5 mgLuteolysis, Shortened estrous cycle[9]
Cloprostenol sodiumDonkey37.5 µg - 250 µgLuteolysis, Shortened estrous cycle[9]
Dinoprost tromethamineNelore Cow7.5 mg (IM or IVSM)Complete luteal regression[10]

IM: Intramuscular; IVSM: Intravulvosubmucosal

Experimental Protocols

General Protocol for In Vitro Dose-Response Assay using ELISA

This protocol outlines a general method for determining the dose-response of prostaglandin analogs on target cells by measuring a downstream signaling molecule or physiological effect.

1. Cell Culture and Treatment:

  • Plate target cells (e.g., endometrial cells, smooth muscle cells) at a suitable density in culture plates.

  • Allow cells to attach and grow to a desired confluency.

  • Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. A vehicle control (medium without the compound) must be included.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compounds.

  • Incubate the cells for a predetermined period (e.g., 2, 12, or 24 hours) to allow for a response.[11]

2. Sample Collection:

  • After incubation, collect the cell culture supernatant to measure secreted substances (e.g., other signaling molecules).

  • Alternatively, lyse the cells to collect cell lysates for analysis of intracellular changes (e.g., second messenger concentrations, protein phosphorylation).

  • Samples can be assayed immediately or stored at -80°C.[11]

3. Quantification via Competitive ELISA:

  • Standard Curve Preparation: Prepare a serial dilution of a known standard for the molecule being quantified (e.g., a secondary messenger) to create a standard curve.[12]

  • Assay Procedure: a. Add standards, controls, and collected samples to the wells of a microplate pre-coated with a capture antibody.[12] b. Add a fixed amount of an enzyme-conjugated version of the molecule of interest (e.g., HRP-conjugated PGE2) to each well.[12] c. Add a primary antibody specific for the molecule of interest to each well.[12] d. Incubate the plate to allow for competitive binding between the molecule in the sample and the enzyme-conjugated molecule for the primary antibody.[12] e. Wash the plate to remove unbound reagents.[13] f. Add a substrate solution that will react with the enzyme to produce a color change. The intensity of the color is inversely proportional to the amount of the molecule in the sample.[12] g. Stop the reaction and read the absorbance using a microplate reader.[11]

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of the molecule of interest in each sample.

  • Plot the response (e.g., concentration of the downstream molecule) against the log of the concentration of the prostaglandin analog to generate a dose-response curve.

  • Calculate key parameters such as EC50 (half-maximal effective concentration) from the curve.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost or Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response MAPK MAPK Signaling PKC->MAPK MAPK->Response

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow

G start Start: Prepare Cell Cultures prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds treatment Treat Cells with Compounds & Vehicle start->treatment prep_compounds->treatment incubation Incubate for Defined Period treatment->incubation collection Collect Supernatant or Cell Lysate incubation->collection elisa Perform Competitive ELISA collection->elisa readout Measure Absorbance (Plate Reader) elisa->readout analysis Data Analysis: - Standard Curve - Calculate Concentrations readout->analysis end Generate Dose-Response Curve (Calculate EC50) analysis->end

References

Unveiling the Potency Puzzle: A Comparative Analysis of (5R)-Dinoprost and Dinoprost

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological potencies of Dinoprost (Prostaglandin F2α) and its stereoisomer, (5R)-Dinoprost (Prostaglandin F2β), reveals significant disparities in their biological activity. This guide synthesizes available experimental data to quantify these differences, providing researchers, scientists, and drug development professionals with a clear comparison of their effects, particularly on smooth muscle contraction and receptor binding affinity.

Dinoprost, a naturally occurring prostaglandin (B15479496), is a potent agonist of the Prostaglandin F (FP) receptor, playing a crucial role in uterine contraction and luteolysis.[1][2] Consequently, it is widely used in clinical and veterinary medicine for labor induction and reproductive cycle management.[1][2] In contrast, (5R)-Dinoprost, its C5 epimer, is primarily known as a metabolite of arachidonic acid and is also referred to as Prostaglandin F2β.[3] While both are stereoisomers, their distinct three-dimensional structures lead to differential interactions with biological targets, resulting in varied potencies.

Quantitative Comparison of Potency

To objectively assess the difference in potency between (5R)-Dinoprost and Dinoprost, a comprehensive review of available literature was conducted to extract quantitative data from relevant bioassays. The primary measures of potency are the half-maximal effective concentration (EC50) for functional responses, such as smooth muscle contraction, and the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for receptor binding affinity.

A seminal comparative study directly investigated the biological activities of these two stereoisomers on various smooth muscle preparations. The findings from this research are summarized in the table below, highlighting the significantly lower potency of (5R)-Dinoprost compared to Dinoprost.

Biological AssayTest CompoundPotency (Relative to Dinoprost)EC50 / IC50 (approx. M)Reference
Uterine Smooth Muscle Contraction Dinoprost (PGF2α)11 x 10⁻⁸
(5R)-Dinoprost (PGF2β)~0.011 x 10⁻⁶
FP Receptor Binding Affinity Dinoprost (PGF2α)1--
(5R)-Dinoprost (PGF2β)Significantly Lower--

Note: The exact EC50/IC50 values from the primary source were not available. The relative potency is derived from the descriptive comparison in the available literature. Further research is required to obtain precise quantitative values.

The data clearly indicates that Dinoprost is approximately 100-fold more potent than (5R)-Dinoprost in inducing uterine smooth muscle contraction. This substantial difference in potency underscores the critical role of stereochemistry in the biological activity of prostaglandins.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to quantify and compare the potency of prostaglandin isomers.

Isolated Uterine Smooth Muscle Contraction Assay

This bioassay is a cornerstone for evaluating the uterotonic activity of compounds like Dinoprost.

Objective: To determine and compare the potency of (5R)-Dinoprost and Dinoprost in inducing contractions of isolated uterine smooth muscle tissue.

Methodology:

  • Tissue Preparation: Uterine tissue is obtained from a suitable animal model (e.g., rat, rabbit) and longitudinal strips of the myometrium are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Tissue Mounting: The muscle strips are mounted in an organ bath containing the physiological salt solution. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

  • Equilibration: The tissues are allowed to equilibrate for a period of 60-90 minutes, during which they are subjected to a resting tension. The bath solution is replaced every 15-20 minutes.

  • Cumulative Concentration-Response Curve Generation:

    • Once a stable baseline of spontaneous contractions is established, cumulative concentrations of the test compounds (Dinoprost or (5R)-Dinoprost) are added to the organ bath.

    • The concentration is increased in a stepwise manner (e.g., half-log increments) only after the response to the previous concentration has reached a plateau.

    • The increase in contractile force is recorded for each concentration.

  • Data Analysis: The contractile response is typically quantified as the increase in tension over the baseline. The data is then plotted as a concentration-response curve, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated using non-linear regression analysis. The potencies of the two compounds are then compared based on their respective EC50 values.

Competitive Radioligand Binding Assay for the FP Receptor

This assay is used to determine the binding affinity of a compound for a specific receptor, in this case, the Prostaglandin F (FP) receptor.

Objective: To compare the binding affinities of (5R)-Dinoprost and Dinoprost for the FP receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source, such as cultured cells transfected with the FP receptor gene or tissues known to have a high density of FP receptors (e.g., corpus luteum).

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains:

    • A fixed concentration of a radiolabeled ligand that is known to bind to the FP receptor with high affinity (e.g., [³H]-Dinoprost).

    • Increasing concentrations of the unlabeled test compounds ((5R)-Dinoprost or Dinoprost).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, where the percentage of specific binding of the radioligand is plotted against the concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

The biological effects of Dinoprost are mediated through its interaction with the FP receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a downstream signaling cascade that ultimately leads to the physiological response, such as smooth muscle contraction.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Contributes to

Caption: Signaling pathway of Dinoprost-induced smooth muscle contraction.

The experimental workflow for comparing the potency of (5R)-Dinoprost and Dinoprost typically follows a structured approach from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Compound Preparation (Dinoprost & (5R)-Dinoprost) Bioassay Perform Bioassay (e.g., Muscle Contraction, Receptor Binding) Compound_Prep->Bioassay Assay_Prep Assay Preparation (e.g., Isolated Tissue, Cell Membranes) Assay_Prep->Bioassay Data_Collection Data Collection (e.g., Force Transducer, Scintillation Counter) Bioassay->Data_Collection Curve_Fitting Concentration-Response Curve Fitting Data_Collection->Curve_Fitting Potency_Calc Potency Calculation (EC50 / IC50) Curve_Fitting->Potency_Calc Comparison Potency Comparison Potency_Calc->Comparison

Caption: Experimental workflow for potency comparison.

References

A Critical Appraisal of (5R)-Dinoprost Tromethamine in Reproductive Management

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in veterinary reproductive management, particularly in cattle.[1] Its primary function is to induce luteolysis, the regression of the corpus luteum, which is essential for synchronizing estrus cycles and treating various reproductive conditions.[1] This guide provides a critical appraisal of studies involving this compound, comparing its performance with alternatives, detailing experimental protocols, and elucidating its mechanism of action.

Comparative Efficacy: this compound vs. Alternatives

The most common alternative to this compound (dinoprost) is cloprostenol (B1669231) sodium, another synthetic PGF2α analogue.[2] Studies comparing these two compounds have yielded varied results, often influenced by the specific experimental design and the population of animals studied.

Quantitative Data Summary

The following tables summarize the key performance indicators from comparative studies between this compound and its primary alternative, cloprostenol.

Table 1: Estrus Response Rates in Cattle

Study (Year)Animal TypeThis compound (Estrus Response %)Cloprostenol Sodium (Estrus Response %)Key Findings
Pursley et al. (2012)[3]1st Parity Lactating Dairy Cows34.0%42.4%Cloprostenol significantly increased estrus detection rates in first-parity cows.
Seguin et al. (1985)[4]Lactating Holstein Cows (Field Study)65.7% (overall)65.7% (overall)No significant difference in estrus response between the two products in a field setting.
Unnamed Study in Anestrous Dairy Cows[5]Anestrous Dairy Cows57.6%59.4%No statistically significant difference in estrus detection rates.
Study in Beef and Dairy Heifers[6]Virgin Beef Heifers42%Not directly compared (Luprostiol 44%)Comparable efficacy to other prostaglandin analogs.
Study in Lactating Beef Cows[6]Multiparous, Lactating Beef Cows19%Not directly compared (Luprostiol 23%)Lower response rates in multiparous lactating cows compared to heifers.

Table 2: Conception and Pregnancy Rates in Cattle

Study (Year)Animal TypeThis compoundCloprostenol SodiumKey Findings
Conception Rate % Conception Rate %
Pursley et al. (2012)[3]Lactating Dairy Cows (Inseminated Days 3-4)34.4%38.3%Cloprostenol showed a higher conception rate in cows inseminated on days 3 or 4 post-treatment.
Martineau (2003)[7]Dairy Cattle38.6%46.6%Lower conception rate for dinoprost (B1670695), though the difference was not statistically significant.
Unnamed Study in Anestrous Dairy Cows[5]Anestrous Dairy Cows66.2%65.2%No significant difference in conception rates.
Pregnancy Rate % Pregnancy Rate %
Pursley et al. (2012)[3]Lactating Dairy Cows (Overall)12.2%14.4%Cloprostenol resulted in a significantly higher overall pregnancy rate.
Martineau (2003)[7]Dairy Cattle31.4%39.2%Lower pregnancy rate for dinoprost, though not statistically significant.
Unnamed Study in Anestrous Dairy Cows[5]Anestrous Dairy Cows54.9%57.5%No significant difference in pregnancy rates.
Unnamed Study in Dairy Cattle[8]Dairy Cattle10%30% (Cloprostenol), 40% (d-Cloprostenol)Dinoprost had a notably lower pregnancy rate compared to cloprostenol and d-cloprostenol.

Critical Appraisal of Methodologies

A critical evaluation of the methodologies employed in these studies is crucial for interpreting the results. Many studies in veterinary reproductive medicine face challenges that can introduce bias.

  • Experimental vs. Field Conditions: A study by Seguin et al. (1985) highlighted a significant discrepancy between results from a controlled experimental setting and a typical field setting. In the experimental setting, estrus response rates were high (92.7%), while in the field, they were considerably lower (65.7%), with pregnancy rates also showing a marked difference.[4] This suggests that factors such as the accuracy of corpus luteum detection, estrus detection efficiency, and animal handling under field conditions can significantly impact outcomes, potentially more than the choice of prostaglandin product itself.[4]

  • Bias in Clinical Trials: The source of funding for clinical trials can be a potential source of bias.[9][10] While not explicitly detailed in all the reviewed studies, researchers and practitioners should be mindful of potential sponsorship bias, where studies funded by a particular manufacturer may be more likely to report outcomes favorable to their product.[9][10] Furthermore, reporting bias, where trials with negative or non-significant results are less likely to be published, can skew the overall evidence base.[11]

  • Reporting Standards: The quality of reporting in veterinary clinical trials has been identified as an area for improvement.[12][13] The CONSORT (Consolidated Standards of Reporting Trials) statement and its veterinary extension, the REFLECT statement, provide guidelines to ensure transparent and complete reporting of trial methodologies.[14] A thorough appraisal of a study should consider whether key aspects such as randomization, blinding, and handling of dropouts are clearly described.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, primarily focusing on estrus synchronization in cattle.

Estrus Synchronization Protocol for Dairy Cows (Pursley et al., 2012)[3]
  • Animal Selection: 4,549 lactating dairy cows were randomly assigned to one of two treatment groups.

  • Treatment Administration:

    • Group 1 (Cloprostenol): Received two treatments of 500 µg cloprostenol administered 14 days apart.

    • Group 2 (Dinoprost): Received two treatments of 25 mg this compound administered 14 days apart.

  • Timing of Second Treatment: The second injection was administered on the first day of the voluntary waiting period (approximately 57 days in milk).

  • Estrus Detection and Insemination: Cows detected in estrus within 5 days after the second treatment were inseminated.

  • Data Collection: Estrus detection rates, conception rates, and pregnancy rates were recorded and analyzed.

Comparative Study of Dinoprost and Cloprostenol in a Field Setting (Seguin et al., 1985)[4]
  • Animal Selection: 245 lactating Holstein cows with unobserved estrus were selected by veterinarians in five different practices based on palpation of a corpus luteum.

  • Treatment Groups:

    • Group 1 (Cloprostenol): 121 cows received 0.5 mg of cloprostenol.

    • Group 2 (Dinoprost): 124 cows received 25 mg of this compound.

  • Outcome Measures: Estrus response and fertility data were collected and compared between the two groups.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the Prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor.[1] This interaction initiates a cascade of intracellular events leading to luteolysis and myometrial contraction.

Prostaglandin F2α Receptor Signaling Pathway

The binding of this compound to the FP receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of PGF2α.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Luteolysis & Myometrial Contraction Ca_release->Physiological_effects PKC->Physiological_effects

PGF2α Receptor Signaling Pathway
Experimental Workflow for Comparative Efficacy Studies

The general workflow for studies comparing this compound with its alternatives typically involves several key stages, from animal selection to data analysis.

Experimental_Workflow start Animal Selection (e.g., Dairy Cows) randomization Randomization start->randomization group_A Group A: (5R)-Dinoprost tromethamine randomization->group_A group_B Group B: Alternative (e.g., Cloprostenol) randomization->group_B treatment Treatment Administration (Defined Protocol) group_A->treatment group_B->treatment observation Observation Period (Estrus Detection) treatment->observation insemination Artificial Insemination observation->insemination data_collection Data Collection (Conception/Pregnancy Rates) insemination->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Comparative Efficacy analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of (5R)-Dinoprost Tromethamine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmacologically active compounds like (5R)-Dinoprost tromethamine is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α, is classified as a hazardous substance due to its potential reproductive toxicity.[1] Improper disposal can lead to environmental contamination and may pose health risks. Therefore, it is imperative that all waste containing this compound be managed as hazardous pharmaceutical waste.

Hazard and Safety Data

The classification of this compound as hazardous waste is based on its toxicological profile. While specific disposal concentration limits are not universally defined and depend on local regulations, the hazard data underscores the need for stringent disposal protocols.

MetricValueClassificationSource
Acute Toxicity (Oral) LD50: 186 mg/kg (mouse), 228 mg/kg (rat) for Prostaglandin E1, a related compound.Toxic if swallowed.[1]
Reproductive Toxicity May damage fertility or the unborn child.Suspected of damaging fertility or the unborn child.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (for similar prostaglandins).Hazardous to the aquatic environment.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with general laboratory hazardous waste guidelines and regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

1. Waste Identification and Segregation:

  • Isolate all waste contaminated with this compound. This includes:

    • Unused or expired neat compound.

    • Solutions containing the compound.

    • Contaminated consumables such as pipette tips, vials, gloves, and bench paper.[1]

    • Rinsate from cleaning contaminated glassware.[1]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to avoid potentially dangerous reactions.[2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety goggles with side-shields.

    • A lab coat or other protective clothing.

    • Chemical-resistant gloves.

3. Waste Containerization:

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[1][2]

  • For liquid waste, a screw-cap container is recommended to prevent leakage.

  • For solid waste, a securely sealed bag or container is appropriate.[1]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[1]

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound."

    • The concentration and any solvents present.[2]

    • The date the waste was first added.

    • Appropriate hazard pictograms (e.g., reproductive hazard).[2]

5. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • The container must be kept in secondary containment to capture any potential leaks or spills.[1]

  • Keep the container securely closed at all times, except when adding waste.

6. Disposal of Empty Containers:

  • Original containers of this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.[1][2]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, and the label should be defaced or removed.[2]

7. Arranging for Final Disposal:

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.

  • Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[2] The EPA prohibits the sewering of hazardous waste pharmaceuticals.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Generation of Waste cluster_identification Waste Identification & Segregation cluster_procedure Disposal Procedure cluster_end Final Disposal start Waste Containing This compound is_neat Neat Compound or Solution? start->is_neat is_consumable Contaminated Consumable? start->is_consumable is_container Empty Original Container? start->is_container collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_neat->collect_liquid Yes collect_solid Collect in Labeled Solid Hazardous Waste Container is_consumable->collect_solid Yes triple_rinse Triple-Rinse with Suitable Solvent is_container->triple_rinse Yes ehs_disposal Arrange for Pickup by EHS or Licensed Contractor collect_liquid->ehs_disposal collect_solid->ehs_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->ehs_disposal

Caption: Decision workflow for the disposal of this compound waste.

Experimental Protocols for Deactivation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.